Cyclooctyne
Description
Structure
3D Structure
Propriétés
Numéro CAS |
1781-78-8 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
cyclooctyne |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-6H2 |
Clé InChI |
ZPWOOKQUDFIEIX-UHFFFAOYSA-N |
SMILES |
C1CCCC#CCC1 |
SMILES canonique |
C1CCCC#CCC1 |
Autres numéros CAS |
1781-78-8 |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Cyclooctyne Ring Strain and Reactivity Principles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core principles governing the reactivity of cyclooctyne, a cornerstone of bioorthogonal chemistry. We will delve into the quantitative aspects of its inherent ring strain and explore its application in key chemical transformations, including Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), and Diels-Alder reactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing this compound-based tools in their work.
The Principle of Ring Strain in this compound
This compound is the smallest cyclic alkyne that can be isolated and stored under standard conditions. Its unique reactivity stems from the significant deviation of its C-C≡C bond angles from the ideal 180° of a linear alkyne. This deviation induces substantial ring strain, which is the primary driving force for its participation in a variety of rapid, catalyst-free cycloaddition reactions.[1] The release of this strain energy upon reaction significantly lowers the activation energy of these transformations, allowing them to proceed efficiently under physiological conditions.[1]
The strain energy of this compound and its derivatives can be quantified both computationally and experimentally. These values are crucial for understanding and predicting the reactivity of different this compound-based reagents.
Quantitative Data: Ring Strain Energies
The table below summarizes the calculated ring strain energies (SE) for this compound and some of its derivatives. These values provide a quantitative measure of the inherent instability of the cyclic alkyne and correlate with its reactivity in strain-promoted reactions.
| Cycloalkyne Derivative | Ring Strain Energy (kcal/mol) | Reference(s) |
| This compound | ~18 | [1] |
| Cycloheptyne | 25.4 | [2][3] |
| Cyclohexyne | 40.1 | [2][3] |
| Cyclopentyne | 48.4 | [2][3] |
| 3,3-Difluorothis compound (DIFO) | 17.3 | [2][3] |
| 3,4-Monobenzothis compound (3,4-MOBO) | 15.0 | [4] |
| 4,5-Monobenzothis compound (4,5-MOBO) | 17.0 | [4] |
| 5,6-Monobenzothis compound (5,6-MOBO) | 15.5 | [4] |
Reactivity Principles and Key Reactions
The high ring strain of cyclooctynes makes them exceptionally reactive dipolarophiles and dienophiles in various cycloaddition reactions. These reactions are highly valued in chemical biology and drug development for their bioorthogonality, meaning they proceed with high selectivity in complex biological environments without interfering with native biochemical processes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of bioorthogonal chemistry, involving the [3+2] cycloaddition of a this compound with an azide to form a stable triazole linkage. This reaction is exceptionally clean and efficient, proceeding without the need for the cytotoxic copper catalysts required for the conventional azide-alkyne "click" reaction.
The kinetics of SPAAC reactions are typically second-order, and the rate is highly dependent on the specific this compound derivative used. The table below presents a comparison of second-order rate constants (k) for the reaction of various cyclooctynes with benzyl azide, a standard reference azide.
| This compound Derivative | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Dibenzothis compound | DBCO / ADIBO | ~0.6 - 1.0 | [5] |
| Dibenzoannulated this compound | DIBO | ~0.3 - 0.7 | [5] |
| Bicyclononyne | BCN | ~0.06 - 0.1 | [5] |
| Biarylazacyclooctynone | BARAC | ~0.9 | [6] |
| Difluorinated this compound | DIFO | 0.076 | [7] |
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
SPANC is another powerful bioorthogonal reaction that involves the [3+2] cycloaddition of a this compound with a nitrone to form an isoxazoline. In some cases, SPANC reactions exhibit even faster kinetics than SPAAC, offering a valuable alternative for rapid labeling applications.
The reaction rates of SPANC are also second-order and are influenced by the structure of both the this compound and the nitrone. The following table provides kinetic data for the reaction of various cyclooctynes with different nitrones.
| This compound Derivative | Nitrone Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Dibenzocyclooctynol | C-Phenyl-N-methylnitrone | 1.3 x 10⁻² | |
| Dibenzocyclooctynol | C-(2-Phenylethyl)-N-methylnitrone | 3.2 x 10⁻² | |
| Dibenzocyclooctynol | C-Phenyl-N-phenylnitrone | >0.2 | |
| Dibenzocyclooctynol | C-(Ethoxycarbonyl)-N-methylnitrone | 3.9 | |
| Dibenzocyclooctynol | C-(N-Benzylcarbamoyl)-N-methylnitrone | 2.2 | |
| Bicyclo[6.1.0]nonyne (BCN) | Cyclic Nitrones | up to 1.49 | [8] |
| Biarylazacyclooctynone (BARAC) | Cyclic Nitrone | 47.3 |
Diels-Alder Reactions
Cyclooctynes can also act as potent dienophiles in [4+2] Diels-Alder cycloadditions. These reactions are particularly rapid with electron-deficient dienes, such as tetrazines, in what is known as an inverse-electron-demand Diels-Alder reaction. This class of reactions offers some of the fastest bioorthogonal ligation kinetics currently known.
Kinetic data for Diels-Alder reactions involving cyclooctynes are less abundant in the literature compared to SPAAC and SPANC. However, some rate constants have been reported, particularly for reactions with tetrazines.
| This compound Derivative | Diene Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Bicyclo[6.1.0]nonyne (BCN) amino acid | Tetrazine derivative 13 | 437 ± 13 | [4][5] |
| Bicyclo[6.1.0]nonyne (BCN) amino acid | Tetrazine derivative 14 | 1.45 ± 0.05 | [4][5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound reactivity.
Protocol for Determining SPAAC Reaction Kinetics via ¹H NMR Spectroscopy
This protocol outlines a general procedure for determining the second-order rate constant of a SPAAC reaction by monitoring the reaction progress using ¹H NMR spectroscopy.
Materials:
-
This compound derivative
-
Azide reactant (e.g., benzyl azide)
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the this compound, azide, and internal standard in the chosen deuterated solvent at known concentrations.
-
In an NMR tube, combine the stock solution of the azide and the internal standard.
-
Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the this compound stock solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic peak of the this compound and the signal of the internal standard.
-
Calculate the concentration of the this compound at each time point by comparing its integral to that of the internal standard.
-
Assuming pseudo-first-order conditions (i.e., [Azide]₀ >> [this compound]₀), plot the natural logarithm of the this compound concentration versus time.
-
The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the azide in excess (k = k' / [Azide]₀).
-
Protocol for Diels-Alder Reaction of this compound and Kinetic Monitoring
This protocol provides a general framework for conducting a Diels-Alder reaction with a this compound and monitoring its kinetics.
Materials:
-
This compound derivative (e.g., BCN)
-
Diene (e.g., a tetrazine derivative)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Analytical instrument for monitoring (e.g., NMR spectrometer or UV-Vis spectrophotometer)
Procedure:
-
Reaction Setup:
-
Dissolve the diene in the chosen solvent in the reaction vessel.
-
If using an NMR for monitoring, prepare the sample as described in the SPAAC protocol. If using UV-Vis, use a cuvette.
-
-
Reaction Initiation and Monitoring:
-
Add the this compound solution to the diene solution to start the reaction.
-
Begin monitoring the reaction immediately. For NMR, acquire spectra at regular intervals. For UV-Vis, monitor the disappearance of the diene's characteristic absorbance.
-
-
Data Analysis:
-
Similar to the SPAAC protocol, determine the change in concentration of one of the reactants over time.
-
Calculate the second-order rate constant using the appropriate integrated rate law.
-
Applications in Drug Development and Research
The unique reactivity of cyclooctynes has made them invaluable tools in various areas of research and drug development, including cellular imaging and the construction of antibody-drug conjugates (ADCs).
Cellular Imaging
This compound derivatives can be conjugated to fluorophores to create probes for imaging biomolecules that have been metabolically labeled with azides. This allows for the visualization of biological processes in living cells with high specificity.
Antibody-Drug Conjugate (ADC) Development
SPAAC is increasingly being used for the site-specific conjugation of cytotoxic drugs to antibodies. This approach allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to improved therapeutic efficacy and safety profiles.
Conclusion
The inherent ring strain of this compound is the cornerstone of its remarkable reactivity in bioorthogonal chemistry. The ability to undergo rapid and specific cycloaddition reactions without the need for catalysts has positioned this compound and its derivatives as indispensable tools for chemical biologists and drug development professionals. A thorough understanding of the quantitative principles of ring strain and reactivity, as outlined in this guide, is essential for the rational design and successful application of these powerful chemical probes and conjugation handles. As research in this field continues, we can anticipate the development of new this compound derivatives with even more finely tuned properties, further expanding the horizons of bioorthogonal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bicyclo[6.1.0]nonyne and tetrazine amino acids for Diels–Alder reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08136G [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Collection - Ring Strain Energy in the Cyclooctyl System. The Effect of Strain Energy on [3 + 2] Cycloaddition Reactions with Azides - Journal of the American Chemical Society - Figshare [figshare.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
The Torsional Power of Eight: A Technical Guide to Cyclooctyne Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. At the heart of this revolution lies the cyclooctyne family of reagents. The inherent ring strain of these eight-membered rings dramatically accelerates cycloaddition reactions, obviating the need for cytotoxic catalysts. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound reaction mechanisms, with a focus on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). Detailed experimental protocols and quantitative data are presented to aid researchers in the rational design and application of these powerful bioorthogonal tools.
Core Principles: The Distortion/Interaction Model
The enhanced reactivity of cyclooctynes is elegantly explained by the distortion/interaction model (also known as the activation strain model).[1][2][3] This theoretical framework posits that the activation energy of a reaction is a sum of two components: the distortion energy and the interaction energy. The distortion energy is the energy required to deform the reactants from their ground-state geometries to their geometries in the transition state. The interaction energy is the favorable interaction between the distorted reactants in the transition state.
In the case of cyclooctynes, the ground state is already significantly distorted from the ideal 180° bond angle of a linear alkyne.[4] Consequently, less energy is required to further bend the alkyne into the transition state geometry, leading to a lower distortion energy and a correspondingly lower overall activation barrier.[4] Computational studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying these energies and providing a detailed understanding of the reaction coordinates.[5][6][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of bioorthogonal chemistry, involving the [3+2] cycloaddition of a this compound with an azide to form a stable triazole linkage.[] This reaction proceeds readily at physiological temperatures without the need for a copper catalyst, which is a significant advantage in living systems.[9]
Quantitative Analysis of SPAAC Reaction Rates
The kinetics of SPAAC are typically second-order, and the rate is highly dependent on the structure of the this compound.[10] Modifications to the this compound ring, such as the fusion of aromatic rings or the introduction of fluorine atoms, can significantly enhance the reaction rate by increasing ring strain or by modulating the electronic properties of the alkyne.[11][12] The following table summarizes the second-order rate constants for the reaction of various this compound derivatives with benzyl azide, a standard reference azide.
| This compound Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Dibenzothis compound | DBCO | ~0.6 - 1.0[10] |
| Dibenzoannulated this compound | DIBO | ~0.3 - 0.7[10] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[10] |
| Difluorinated this compound | DIFO | 0.76 |
| Biarylazacyclooctynone | BARAC | ~1.0 |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the this compound and azide used.[10]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
SPANC is another powerful bioorthogonal reaction that involves the [3+2] cycloaddition of a this compound with a nitrone to form an isoxazoline.[13] A key advantage of SPANC is its exceptionally fast kinetics, with some nitrones reacting with cyclooctynes at rates significantly higher than those observed for azides.[14][15] This rapid reactivity is particularly advantageous for applications requiring fast labeling at low concentrations.
Quantitative Analysis of SPANC Reaction Rates
The rates of SPANC reactions are also second-order and are influenced by the electronic properties of the nitrone.[13] The table below provides a comparison of second-order rate constants for the reaction of various nitrones with dibenzocyclooctynol.
| Nitrone Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| N-methyl-C-phenylnitrone | 0.22 |
| N-phenyl-C-phenylnitrone | 0.53 |
| C-(ethoxycarbonyl)-N-methylnitrone | 2.2 |
| C-(ethoxycarbonyl)-N-phenylnitrone | 3.6 |
| Cyclic Nitrone | up to 3.38 ± 0.31[14] |
Note: Reaction conditions, such as solvent and temperature, can influence the observed reaction rates.[13]
Experimental Protocols
Synthesis of Bicyclo[6.1.0]nonyne (BCN) Derivatives
The synthesis of BCN derivatives often begins with the cyclopropanation of 1,5-cyclooctadiene.[16] A common precursor is (1R, 8S, 9R, 4Z)-Bicyclo[6.1.0]non-4-ene-9-ylmethanol. The following is a representative protocol for its synthesis:
-
Cyclopropanation: To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), add a rhodium catalyst (e.g., Rh₂(OAc)₄). Slowly add ethyl diazoacetate to the mixture. The reaction is typically stirred at room temperature.
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base such as potassium tert-butoxide.
-
Reduction: The carboxylic acid is subsequently reduced to the alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Purification: The final product is purified using column chromatography.
The bicyclononene precursor can then be converted to the corresponding this compound through bromination followed by dehydrobromination.[17]
Synthesis of 4-Dibenzocyclooctynol (DIBO)
The synthesis of DIBO typically starts from dibenzosuberenone.[11][18]
-
Reduction: Dibenzosuberenone is reduced to dibenzosuberenol using a reducing agent such as sodium borohydride.
-
Mesylation and Elimination: The resulting alcohol is converted to a mesylate, which then undergoes elimination to form an alkene.
-
Epoxidation and Rearrangement: The alkene is epoxidized, and the epoxide is then rearranged to an aldehyde.
-
Corey-Fuchs Reaction: The aldehyde is converted to the dibromovinyl derivative.
-
Cyclization: Treatment with a strong base, such as n-butyllithium, induces cyclization to form the dibenzothis compound ring.
Kinetic Analysis of SPAAC Reactions by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.[19][20][21]
-
Sample Preparation: Prepare a solution of the this compound derivative in a deuterated solvent (e.g., CD₃CN or DMSO-d₆) in an NMR tube. Add a known concentration of an internal standard (e.g., dimethyl sulfone).
-
Initiation of Reaction: Add a known concentration of the azide reactant to the NMR tube. The concentration of one reactant should be in excess to achieve pseudo-first-order kinetics.
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of the this compound and the internal standard in each spectrum. Calculate the concentration of the this compound at each time point. Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line is the pseudo-first-order rate constant (k').
-
Calculation of Second-Order Rate Constant: The second-order rate constant (k₂) is calculated by dividing the pseudo-first-order rate constant by the initial concentration of the reactant in excess (k₂ = k' / [Azide]₀).[10]
Kinetic Analysis of SPAAC Reactions by UV-Vis Spectrophotometry
This method is particularly useful for cyclooctynes that possess a distinct chromophore, such as DBCO.[22][23][24]
-
Determine λmax: Determine the wavelength of maximum absorbance (λmax) for the this compound derivative in the chosen buffer.
-
Sample Preparation: In a quartz cuvette, prepare a solution of the this compound derivative of known concentration.
-
Initiation of Reaction: Initiate the reaction by adding a known excess of the azide reactant to the cuvette.
-
Data Acquisition: Immediately begin monitoring the absorbance at λmax over time until the reaction is complete.
-
Data Analysis: Convert the absorbance values to concentration using the Beer-Lambert law. Plot the natural logarithm of the this compound concentration versus time. The slope of the line gives the pseudo-first-order rate constant (k').
-
Calculation of Second-Order Rate Constant: Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[10]
Visualizing Reaction Mechanisms and Workflows
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism
References
- 1. Activation strain model - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Computational Design of a Tetrapericyclic Cycloaddition and the Nature of Potential Energy Surfaces with Multiple Bifurcations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. datapdf.com [datapdf.com]
- 13. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-promoted cycloadditions of cyclic nitrones with cyclooctynes for labeling human cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Dibenzocyclooctynol (DIBO) as an initiator for poly(ε-caprolactone): copper-free clickable polymer and nanofiber-based scaffolds - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ekwan.github.io [ekwan.github.io]
- 22. researchgate.net [researchgate.net]
- 23. static.igem.org [static.igem.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic Analysis of Cyclooctyne Compounds: An In-depth Technical Guide
Introduction
Cyclooctyne and its derivatives are a cornerstone of bioorthogonal chemistry, prized for their unique reactivity in strain-promoted azide-alkyne cycloadditions (SPAAC).[1] The inherent ring strain of the eight-membered ring dramatically enhances the reactivity of the alkyne, enabling rapid and specific covalent bond formation in complex biological environments without the need for cytotoxic catalysts.[2] This utility in fields ranging from drug development to in-vivo imaging necessitates robust and unambiguous methods for their structural characterization and purity assessment. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to analyze this compound compounds, intended for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound compounds, providing detailed information about the carbon-hydrogen framework.[3][4] Both ¹H and ¹³C NMR are routinely employed, often in conjunction with 2D techniques like COSY and HSQC to establish connectivity.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of a this compound is characterized by a series of multiplets in the aliphatic region, typically between 1.4 and 2.8 ppm, corresponding to the methylene protons of the cyclooctyl ring.[5] The exact chemical shifts and multiplicities are highly sensitive to the conformation of the ring and the nature of any substituents. Protons on carbons adjacent to the alkyne moiety are often deshielded and may appear at the lower field end of this range. For instance, in kinetic studies of a bicyclo[6.1.0]nonane (BCN) based this compound, the disappearance of proton signals between 2.0 and 2.3 ppm was used to monitor its consumption during a click reaction.[6]
Carbon (¹³C) NMR Spectroscopy
The most diagnostic feature in the ¹³C NMR spectrum of a this compound is the signal for the sp-hybridized alkyne carbons. Due to the significant ring strain, these carbons are considerably shielded compared to those in linear alkynes (which typically appear at 65-90 ppm). In this compound derivatives, these signals are generally found in the 95-115 ppm range.[6] The precise chemical shift provides insight into the degree of strain and the electronic environment of the triple bond. For example, the alkyne carbons in a BCN derivative were observed at 99.0 ppm, while in a more strained dibenzoazathis compound (DBCO) derivative, they appeared at 108.1 and 114.2 ppm.[6]
Quantitative Data for Representative Cyclooctynes
The following tables summarize typical NMR chemical shifts for key nuclei in common this compound cores.
Table 1: Predicted ¹H NMR Spectroscopic Data for a Generic this compound Core
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.1 - 2.5 | Multiplet | 4H | Allylic Protons (-CH₂-C≡) |
| ~1.4 - 1.9 | Multiplet | 8H | This compound Ring Protons (-CH₂-) |
Note: These are generalized ranges. Actual values are highly dependent on substitution and specific ring conformation.
Table 2: Experimental ¹³C NMR Spectroscopic Data for Alkyne Carbons
| Compound Type | Chemical Shift (δ) ppm | Reference |
|---|---|---|
| Bicyclo[6.1.0]nonyne (BCN) derivative | ~99.0 | [6] |
| Dibenzoazathis compound (DBCO) derivative | ~108.1, ~114.2 | [6] |
| Cyclooct-1-en-5-yne | Not specified, but used for analysis |[7] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
-
Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).[5]
-
¹H NMR Acquisition : Acquire the proton spectrum. Key parameters include an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.[4]
-
Data Processing : Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4][5]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of the characteristic carbon-carbon triple bond (C≡C) functional group.
Characteristic Absorptions
The C≡C stretching vibration in alkynes typically appears in the 2100-2260 cm⁻¹ region of the IR spectrum.[8][9] In symmetrically substituted or pseudo-symmetric internal alkynes, this absorption can be very weak or even absent due to a small or zero change in the dipole moment during the vibration. However, in strained cyclooctynes, the distortion of the bond often induces a sufficient dipole moment, making this peak observable, albeit typically weak. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region can confirm the absence of hydroxyl (-OH) or secondary amine (-NH) impurities.
Table 3: Predicted IR Spectroscopic Data for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2950-2850 | Strong | C-H (sp³) Stretch |
| 2260-2100 | Weak to Medium | C≡C Stretch |
| 1470-1430 | Medium | CH₂ Scissoring/Bending |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation :
-
Solids (ATR) : The Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[4]
-
Solids (Mull) : Grind a small amount of the compound into a fine powder with a mortar and pestle. Add a few drops of a mulling agent (e.g., Nujol) and mix to create a paste. Spread the paste thinly and evenly between two IR-transparent salt plates (e.g., KBr, NaCl).[10][11]
-
Liquids : Place a single drop of the neat liquid sample between two salt plates to form a thin film.[12]
-
-
Data Acquisition : Place the sample holder in the spectrometer. Record a background spectrum of the empty sample holder or pure solvent first. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. The background is automatically subtracted.[5]
-
Data Analysis : Identify the key absorption bands and assign them to the corresponding functional groups.
Raman Spectroscopy
Raman spectroscopy is highly complementary to IR spectroscopy. The selection rules for Raman scattering favor the detection of vibrations from nonpolar, symmetric bonds. Consequently, the C≡C stretching vibration, which is often weak in the IR spectrum, can give rise to a strong and sharp signal in the Raman spectrum, making it an excellent tool for confirming the alkyne's presence.[13] It is also particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer.[14][15]
Table 4: Predicted Raman Spectroscopic Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|
| 2260-2100 | Strong, Sharp | C≡C Symmetric Stretch |
Experimental Protocol for Raman Spectroscopy
-
Sample Preparation : Samples (solid or liquid) can often be analyzed directly in glass vials or NMR tubes. No special preparation is typically needed.
-
Instrumentation : A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition : The laser is focused on the sample, and the scattered light is collected and analyzed. The intensity of the Raman scattering is plotted against the energy shift (in cm⁻¹) relative to the laser line.
-
Data Analysis : The resulting spectrum is analyzed for characteristic peaks, with particular attention paid to the 2100-2260 cm⁻¹ region for the C≡C stretch.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer valuable structural information.
Ionization and Fragmentation
For this compound compounds, Electron Ionization (EI) is a common technique, which typically generates a molecular ion peak (M⁺) corresponding to the molecular weight of the molecule.[5] However, due to the strained nature of the ring, the molecular ion may be unstable and of low intensity.[16][17] The fragmentation of cyclic alkanes and alkynes often involves ring-opening followed by the loss of small neutral molecules like ethene (loss of 28 Da) or propene (loss of 42 Da).[18] The resulting fragmentation pattern serves as a molecular fingerprint. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition of the parent ion and its fragments.
Table 5: Predicted Mass Spectrometry Data for Unsubstituted this compound (C₈H₁₂)
| m/z Value | Possible Assignment | Notes |
|---|---|---|
| 108 | [C₈H₁₂]⁺ | Molecular Ion (M⁺) |
| 93 | [C₇H₉]⁺ | Loss of -CH₃ (15 Da) |
| 80 | [C₆H₈]⁺ | Loss of C₂H₄ (28 Da) |
| 67 | [C₅H₇]⁺ | Loss of C₃H₅ (41 Da) |
Note: This is a predictive table. Actual fragmentation is complex and instrument-dependent.[19][20]
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Introduction : Dissolve the sample in a volatile organic solvent. Inject the solution into a Gas Chromatograph (GC), where the compound is vaporized and separated from non-volatile impurities. The separated compound then enters the mass spectrometer.[5] For less volatile derivatives, direct infusion with Electrospray Ionization (ESI) may be used.[4]
-
Ionization : In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.[5]
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.
UV-Visible Spectroscopy
While not a primary tool for structural elucidation of simple cyclooctynes, which lack strong chromophores, UV-Vis spectroscopy is an invaluable technique for kinetic analysis and reaction monitoring.[21] The introduction of aromatic rings, as in dibenzocyclooctynes (DIBO), creates a chromophore that can be monitored. More commonly, the formation of the triazole product during a SPAAC reaction results in a new, distinct absorption that can be tracked over time to determine reaction rate constants.[22]
Experimental Protocol for UV-Vis Kinetic Analysis
-
Sample Preparation : Prepare stock solutions of the this compound and the azide partner in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).[21]
-
Data Acquisition : Mix the reactants in a quartz cuvette and immediately place it in a UV-Vis spectrophotometer. Record spectra at regular time intervals over a wavelength range appropriate for the product being formed (e.g., 220-400 nm).
-
Data Analysis : Plot the change in absorbance at a specific wavelength (corresponding to the product) versus time. This data can then be fitted to the appropriate rate law to calculate the reaction's rate constant.
Visualized Workflows and Logic
The following diagrams illustrate the logical workflows in the spectroscopic analysis and application of this compound compounds.
Caption: A generalized workflow for the synthesis, purification, and structural characterization of a novel this compound compound.
Caption: The specific structural information provided by each major spectroscopic technique in the analysis of cyclooctynes.
Caption: Experimental workflow for determining the kinetic rate constant of a SPAAC reaction using spectroscopic monitoring.
References
- 1. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclooct-1-en-5-yne. Preparation, spectroscopic characteristics and chemical reactivity† | Semantic Scholar [semanticscholar.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00057G [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 21. rsc.org [rsc.org]
- 22. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
The Delicate Balance of a Strained Ring: An In-depth Technical Guide to Cyclooctyne Stability and Instability
For Researchers, Scientists, and Drug Development Professionals
Cyclooctyne, the smallest isolable cyclic alkyne, occupies a unique and critical space in modern chemistry, particularly in the realm of bioorthogonal chemistry and drug development.[1][2][3] Its exceptional reactivity, harnessed in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allows for the precise labeling of biomolecules in living systems without the need for toxic catalysts.[4][5] However, the very feature that bestows this reactivity—significant ring strain—also renders it inherently unstable. This guide provides a comprehensive technical overview of the core factors governing the stability and instability of this compound and its derivatives, offering insights for the rational design and application of these powerful chemical tools.
The Root of Instability: Ring Strain
The fundamental instability of this compound lies in its molecular geometry. An ideal alkyne possesses a linear C-C≡C-C bond angle of 180°. However, the constraints of an eight-membered ring force a substantial deviation from this linearity, resulting in significant angle strain .[1][3] This distortion of the sp-hybridized carbons leads to a high-energy molecule eager to react and relieve this strain.[1] this compound is recognized as the smallest cycloalkyne that can be isolated as a stable, albeit highly reactive, compound.[1][3] Smaller cycloalkynes, such as cycloheptyne and cyclohexyne, are transient intermediates due to their even greater ring strain.[2][3]
The strain energy of the parent this compound has been experimentally determined to be approximately 18 kcal/mol.[2] This inherent strain is the primary driving force behind its utility in bioorthogonal chemistry, as it dramatically lowers the activation energy for cycloaddition reactions compared to linear alkynes.[2]
Factors Influencing this compound Stability
A delicate balance between reactivity and stability is crucial for the practical application of cyclooctynes.[4][6] While high reactivity is desired for rapid bioconjugation, excessive instability can lead to degradation before the desired reaction occurs.[6][7] Several strategies have been developed to modulate the stability of the this compound core.
Structural Modifications
Fusion of Aromatic Rings: The development of dibenzocyclooctynes, such as DIBO, DIBAC, and the commercially available DBCO, represented a significant step forward in enhancing stability.[8][9] Fusing one or two benzene rings to the this compound core increases rigidity and can subtly alter the ring conformation, leading to improved stability while maintaining high reactivity.[10] Some of these derivatives are stable enough to be handled at room temperature, though they should be protected from air, acids, and electrophiles.[11]
Fluorination: The introduction of fluorine atoms at the propargylic positions, as seen in monofluorinated (MOFO) and difluorinated (DIFO) cyclooctynes, enhances reactivity through electronic effects.[12] Interestingly, computational studies suggest that difluorination in DIFO slightly reduces the strain energy to 17.3 kcal/mol compared to the parent this compound.[13][14][15]
Heteroatom Incorporation: The inclusion of heteroatoms such as nitrogen or sulfur within the this compound ring can also influence stability and reactivity.[4][16] For instance, the development of biarylazacyclooctynone (BARAC) and its derivatives has led to some of the most reactive cyclooctynes known, although their stability can be a challenge.[4][12][17]
External Stabilization
Cyclodextrin Complexation: Highly reactive and unstable this compound derivatives can be stabilized through the formation of inclusion complexes with cyclodextrins. This strategy allows for the storage of otherwise transient species as a stable powder, which can then be released in situ for reaction.[18]
Quantitative Analysis of this compound Stability and Reactivity
The interplay between strain, stability, and reactivity can be quantified through various experimental and computational methods. The following tables summarize key data for a selection of this compound derivatives.
| Cycloalkyne | Strain Energy (kcal/mol) | Reference |
| Cyclooctane | 12.1 | [2] |
| E-Cyclooctene | 17.9 | [13][14] |
| This compound (OCT) | ~18 | [2] |
| 3,3-Difluorothis compound (DIFO) | 17.3 | [13][14][15] |
| Cycloheptyne | 25.4 | [13][14] |
| Cyclohexyne | 40.1 | [13][14] |
| Cyclopentyne | 48.4 | [13][14] |
| Table 1: Calculated Strain Energies of Cycloalkanes, Cycloalkenes, and Cycloalkynes. |
| This compound Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| This compound (OCT) | 2.4 x 10⁻³ | [12] |
| Monofluorinated this compound (MOFO) | 4.3 x 10⁻³ | [12] |
| Difluorinated this compound (DIFO) | 7.6 x 10⁻² | [12] |
| 4-dibenzocyclooctynol (DIBO) | ~5.8 x 10⁻² | [12] |
| Azadibenzothis compound (DIBAC/ADIBO) | ~8.0 x 10⁻² - 3.1 x 10⁻¹ | [8][12] |
| Biarylazacyclooctynone (BARAC) | ~9.0 x 10⁻¹ | [12][17] |
| Bicyclononyne (BCN) | ~6.0 x 10⁻² | [8] |
| Table 2: Comparative Reactivity of this compound Derivatives in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). |
Experimental Protocols
The synthesis and kinetic analysis of cyclooctynes involve specialized procedures. Below are generalized methodologies for key experiments.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves a two-step procedure starting from cyclooctene:[11]
-
Bromination: Cyclooctene is treated with bromine (Br₂) to yield 1,2-dibromocyclooctane.
-
Double Dehydrobromination: The resulting dibromide is subjected to elimination using a strong base, such as potassium tert-butoxide (tBuOK) in an anhydrous solvent like tetrahydrofuran (THF), to form the this compound.[11]
Other synthetic strategies for this compound derivatives include the elimination from vinyl triflates and the Nicholas cyclization.[4][10]
Kinetic Measurements of SPAAC Reactions
The reactivity of this compound derivatives is typically assessed by determining the second-order rate constant of their reaction with an azide, such as benzyl azide. Common techniques for monitoring the reaction progress include:[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of reactant signals and the appearance of product signals are monitored over time.
-
UV-Vis Spectroscopy: If the reactants or products have a distinct chromophore, changes in absorbance can be followed.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch (~2100 cm⁻¹) can be monitored.[2]
-
Fluorescence Spectroscopy: The reaction can be monitored if one of the reactants is fluorogenic, meaning it becomes fluorescent upon reaction.[2]
Visualizing this compound Chemistry
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The high ring strain of this compound allows it to undergo a [3+2] dipolar cycloaddition with azides without the need for a copper catalyst. This reaction is highly efficient and bioorthogonal.
Caption: The reaction pathway of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Distortion/Interaction Model of Reactivity
The enhanced reactivity of this compound can be explained by the distortion/interaction model. The activation energy of the cycloaddition is the sum of the energy required to distort the reactants into the transition state geometry (distortion energy) and the favorable energy of interaction between the distorted molecules (interaction energy). Due to its pre-distorted ground state, this compound requires significantly less distortion energy to reach the transition state compared to a linear alkyne, thus lowering the overall activation barrier.[12]
Caption: Comparison of activation energies for linear vs. strained alkynes.
Conclusion
The stability of this compound is a multifaceted issue governed by the fundamental principle of ring strain. While this inherent instability drives its remarkable reactivity in bioorthogonal applications, it also presents challenges for its synthesis, storage, and handling. A thorough understanding of the factors that influence this compound stability—structural modifications, electronic effects, and external stabilization methods—is paramount for the successful design and implementation of next-generation chemical probes and therapeutics. The continued development of novel this compound derivatives with an optimized balance of stability and reactivity will undoubtedly expand the toolkit of researchers and accelerate discoveries in chemical biology and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 4. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 5. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of this compound-sulfamates by the Nicholas cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ring strain energy in the cyclooctyl system. The effect of strain energy on [3 + 2] cycloaddition reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - Ring Strain Energy in the Cyclooctyl System. The Effect of Strain Energy on [3 + 2] Cycloaddition Reactions with Azides - Journal of the American Chemical Society - Figshare [figshare.com]
- 16. Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Electronic Effects on Cyclooctyne Reactivity
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed exploration of how electronic modifications to the cyclooctyne core influence its reactivity, particularly in the context of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. It covers the theoretical underpinnings, quantitative reactivity data, and experimental methodologies crucial for the rational design of next-generation bioorthogonal probes.
Introduction: Beyond Ring Strain
This compound and its derivatives are foundational tools in bioorthogonal chemistry, enabling the study of biomolecules in their native environments without interfering with cellular processes.[1][2] The high reactivity of these molecules in strain-promoted azide-alkyne cycloaddition (SPAAC) is traditionally attributed to the significant ring strain resulting from the distortion of the alkyne from its ideal linear geometry.[3][4] This pre-distortion lowers the activation energy of the cycloaddition compared to a linear alkyne.[5][6] However, a growing body of research has demonstrated that reactivity is not solely dictated by strain; electronic effects play a pivotal role in modulating reaction kinetics.[5][7] By strategically introducing electron-withdrawing or electron-donating groups, or by incorporating heteroatoms into the this compound scaffold, researchers can fine-tune reactivity to achieve faster kinetics, enhanced stability, and even orthogonal reactivity with different 1,3-dipoles.[8][9] This guide delves into the electronic principles governing this compound reactivity, providing the quantitative data and experimental frameworks necessary for designing bespoke bioorthogonal reagents.
Theoretical Framework: Frontier Molecular Orbital Theory
The reactivity of cyclooctynes in [3+2] cycloaddition reactions with azides can be rationalized using Frontier Molecular Orbital (FMO) theory. The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound.[4] The rate of the reaction is inversely proportional to the energy gap between these two orbitals (ΔE = ELUMO(alkyne) - EHOMO(azide)). A smaller energy gap leads to a more stabilizing interaction in the transition state and thus a faster reaction.
Electronic modifications to the this compound scaffold directly influence the energy of its LUMO:
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., fluorine atoms) to the this compound ring lowers the energy of both the HOMO and the LUMO.[4][10] The reduction in the LUMO energy decreases the HOMO-LUMO gap with the azide, leading to a significant acceleration in the reaction rate.[5][9]
-
Electron-Donating Groups (EDGs): Conversely, EDGs raise the energy of the frontier orbitals.[11] This would be expected to increase the HOMO-LUMO gap and slow down the reaction with typical azides.
-
Conjugation: Extending conjugation, for example by fusing aromatic rings to the this compound core, tends to raise the HOMO and lower the LUMO, narrowing the energy gap and increasing reactivity.[10]
The interplay between strain and electronics is critical. Ring strain itself contributes to a lower LUMO energy compared to a linear alkyne, and electronic modifications provide a further layer of control.[6]
Quantitative Analysis of this compound Reactivity
The reactivity of various cyclooctynes is typically quantified by the second-order rate constant (k₂) for their reaction with a standard azide, such as benzyl azide. A higher k₂ value indicates a faster reaction. The table below summarizes kinetic data and alkyne bond angles for several key this compound derivatives, illustrating the impact of structural and electronic modifications. A smaller C-C≡C-C bond angle generally reflects greater ring strain.[5][12]
| This compound Derivative | Abbreviation | k₂ with Benzyl Azide (M⁻¹s⁻¹) | Alkyne Bond Angles (°) | Key Feature | Reference(s) |
| This compound | OCT | 2.4 x 10⁻³ | 158.9, 158.9 | Parent scaffold | [5][12] |
| Monofluorinated this compound | MOFO | 4.3 x 10⁻³ | 160.0, 160.0 | Propargylic Fluorine (EWG) | [5][12] |
| Difluorinated this compound | DIFO | 7.6 x 10⁻² | 163.4, 163.4 | Propargylic Difluorination (EWG) | [5][9] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 | N/A | Fused cyclopropane increases strain | [3][13] |
| Dibenzocyclooctynol | DIBO | ~0.06 - 0.31 | N/A | Fused benzene rings increase strain/conjugation | [9][14] |
| Dibenzothis compound | DBCO | ~0.31 - 0.90 | N/A | Fused benzene rings increase strain/conjugation | [9][13] |
| Biarylazacyclooctynone | BARAC | > 1.0 | 156.9, 157.3 | Highly strained biaryl system | [5][12][15] |
| S-N-O Containing this compound | SNO-OCT | 0.026 | 161.0, 161.0 | Endocyclic heteroatoms for electronic tuning | [7] |
Note: Reaction rates can vary depending on the solvent and temperature at which they were measured. The data presented are for comparative purposes.[5][12]
Experimental Protocols for Kinetic Analysis
Accurate determination of second-order rate constants is essential for comparing the reactivity of different cyclooctynes. The most common methods involve monitoring the reaction progress over time using Nuclear Magnetic Resonance (NMR) spectroscopy or UV-Visible (UV-Vis) spectrophotometry under pseudo-first-order conditions.[13]
Protocol 1: Determination of SPAAC Kinetics by ¹H NMR Spectroscopy
This method is broadly applicable and relies on monitoring the disappearance of a reactant signal relative to an internal standard.[13]
Materials:
-
This compound of interest
-
Azide of interest (e.g., benzyl azide)
-
Anhydrous deuterated solvent (e.g., CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene), stable and with a signal that does not overlap with reactant or product signals.
-
NMR tubes and spectrometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound and the internal standard in the deuterated solvent in a volumetric flask.
-
Initiation of Reaction: In an NMR tube, add a known volume of the stock solution. Add a large excess (at least 10-fold) of the azide to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0) and record the start time. Continue to acquire spectra at regular intervals until the reaction is near completion.[13]
-
Data Analysis:
-
In each spectrum, integrate a unique, well-resolved proton signal for the this compound and a signal from the internal standard.
-
Calculate the concentration of the this compound at each time point by comparing its integral to that of the known concentration of the internal standard.
-
Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time (s).
-
The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k').[13]
-
-
Calculation of k₂: Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[13]
Protocol 2: Determination of SPAAC Kinetics by UV-Vis Spectrophotometry
This method is ideal for cyclooctynes that possess a strong chromophore which changes upon reaction, such as dibenzocyclooctynes (e.g., DBCO).[13]
Materials:
-
Chromophoric this compound (e.g., DBCO derivative)
-
Azide of interest
-
Appropriate buffer or solvent (e.g., PBS, acetonitrile)
-
Quartz cuvettes
-
UV-Vis spectrophotometer with temperature control.
Procedure:
-
Determine λ_max: Record the UV-Vis spectrum of the this compound derivative in the chosen solvent to determine its wavelength of maximum absorbance (λ_max).
-
Sample Preparation: Prepare a solution of the this compound of known concentration in a quartz cuvette. Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Initiation and Data Acquisition: Initiate the reaction by adding a known, large excess (at least 10-fold) of the azide to the cuvette, mix quickly, and immediately begin monitoring the absorbance at λ_max over time. Record data until the absorbance value stabilizes.[13]
-
Data Analysis:
-
Convert the absorbance values to concentration at each time point using the Beer-Lambert law (A = εbc), if the molar extinction coefficient (ε) is known.
-
Plot the natural logarithm of the this compound concentration (or absorbance) versus time.
-
The slope of the line will be the negative of the pseudo-first-order rate constant (-k').[13]
-
-
Calculation of k₂: Calculate the second-order rate constant using the formula: k₂ = k' / [Azide]₀.[13]
Case Studies in Electronic Activation
Fluorinated Cyclooctynes (DIFO)
The development of monofluorinated (MOFO) and difluorinated (DIFO) cyclooctynes by Bertozzi and coworkers was a landmark in demonstrating the power of electronic activation.[5][9] The highly electronegative fluorine atoms at the propargylic position act as potent EWGs, significantly lowering the alkyne's LUMO energy.[4] This results in a dramatic rate enhancement; DIFO reacts with benzyl azide approximately 32 times faster than the parent this compound (OCT).[5] This acceleration occurs despite a slight relaxation of the alkyne bond angles, underscoring that electronic effects can dominate over subtle changes in strain.[7]
Fused Aromatic Systems (DBCO, BARAC)
Fusing one or more benzene rings to the this compound core, as seen in DIBO and DBCO, increases ring strain and provides an extended π-system, both of which contribute to enhanced reactivity.[9][14] The biarylazacyclooctynone (BARAC) scaffold pushes this concept further, creating a highly strained and electronically activated system that exhibits one of the fastest known SPAAC reaction rates.[5][15] While aryl ring substituents on BARAC were found to have only a modest electronic effect on the rate, the core structure itself provides a powerful combination of strain and electronic properties.[5][12]
Heteroatom-Containing Cyclooctynes (SNO-OCTs)
A more recent strategy involves the incorporation of heteroatoms (S, N, O) directly into the this compound backbone.[7][8] These S-, N-, and O-containing cyclooctynes (SNO-OCTs) allow for fine-tuning of the alkyne's electronic properties through both propargylic and homopropargylic heteroatoms.[7] This approach provides a unique ability to modulate reactivity and stability. For instance, a difluorinated SNO-OCT derivative showed significant rate enhancements, with a second-order rate constant for reaction with a diazoacetamide exceeding 5.13 M⁻¹s⁻¹.[8] The modular synthesis of SNO-OCTs allows for systematic electronic tuning, enabling the development of mutually orthogonal bioorthogonal reagent pairs.[8][9]
Conclusion and Future Outlook
The reactivity of cyclooctynes is a sophisticated interplay of ring strain and electronic effects. While strain engineering provided the first generation of powerful bioorthogonal reagents, the deliberate tuning of electronic properties has opened new avenues for creating faster, more stable, and more versatile chemical tools. The introduction of electron-withdrawing groups, the strategic fusion of aromatic systems, and the incorporation of heteroatoms have all proven to be effective strategies for enhancing reactivity. Computational studies, combined with robust kinetic analysis, will continue to be essential in guiding the rational design of new cyclooctynes.[7][16] Future innovations will likely focus on developing cyclooctynes with finely-tuned electronic properties that enable multiple, mutually orthogonal labeling reactions within the same biological system, pushing the boundaries of what can be observed in living cells.[8][9]
References
- 1. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triple, Mutually Orthogonal Bioorthogonal Pairs Through the Design of Two Novel Electronically Activated Sulfamate-Containing Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic chemistry - Protonation / substituent effects on the energies of HOMO and LUMO - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of a fluorogenic this compound activated by Cu-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. comporgchem.com [comporgchem.com]
Cyclooctyne as a Bioorthogonal Chemical Reporter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the tracking and manipulation of biomolecules in their native environments. At the heart of this field lies the concept of a bioorthogonal chemical reporter, a functional group that is chemically inert within a biological system but can be selectively reacted with an exogenous probe. Among the most powerful and widely used bioorthogonal reporters is the cyclooctyne group.[1][2][3] Its unique reactivity, driven by ring strain, allows it to undergo a highly specific and efficient reaction with azides without the need for a toxic copper catalyst, a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] This guide provides a comprehensive technical overview of this compound as a bioorthogonal reporter, including its properties, applications, and detailed experimental protocols.
Core Concepts: The Power of Ring Strain
This compound, the smallest stable cycloalkyne, possesses significant ring strain due to the distortion of the alkyne's preferred linear geometry.[7] This stored energy lowers the activation barrier for cycloaddition reactions, most notably with azides, to form a stable triazole linkage.[4] This reaction is exceptionally fast and selective, occurring readily under physiological conditions of temperature and pH without interfering with native cellular processes.[6] The bioorthogonality of the this compound-azide ligation has made it an indispensable tool in chemical biology.[1]
The this compound Toolkit: A Comparison of Derivatives
Since the initial development of this compound as a bioorthogonal reporter, numerous derivatives have been synthesized to enhance reaction kinetics, stability, and solubility. The choice of a particular this compound derivative is critical and depends on the specific application.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for commonly used this compound derivatives to facilitate comparison and selection.
Table 1: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide
| This compound Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| This compound | OCT | ~0.0024 | The original, unsubstituted this compound.[7] |
| Monofluorinated this compound | MOFO | ~0.045 | Fluorination increases reactivity.[7] |
| Difluorinated this compound | DIFO | ~0.3 - 7.6 x 10⁻² | Further fluorination enhances the reaction rate.[7][8] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 1.0 | Widely used with excellent kinetics and smaller size.[9][10] |
| Dibenzothis compound | DIBO/DBCO | ~0.1 - 1.0 | Commonly used with good reactivity and stability.[8][9] |
| Dibenzoazathis compound | DIBAC | ~0.3 | A derivative of DIBO with a nitrogen atom in the ring.[7] |
| Biarylazacyclooctynone | BARAC | ~0.9 | One of the fastest cyclooctynes reported.[7] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant used.[9]
Table 2: Properties of Fluorogenic this compound Probes
| Fluorogenic this compound | Feature | Quantum Yield (Φ) of Product | Fold-Increase in Fluorescence | Reference |
| coumBARAC | Coumarin-conjugated | ~0.04 | ~10-fold | [1][11][12] |
| DIBO-based ketone | Intrinsic fluorescence | 0.36 | Quenched upon reaction | [8] |
| DIBO-based oxime | Intrinsic fluorescence | 0.34 | Quenched upon reaction | [8] |
Table 3: Stability of this compound Derivatives
| This compound Derivative | Stability Profile | Notes | Reference |
| trans-Cyclooctenes (TCOs) | Can be unstable in biological media due to isomerization. | Storage as Ag(I) complexes can improve long-term stability. | [13] |
| DIBO/DBCO | Generally stable under physiological conditions. | - | [9] |
| BCN | Remarkably stable in cellular environments. | - | [10] |
Key Applications and Experimental Protocols
The versatility of this compound reporters has led to their application in a wide range of research areas, from fundamental cell biology to drug development.
Metabolic Labeling and Imaging
Metabolic labeling with azide-modified precursors allows for the introduction of bioorthogonal handles onto various biomolecules, such as glycans, proteins, and lipids.[14] Subsequent reaction with a this compound-linked probe enables their visualization and study.
This protocol describes the metabolic incorporation of an azido sugar into cellular glycans and subsequent labeling with a DBCO-fluorophore for fluorescence microscopy.[15]
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
DAPI nuclear counterstain
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate to achieve 70-80% confluency at the time of labeling.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing 25-100 µM Ac₄ManNAz. Incubate for 1-3 days. A vehicle control (DMSO) should be run in parallel.
-
Harvesting: Wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
-
SPAAC Reaction: Incubate the cells with 5-20 µM DBCO-fluorophore in PBS for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate with DAPI according to the manufacturer's instructions.
-
Washing: Wash the cells two times with PBS.
-
Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope.
Antibody-Drug Conjugate (ADC) Development
SPAAC is a powerful tool for the site-specific conjugation of cytotoxic drugs to antibodies, creating homogenous and effective ADCs.[16][17]
This protocol outlines the conjugation of a DBCO-modified drug linker to an azide-functionalized antibody.[16][18]
Materials:
-
Azide-functionalized antibody
-
DBCO-conjugated drug-linker
-
PBS, pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting column
-
50 kDa MWCO protein concentrator
Procedure:
-
Antibody Preparation: Buffer exchange the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.
-
Drug-Linker Preparation: Prepare a stock solution (e.g., 26.7 mM) of the DBCO-drug linker in DMSO.
-
Conjugation Reaction: To the azide-conjugated antibody in PBS, add the DBCO-drug linker stock solution to a final volume where the DMSO concentration is approximately 5%. A typical molar excess of the drug-linker is 20-fold.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.
-
Purification: Remove excess DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).
-
Concentration: Concentrate the resulting ADC using a 50 kDa MWCO protein concentrator.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical relationships.
Experimental Workflow: Metabolic Glycoengineering and SPAAC Detection
Logical Relationship: this compound Structure and Reaction Rate
Signaling Pathway: Probing Protein Lipidation
This compound reporters can be used to study post-translational modifications like protein acylation, which plays a crucial role in various signaling pathways. For instance, an alkynyl fatty acid analog can be metabolically incorporated and used to identify proteins modified by fatty acid synthase (FASN), an enzyme upregulated in many cancers.[19]
Conclusion
This compound-based bioorthogonal reporters have become an indispensable part of the chemical biologist's toolbox. The continuous development of new this compound derivatives with fine-tuned properties will undoubtedly expand the scope of bioorthogonal chemistry, enabling researchers to unravel the complexities of biological systems with ever-increasing precision. This guide provides a solid foundation for understanding and applying this powerful technology in research and development.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a fluorogenic this compound activated by Cu-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Synthesis of a Fluorogenic this compound Activated by Cu-Free Click Chemistry - Organic Letters - Figshare [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 17. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Bioorthogonal Chemistry: A Technical Guide to Strain-Promoted Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized our ability to probe and manipulate biological systems in their native environment. At the heart of this field lies a powerful class of reactions: strain-promoted cycloadditions. These reactions, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC), have become indispensable tools for researchers across chemical biology, drug development, and materials science. Their utility stems from their ability to form stable covalent bonds with high efficiency and selectivity within complex biological milieu, all without the need for toxic catalysts.[1][2][3]
This technical guide provides an in-depth exploration of the fundamental principles governing strain-promoted cycloadditions. We will delve into the core concepts of ring strain and its role in driving these reactions, present key quantitative data to compare the reactivity of various reagents, and provide detailed experimental protocols for their application.
Core Principles: The Driving Force of Ring Strain
Strain-promoted cycloadditions are a type of [3+2] cycloaddition reaction between a strained alkyne, typically a cyclooctyne, and a 1,3-dipole, such as an azide.[3] The key to the success of this reaction in a biological setting is the elimination of the need for a copper catalyst, which is often cytotoxic.[1] Instead, the reaction is driven by the release of ring strain inherent in the this compound.
The triple bond in a linear alkyne prefers a bond angle of 180°. Forcing this bond into an eight-membered ring creates significant angle and torsional strain.[4] For this compound, the experimentally determined ring strain is approximately 18 kcal/mol.[4] This stored potential energy is released upon the cycloaddition reaction as the sp-hybridized carbons of the alkyne are converted to the more stable sp2-hybridized carbons of the resulting triazole ring.[5] This release of strain provides the thermodynamic driving force for the reaction and significantly lowers the activation energy, allowing it to proceed rapidly at physiological temperatures.[4][5]
The bioorthogonal nature of this reaction is due to the fact that both azides and cyclooctynes are abiotic functional groups; they are essentially absent from and non-reactive with the vast array of functional groups found in biological systems, such as amines, hydroxyls, and thiols.[6] This exquisite selectivity ensures that the ligation occurs only between the intended molecular partners.[2]
Key Players in Strain-Promoted Cycloadditions: A Quantitative Comparison
The versatility of strain-promoted cycloadditions has led to the development of a diverse toolkit of this compound reagents, each with unique properties of reactivity, stability, and hydrophilicity. The choice of this compound is critical and depends on the specific application. The reactivity is typically quantified by the second-order rate constant (k₂) of the reaction with a model azide, such as benzyl azide.
Below is a summary of key quantitative data for some of the most commonly used cyclooctynes.
| This compound | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Ring Strain Energy (kcal/mol) | Key Features |
| This compound | OCT | 2.4 x 10⁻³[7][8] | ~18[4] | The original strained this compound; serves as a baseline for reactivity. |
| Monofluorinated this compound | MOFO | 4.3 x 10⁻³[7][8] | - | Introduction of an electron-withdrawing fluorine atom modestly increases reactivity. |
| Difluorinated this compound | DIFO | 7.6 x 10⁻²[7][8] | 17.3[9][] | Significantly enhanced reactivity due to the electron-withdrawing nature of the fluorine atoms. |
| Dibenzothis compound | DIBO | - | - | Increased strain from fused benzene rings enhances reactivity. |
| Dibenzoazathis compound | DIBAC | - | - | A dibenzo-fused this compound with a nitrogen atom in the ring. |
| Bicyclo[6.1.0]nonyne | BCN | - | - | A highly reactive this compound due to the fusion of a cyclopropane ring. |
| Biarylazacyclooctynone | BARAC | 1.1 ± 0.1[7] | - | One of the fastest cyclooctynes, but with limited stability in aqueous solutions. |
| Difluorobenzothis compound | DIFBO | More reactive than DIFO and DIBO[11][12] | - | Combines the rate-enhancing features of DIFO and DIBO, leading to very high reactivity.[11][12] |
Beyond Azides: Expanding the Scope of Strain-Promoted Cycloadditions
While SPAAC is the most prominent example, the principle of using strain to promote cycloadditions extends to other 1,3-dipoles and dienophiles. Two notable examples are:
-
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This reaction occurs between a strained alkyne and a nitrone to form an isoxazoline. SPANC reactions can be exceptionally fast, with some exhibiting second-order rate constants as high as 60 M⁻¹s⁻¹.[13]
-
Strain-Promoted Oxidation-Controlled Cycloalkyne-1,2-Quinone Cycloaddition (SPOCQ): This reaction involves the cycloaddition of a strained alkyne with a 1,2-quinone. The 1,2-quinone can be generated in situ by the oxidation of a stable catechol precursor, providing a layer of temporal control over the reaction.[14][15]
Visualizing the Fundamentals
To better illustrate the core concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Experimental Protocols
The following sections provide generalized protocols for key experiments involving strain-promoted cycloadditions. These are intended as a starting point and may require optimization for specific applications.
Protocol 1: General Procedure for Bioconjugation using SPAAC
This protocol describes a general method for conjugating an azide-modified biomolecule with a DBCO-containing molecule.
Materials:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
DBCO-functionalized molecule (e.g., DBCO-NHS ester for labeling primary amines, DBCO-maleimide for labeling thiols)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (for dissolving DBCO reagent)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for an antibody).
-
Prepare a stock solution of the DBCO reagent in DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the DBCO stock solution to the solution of the azide-modified biomolecule. A molar excess of the DBCO reagent (e.g., 10-20 fold) is typically used. The final concentration of DMSO should generally be kept below 20% to avoid denaturation of proteins.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction time will depend on the reactivity of the specific this compound and the concentrations of the reactants.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent from the conjugated product. This can be achieved by size-exclusion chromatography, dialysis, or other appropriate purification methods depending on the nature of the biomolecule.
-
-
Characterization:
Protocol 2: Determination of Second-Order Rate Constants using ¹H NMR
This protocol outlines a method for determining the kinetics of a SPAAC reaction using quantitative ¹H NMR.
Materials:
-
This compound of interest
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the this compound, azide, and the internal standard in the deuterated solvent. The concentrations should be chosen such that the reaction proceeds at a measurable rate (typically in the low millimolar range).
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. It is crucial to ensure quantitative acquisition conditions (e.g., long relaxation delay).
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved peak corresponding to a proton on the starting this compound and a peak corresponding to a proton on the triazole product.
-
Also, integrate a peak from the internal standard.
-
Calculate the concentration of the this compound and the product at each time point by comparing their integral values to that of the internal standard.
-
Plot the inverse of the concentration of the this compound versus time. For a second-order reaction, this should yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k₂).[6]
-
Protocol 3: Labeling of Live Cells with a DBCO-Fluorophore
This protocol describes a general procedure for labeling azide-modified glycans on the surface of live cells.
Materials:
-
Mammalian cells in culture
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
DBCO-functionalized fluorescent dye
-
Cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture the cells in medium supplemented with the azide-modified sugar for 1-3 days. This allows for the metabolic incorporation of the azide groups onto cell surface glycans.
-
-
Labeling with DBCO-Fluorophore:
-
Wash the cells with PBS to remove any unincorporated azide-modified sugar.
-
Incubate the cells with the DBCO-fluorophore in cell culture medium at a suitable concentration (e.g., 1-10 µM) for 15-60 minutes at 37°C.
-
Wash the cells several times with PBS to remove any unreacted DBCO-fluorophore.
-
-
Analysis:
Conclusion and Future Outlook
Strain-promoted cycloadditions have fundamentally changed the landscape of chemical biology and drug development. The ability to perform highly selective and efficient chemical reactions within living systems has opened up new avenues for research, from visualizing biological processes in real-time to the development of targeted therapeutics like antibody-drug conjugates.[21][22] The ongoing development of new cyclooctynes with even faster kinetics and improved stability, as well as the expansion of the strain-promoted reaction toolkit to include other dipoles and dienophiles, promises to further enhance our ability to study and manipulate the intricate machinery of life. As our understanding of the interplay between strain, electronics, and reactivity continues to grow, we can expect the rational design of even more sophisticated bioorthogonal tools for a wide range of applications in science and medicine.
References
- 1. Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Difluorobenzothis compound: Synthesis, Reactivity, and Stabilization by β-Cyclodextrin - American Chemical Society - Figshare [acs.figshare.com]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocols [baseclick.eu]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. Difluorobenzothis compound: Synthesis, Reactivity, and Stabilization by β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Strain-promoted oxidation-controlled this compound-1,2-quinone cycloaddition (SPOCQ) for fast and activatable protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Bioorthogonal prodrug activation driven by a strain-promoted 1,3-dipolar cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bio-orthogonal Click Chemistry Methods to Evaluate the Metabolism of Inflammatory Challenged Cartilage after Traumatic Overloading - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing Cyclooctyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1][2] This powerful, copper-free click chemistry reaction involves a [3+2] cycloaddition between a strained cyclooctyne and an azide, forming a stable triazole linkage.[3] The reaction's primary driving force is the high ring strain of the this compound, which significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures and pH.[1] This characteristic makes SPAAC an invaluable tool in chemical biology, drug development, and materials science.[2]
The absence of a cytotoxic copper catalyst, a requirement for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a significant advantage of SPAAC, particularly for in vivo applications.[3] The azide and this compound functional groups are largely unreactive with biological molecules, ensuring high selectivity and specificity.[3] This methodology has been widely adopted for a variety of applications, including:
-
Biomolecule Labeling: Attaching probes for imaging, tracking, and quantification of proteins, glycans, lipids, and nucleic acids.
-
Drug Development: Synthesis of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[4]
-
Cellular Imaging: Visualizing biological processes in living cells and organisms.
-
Materials Science: Functionalization of surfaces and synthesis of novel polymers.
This document provides detailed application notes, experimental protocols, and quantitative data for the effective use of cyclooctynes in SPAAC-mediated bioconjugation.
This compound Derivatives: A Comparative Overview
The choice of this compound derivative is critical and directly impacts the efficiency and success of bioconjugation, imaging, and drug delivery applications. The reactivity of cyclooctynes in SPAAC reactions is primarily governed by the degree of ring strain and electronic factors.[5] More strained cyclooctynes exhibit faster reaction kinetics, a crucial attribute for applications requiring rapid labeling at low concentrations.[5] This section provides a comparison of commonly used cyclooctynes.
Quantitative Comparison of Reaction Rates
The performance of different cyclooctynes is best assessed by comparing their second-order rate constants (k₂) for the reaction with a standard azide, typically benzyl azide. The following table summarizes the reported reaction rates for several common cyclooctynes.
| This compound Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide [M⁻¹s⁻¹] | Key Features |
| Dibenzothis compound | DBCO | ~0.6 - 1.0[5] | High reactivity, commercially available in various functionalized forms. |
| Dibenzoannulated this compound | DIBO | ~0.3 - 0.7[5] | Fast reaction rates and good stability.[6] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[5] | Smaller size and lower lipophilicity compared to DBCO and DIBO.[5] |
| Difluorinated this compound | DIFO | ~0.052[7] | Increased reactivity due to electron-withdrawing fluorine groups.[1] |
| 4-Dibenzocyclooctynol | DIBO-OH | ~0.057[1] | Parent alcohol for various DIBO derivatives. |
| Oxidized DIBO (Ketone) | DIBO-Ketone | ~0.259[1] | Three times faster reaction rate than the parent alcohol (DIBO-OH).[1] |
| Tetramethoxydibenzothis compound | TMDIBO | ~0.098[7] | Good stability without compromising reaction rate.[7] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the this compound and azide used.[5]
From the data, it is evident that DBCO derivatives generally exhibit the highest reaction rates, making them a preferred choice for applications where speed is critical.[5] DIBO also demonstrates robust reactivity, while BCN, although slower, offers advantages in terms of its smaller size and lower lipophilicity.[5] Modifications to the this compound ring, such as the introduction of electron-withdrawing groups or oxidation, can significantly enhance reaction rates.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound-based SPAAC.
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol describes the labeling of a monoclonal antibody (mAb) with a dibenzothis compound (DBCO) moiety using an N-hydroxysuccinimide (NHS) ester derivative for subsequent conjugation to an azide-containing molecule.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines (e.g., Tris) or sodium azide.[8]
-
DBCO-NHS ester (e.g., from a commercial supplier).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification system: Spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO) or size-exclusion chromatography (SEC).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody buffer to PBS, pH 7.4, using a spin desalting column or dialysis to remove any interfering substances like Tris or sodium azide.[8]
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.
-
-
DBCO-NHS Ester Stock Solution:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM DBCO-NHS ester stock solution to the antibody solution.[4][10] The final concentration of DMSO in the reaction mixture should not exceed 10-20% (v/v) to maintain antibody integrity.[9][10]
-
Gently mix the reaction and incubate for 60 minutes at room temperature.[9][10]
-
-
Quenching the Reaction:
-
Purification of the DBCO-labeled Antibody:
-
Remove the unreacted DBCO-NHS ester and other small molecules using a spin desalting column or SEC. Follow the manufacturer's instructions for the chosen purification method.
-
The purified DBCO-labeled antibody can be stored at -20°C for up to a month. Note that the reactivity of the DBCO group may decrease over time.[10]
-
-
Characterization (Optional):
-
The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined. One method involves reacting the DBCO-labeled antibody with an excess of an azide-functionalized fluorescent dye, purifying the conjugate, and then determining the DOL by UV-Vis spectrophotometry, measuring the absorbance of the protein (at 280 nm) and the dye (at its specific maximum absorbance).[9]
-
Protocol 2: Cell Surface Glycan Labeling
This protocol describes the metabolic labeling of cell surface glycans with an azido sugar followed by detection with a this compound-conjugated fluorescent probe.
Materials:
-
Cells of interest in culture.
-
Peracetylated azido sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz).
-
Cell culture medium and supplements.
-
This compound-conjugated fluorescent probe (e.g., DBCO-Fluor 488).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Metabolic Labeling with Azido Sugar:
-
Culture the cells of interest to the desired confluency.
-
Prepare a stock solution of the peracetylated azido sugar in a suitable solvent (e.g., DMSO).
-
Add the azido sugar to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration may need to be determined empirically for each cell type.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.[12]
-
-
Labeling with this compound-Fluorophore:
-
After the incubation period, gently wash the cells twice with PBS to remove any unincorporated azido sugar.
-
Prepare a solution of the this compound-conjugated fluorescent probe in PBS or cell culture medium at a concentration of 10-50 µM.
-
Incubate the cells with the this compound-fluorophore solution for 30-60 minutes at 37°C.
-
-
Washing and Analysis:
-
Wash the cells three times with PBS to remove any unreacted this compound-fluorophore.
-
The cells are now ready for analysis by flow cytometry or fluorescence microscopy to detect the fluorescently labeled cell surface glycans.
-
Protocol 3: Determination of SPAAC Reaction Kinetics using NMR Spectroscopy
This protocol outlines a general procedure for determining the second-order rate constant of a SPAAC reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound derivative.
-
Azide reactant (e.g., benzyl azide).
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal standard of known concentration (e.g., dimethyl sulfone).[13]
-
NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the this compound, azide, and internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the this compound solution and the internal standard.
-
Use a large excess (e.g., 10-fold or more) of the azide reactant to ensure pseudo-first-order kinetics.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum before the addition of the azide to serve as a time zero reference.
-
Initiate the reaction by adding the azide solution to the NMR tube, mix quickly, and immediately begin acquiring a series of ¹H NMR spectra at defined time intervals.[14] The time between acquisitions will depend on the reaction rate.[15]
-
-
Data Analysis:
-
Process the acquired spectra (e.g., Fourier transform, phase correction, baseline correction).
-
For each spectrum, integrate a characteristic signal of the this compound reactant and the signal of the internal standard.
-
Calculate the concentration of the this compound at each time point by comparing its integral to that of the internal standard.[13]
-
Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time.
-
The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide reactant (k₂ = k' / [Azide]₀).[5]
-
Visualizations
SPAAC Reaction Mechanism
Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.
Relationship Between this compound Structure and Reactivity
Caption: Key factors influencing the reactivity of cyclooctynes in SPAAC reactions.
References
- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. jcmarot.com [jcmarot.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 7. Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. thno.org [thno.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Labeling with Cyclooctyne Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of antibodies with cyclooctyne reagents, such as dibenzothis compound (DBCO) and bicyclo[6.1.0]nonyne (BCN). This method enables the subsequent conjugation of the antibody to azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal copper-free click chemistry reaction. This technique is instrumental in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapies, offering precise control over conjugation.
Principle of the Method
The labeling strategy is a two-step process:
-
Antibody Activation: An antibody is functionalized with a this compound moiety. A common approach involves reacting the primary amines of lysine residues on the antibody with an N-Hydroxysuccinimide (NHS) ester of a this compound reagent (e.g., DBCO-NHS ester). This results in a stable, this compound-activated antibody.
-
Copper-Free Click Chemistry (SPAAC): The this compound group on the activated antibody readily and specifically reacts with an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent dye). This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with biological processes.[]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the labeling of a standard IgG antibody with this compound-NHS esters and the subsequent SPAAC reaction. These values are representative and may require optimization depending on the specific antibody and desired degree of labeling (DoL).
| Parameter | Antibody Activation with this compound-NHS Ester | Copper-Free Click Chemistry (SPAAC) |
| Antibody Concentration | 1-10 mg/mL[2][3] | 1-10 mg/mL |
| Molar Excess of Reagent | 20-30 fold molar excess of DBCO-NHS ester to antibody[2][3][4] | 2-4 fold molar excess of azide-modified molecule to antibody[2][3] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.5[5][] | PBS or similar buffer, pH ~7.4[3] |
| Solvent for Reagent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][5] | Compatible solvent (e.g., DMSO)[5] |
| Final DMSO Concentration | < 20% (v/v)[2][4][5] | < 20% (v/v)[5] |
| Incubation Temperature | Room temperature (20-25°C)[2][4][7] or 4°C[5] | Room temperature (20-25°C) or 4°C[2][3][5] |
| Incubation Time | 60 minutes[2][4][7] to 2 hours[5] | 2-4 hours at room temperature or overnight at 4°C[3] |
| Quenching Reagent | Tris or Glycine solution (e.g., 100 mM)[2][3] | Not typically required |
Experimental Protocols
Materials
-
Purified antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4), free of primary amines (e.g., Tris) and sodium azide.
-
This compound-NHS ester (e.g., DBCO-NHS ester, BCN-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Azide-functionalized molecule of interest
-
Desalting columns or spin filtration units (e.g., 10K MWCO) for purification.[2][8]
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE equipment, HPLC system)
Protocol 1: Antibody Activation with this compound-NHS Ester
This protocol describes the covalent attachment of a this compound moiety to an antibody.
-
Antibody Preparation:
-
Reagent Preparation:
-
Prepare a fresh 10 mM stock solution of the this compound-NHS ester in anhydrous DMSO or DMF.[2]
-
-
Labeling Reaction:
-
Quenching Reaction:
-
Purification of this compound-Activated Antibody:
Protocol 2: Conjugation of this compound-Activated Antibody with an Azide-Modified Molecule (SPAAC)
This protocol outlines the reaction between the this compound-functionalized antibody and an azide-modified molecule.
-
Reaction Setup:
-
Incubation:
-
Purification of the Final Antibody Conjugate:
-
Characterization:
-
Validate the final conjugate using SDS-PAGE, which should show a band of higher molecular weight compared to the unconjugated antibody.[2]
-
Further characterization can be performed using techniques like mass spectrometry to determine the degree of labeling (DoL) and HPLC to assess purity.
-
Visualizations
Caption: Experimental workflow for antibody labeling with this compound reagents.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. Exploring Antibody Purification Methods for mAbs and IgGs - evitria [evitria.com]
Cyclooctyne Chemistry: A Bioorthogonal Tool for Live-Cell Fluorescence Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological processes in their native environment. Among the most powerful tools in this field is the strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction that utilizes cyclooctyne derivatives to covalently label azide-modified biomolecules within living cells.[1][2] This copper-free click chemistry variant circumvents the cytotoxicity associated with copper catalysts, making it an ideal method for dynamic imaging in live systems.[3] These application notes provide a comprehensive overview of the use of this compound probes in live-cell fluorescence imaging, complete with detailed protocols and quantitative data to guide experimental design.
Principle of the Technique:
The core of this methodology lies in a two-step process. First, a biomolecule of interest is metabolically labeled with an azide-containing precursor. For instance, cells can be cultured with an amino acid analog like L-azidohomoalanine (AHA) to incorporate azides into newly synthesized proteins, or with azido sugars to label glycans.[4][5][6] The azide group serves as a bioorthogonal handle, meaning it is chemically inert to the vast array of functional groups present in the cellular environment.[1]
In the second step, a this compound conjugated to a fluorescent reporter molecule is introduced to the live cells. The inherent ring strain of the this compound drives a highly specific and efficient [3+2] cycloaddition reaction with the azide-modified biomolecule, forming a stable triazole linkage and effectively "clicking" the fluorophore onto the target.[1][7] This allows for the visualization of the labeled biomolecules using fluorescence microscopy.
Key Applications in Live-Cell Imaging:
-
Visualizing Newly Synthesized Proteins: By pulsing cells with AHA, researchers can specifically label and image proteins synthesized within a defined time window.[4][8] This has proven invaluable for studying protein dynamics, turnover, and localization in response to various stimuli.[9][10]
-
Tracking Glycan Dynamics: Metabolic labeling with azido sugars enables the imaging of glycan trafficking on the cell surface and within intracellular compartments.[3][6] This is particularly relevant in cancer research, as aberrant glycosylation is a hallmark of malignancy.[11]
-
Investigating Protein Trafficking and Receptor Internalization: this compound-based probes can be used to follow the journey of specific proteins through cellular pathways, such as the endocytic pathway for receptor internalization.[12][13] By labeling cell-surface receptors, their movement into the cell can be monitored over time.
-
Multimodal Imaging: this compound scaffolds can be functionalized with multiple imaging agents, such as a fluorophore and a positron emission tomography (PET) tracer, to enable multimodal imaging in living animals.[14][15]
Quantitative Data Presentation
The choice of this compound derivative is critical as it influences the reaction kinetics, stability, and cell permeability of the probe. The following tables summarize key quantitative data for commonly used cyclooctynes to aid in probe selection.
Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC
| This compound | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| DIBO | ~0.3 - 0.7 | Good reactivity and stability. |
| DBCO | ~0.6 - 1.0 | Generally exhibits the highest reaction rates, ideal for rapid labeling.[16] |
| BCN | ~0.06 - 0.1 | Slower kinetics but smaller and less lipophilic, which can be advantageous in certain contexts.[16] |
| DIFO | - | Fluorinated this compound with enhanced reactivity.[3] |
| BARAC | - | Biarylazacyclooctynone with exceptional reaction kinetics.[7] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the this compound and azide used.[16]
Table 2: Example Fluorophores for this compound Conjugation
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| Coumarin | ~400 | ~450 | Small, cell-permeable fluorophore.[17] Can be fluorogenic, exhibiting increased fluorescence upon reaction.[18] |
| BODIPY | ~488 | ~515 | Bright and photostable fluorophore, compatible with standard fluorescence microscopy setups.[8] |
| Alexa Fluor Dyes | Various | Various | A wide range of bright and photostable dyes with different spectral properties. |
| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | Far-red fluorophores suitable for in vivo imaging due to reduced tissue autofluorescence.[19] |
Experimental Protocols
Protocol 1: Labeling and Imaging of Newly Synthesized Proteins in Live Mammalian Cells
This protocol describes the metabolic labeling of nascent proteins with L-azidohomoalanine (AHA) and subsequent fluorescent labeling with a this compound-fluorophore conjugate.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
This compound-fluorophore conjugate (e.g., DBCO-Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (for nuclear counterstain, optional)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight in complete culture medium.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation of AHA, aspirate the complete medium, wash the cells once with warm PBS, and incubate them in methionine-free medium for 30-60 minutes.
-
Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with an appropriate concentration of AHA (typically 25-50 µM). The incubation time will depend on the desired labeling window (e.g., 1-4 hours for observing rapid changes in protein synthesis).
-
Wash: After the AHA incubation, aspirate the labeling medium and wash the cells three times with warm complete medium to remove unincorporated AHA.
-
This compound Labeling: Incubate the cells with the this compound-fluorophore conjugate in complete medium. The optimal concentration and incubation time should be determined empirically, but a starting point is 5-20 µM for 15-30 minutes at 37°C.
-
Wash: Aspirate the this compound-containing medium and wash the cells three times with warm PBS to remove the unreacted probe.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 according to the manufacturer's instructions.
-
Imaging: Replace the final wash with fresh imaging medium (e.g., phenol red-free medium) and proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore.
Controls:
-
No AHA Control: Cells not treated with AHA but incubated with the this compound-fluorophore to assess non-specific background staining.
-
Protein Synthesis Inhibition Control: Cells co-incubated with AHA and a protein synthesis inhibitor (e.g., cycloheximide or puromycin) to confirm that the fluorescence signal is dependent on de novo protein synthesis.[20]
Visualizations
Caption: Experimental workflow for labeling newly synthesized proteins.
Caption: Visualizing receptor internalization and trafficking.
Caption: Logical relationship of SPAAC in live cells.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 6. Visualizing glycans on single cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bodipy-Cyclooctyne for Protein Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brain.mpg.de [brain.mpg.de]
- 10. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 12. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. Strained this compound as a molecular platform for construction of multimodal imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strained this compound as a Molecular Platform for Construction of Multimodal Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cyclooctyne-Based Probes in Metabolic Glycan Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metabolic glycan labeling is a powerful two-step technique for probing the structure, function, and dynamics of glycans in living systems. This method involves the metabolic incorporation of a monosaccharide analog containing a bioorthogonal chemical reporter, such as an azide group, into cellular glycans. The azide-labeled glycans can then be selectively visualized and studied through a highly specific and biocompatible reaction with a probe molecule. Cyclooctyne-based probes are particularly well-suited for this second step, reacting with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2] This approach is invaluable for investigating the roles of glycans in various biological processes, including cancer progression and cell signaling.[1][3]
Key Applications:
-
Imaging Glycan Localization and Dynamics: Visualize the distribution of specific glycan populations on the cell surface and within intracellular compartments.[1][4] This allows for the study of glycan trafficking and changes in localization in response to stimuli.
-
Investigating Aberrant Glycosylation in Disease: Aberrant glycosylation is a hallmark of many diseases, including cancer.[5][6] this compound-based probes can be used to detect and quantify these changes, providing insights into disease mechanisms and potential diagnostic markers.
-
Studying Cell Signaling Pathways: Glycosylation plays a crucial role in modulating cell signaling. This technique allows for the investigation of how specific glycosylation patterns influence signaling pathways.[1]
-
Targeted Drug Delivery: Cells can be metabolically functionalized with azides, enabling subsequent targeting with drug-loaded nanoparticles or therapeutic agents conjugated to cyclooctynes.[1]
-
Cell Tracking: Labeled cells can be tracked in vivo to monitor their fate in cell-based therapies.[1]
-
Quantitative Analysis of Cell Surface Glycans: Flow cytometry analysis of cells labeled with fluorescent this compound probes allows for the quantification of changes in cell surface glycan expression.[5][7]
Quantitative Data Summary
The choice of this compound probe significantly impacts the efficiency and sensitivity of metabolic glycan labeling experiments. The following tables summarize key quantitative data for various this compound-based probes.
Table 1: Signal-to-Background Ratios (SBR) of Different Probes for Cell Surface Glycan Labeling
| Probe | Cell Line | Azido Sugar | SBR | Reference |
| TMDIBO-AF647 | LLC | Ac4GalNAz | Up to 35 | [5][7] |
| DIFO3-AF647 | LLC | Ac4GalNAz | ~10 | [5][7] |
| PHOS-AF647 (phosphine) | LLC | Ac4GalNAz | ~5 | [5][7] |
| TMDIBO-TCO + Tz-DyLight | LL2 | Ac4GalNAz | 40 ± 1 | |
| PHOS-TCO + Tz-DyLight | LL2 | Ac4GalNAz | 1.7 ± 0.4 | |
| BCN-biotin + avidin-fluorophore | Jurkat | Ac4ManNAz | 221 | [8] |
| DIBO-biotin + avidin-fluorophore | Jurkat | Ac4ManNAz | 116 | [8] |
SBR is calculated as the ratio of the mean fluorescence intensity of cells treated with the azido sugar to that of untreated cells.
Table 2: Second-Order Rate Constants for SPAAC Reactions
| This compound Probe | Reaction Partner | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |
| BARAC | Benzyl azide | Acetonitrile | 0.96 | [9] |
| DIFO | Benzyl azide | Acetonitrile | ~0.08 | [9] |
| Unactivated this compound | Benzyl azide | Acetonitrile | ~0.002 | [9] |
| endo-BCN | Benzyl azide | CD3CN/D2O (1:2) | 0.29 | [8] |
| exo-BCN | Benzyl azide | CD3CN/D2O (1:2) | 0.19 | [8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars
This protocol describes the metabolic incorporation of an azido sugar into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz)[10][11]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight.
-
Preparation of Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of the azido sugar (typically 25-100 µM).[1] A vehicle control (DMSO alone) should be run in parallel.
-
Incubation: Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cellular glycans. The optimal incubation time should be determined empirically for each cell line and experimental goal.[1]
-
Harvesting and Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove any unincorporated azido sugar.[1] The cells are now ready for SPAAC labeling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Fluorescence Imaging
This protocol details the labeling of metabolically-labeled cells with a this compound-conjugated fluorescent probe for visualization by fluorescence microscopy or flow cytometry.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
This compound-fluorophore conjugate (e.g., DBCO-fluorophore, TMDIBO-AF647)
-
PBS
-
Bovine serum albumin (BSA)
-
(Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular labeling
-
(Optional) Nuclear counterstain (e.g., DAPI)
Procedure:
-
Blocking: To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.[1]
-
(Optional) Permeabilization: For labeling intracellular glycans, incubate the cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.[1]
-
SPAAC Reaction: Prepare a solution of the this compound-fluorophore in PBS or imaging buffer (e.g., 5-20 µM).[1] Remove the blocking solution and add the this compound-fluorophore solution to the cells.
-
Incubation: Incubate for 30-120 minutes at room temperature or 37°C, protected from light. The optimal incubation time depends on the reactivity of the specific this compound probe.[1][5]
-
Washing: Wash the cells three to five times with PBS to remove excess this compound-fluorophore.[1]
-
(Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain according to the manufacturer's instructions.
-
Imaging: The cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry.
Visualizations
Caption: Experimental workflow for metabolic glycan labeling using this compound probes.
Caption: The bioorthogonal SPAAC reaction between an azide and a strained this compound.
Caption: Metabolic incorporation of Ac4ManNAz into glycoproteins via the sialic acid pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualizing Metabolically-Labeled Glycoconjugates of Living Cells by Copper-Free and Fast Huisgen Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Cu-Free Click Chemistry with Readily Synthesized Biarylazacyclooctynones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems [jci.org]
Application Notes and Protocols for Polymer Synthesis via Cyclooctyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of polymers utilizing cyclooctyne-based strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This powerful bioorthogonal ligation technique enables the efficient formation of polymers under mild conditions, making it particularly suitable for the creation of advanced materials for biomedical and pharmaceutical applications, including drug delivery.[1][2]
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a [3+2] cycloaddition reaction between a strained this compound and an azide, yielding a stable triazole linkage. The reaction's driving force is the high ring strain of the this compound, which significantly lowers the activation energy and allows the reaction to proceed rapidly at or near physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1] This copper-free nature is a significant advantage over the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), especially for biological applications.
A variety of this compound derivatives have been developed to enhance reaction kinetics, including dibenzothis compound (DBCO), bicyclononyne (BCN), and difluorinated cyclooctynes (DIFO).[3] These reagents can be functionalized to act as monomers in step-growth polymerization reactions, leading to the formation of well-defined polymers with tunable properties.
Applications in Polymer Synthesis and Drug Development
The versatility and biocompatibility of SPAAC have made it a valuable tool in polymer chemistry for:
-
Step-Growth Polymerization: The reaction between bifunctional azide and this compound monomers allows for the synthesis of linear polymers. This method offers excellent control over polymer architecture.[4][5][6]
-
Polymer Functionalization: Pre-synthesized polymers can be modified with this compound or azide groups for subsequent conjugation of biomolecules, drugs, or imaging agents.
-
Hydrogel Formation: Cross-linking of polymers bearing azide and this compound functionalities via SPAAC is a common method for producing biocompatible hydrogels for drug delivery and tissue engineering.
-
Nanoparticle Surface Modification: Polymeric nanoparticles can be surface-functionalized with targeting ligands using SPAAC to enhance their delivery to specific cells or tissues.[7][8]
Quantitative Data on Polymers Synthesized via SPAAC
The following table summarizes the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of various polymers synthesized using SPAAC. A PDI value closer to 1.0 indicates a more uniform distribution of polymer chain lengths.[9][10][11]
| Polymer System | Monomers | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| Poly[(phenylene vinylene)-co-dibenzothis compound] | DIBO-(CHO)2 and bis(triethyleneglycol)phenylbis(tributylphosphonium) dibromide | 10.5 | 21.3 | 2.02 | [7] |
| Polytriazole via step-growth polymerization | Bifunctional DBCO and various diazide comonomers | >50 | - | - | [2] |
| Azide-terminated Poly(ethylene glycol) | Ethylene oxide initiated with azido ethoxy ethanol | 0.5 | 0.6 | 1.15 | [7] |
| High Molecular Weight Biobased Aliphatic Polyester | ADMET polymerization of bis(undec-10-enoate) with various diols | 44.4-49.4 | - | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of Azide-Terminated Poly(ethylene glycol) (PEG-N3)
This protocol describes a two-step process for the synthesis of azide-terminated PEG, a common precursor for SPAAC reactions.
Materials:
-
Methoxy-poly(ethylene glycol) (mPEG-OH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN3)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous ethanol
-
Sodium sulfate (Na2SO4)
Procedure:
Step 1: Mesylation of mPEG-OH
-
Dissolve mPEG-OH in anhydrous DCM in a flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add TEA to the solution, followed by the dropwise addition of MsCl.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with cold water.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain mPEG-OMs.
Step 2: Azidation of mPEG-OMs [12][13]
-
Add sodium azide (NaN3) to the solution (typically 1.5 equivalents).[12]
-
After cooling to room temperature, concentrate the solution by rotary evaporation.[12][13]
-
Dissolve the residue in DCM and wash with water to remove excess NaN3 and salts.[12]
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate to yield the final product, mPEG-N3.[12][13]
-
Characterize the product using 1H NMR and FTIR spectroscopy to confirm the presence of the azide group (characteristic peak around 2100 cm-1).[7]
Protocol 2: Step-Growth Polymerization of a Diazide and a Dithis compound Monomer
This protocol outlines the general procedure for synthesizing a linear polymer via SPAAC step-growth polymerization.
Materials:
-
Diazide monomer (e.g., 1,11-diazido-3,6,9-trioxaundecane)
-
Dithis compound monomer (e.g., a bifunctional DBCO derivative)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the diazide monomer and the dithis compound monomer in the chosen anhydrous solvent.
-
Ensure the solution is thoroughly degassed by several freeze-pump-thaw cycles.
-
Stir the reaction mixture at room temperature. The reaction is typically fast and can proceed to high conversion within minutes to a few hours.[2]
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight, or by 1H NMR to follow the disappearance of monomer signals and the appearance of polymer signals.
-
Once the desired molecular weight is achieved, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or methanol).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomers and oligomers.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the final polymer by GPC (for Mn, Mw, and PDI), NMR, and FTIR spectroscopy.
Visualization of Experimental Workflows
Synthesis of Azide-Terminated PEG (PEG-N3)
Workflow for Targeted Drug Delivery using SPAAC-Functionalized Nanoparticles
This workflow illustrates the preparation of drug-loaded polymeric nanoparticles and their surface functionalization with a targeting ligand via SPAAC for targeted drug delivery.
References
- 1. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjweb.com [irjweb.com]
- 9. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Click chemistry step growth polymerization of novel α-azide-ω-alkyne monomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzothis compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclooctyne Functionalization of Gold Nanoparticles for Advanced Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold nanoparticles (AuNPs) have emerged as versatile platforms in biomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1][2][3] The functionalization of AuNPs is crucial for their application in targeted drug delivery, molecular imaging, and diagnostics.[2][4][5] Among various functionalization strategies, the use of cyclooctyne moieties, particularly dibenzothis compound (DBCO), has gained significant attention.[6][7] This approach enables the attachment of a wide range of molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[6][8][9]
These application notes provide detailed protocols for the synthesis of citrate-stabilized AuNPs, their functionalization with a this compound-terminated ligand, and subsequent conjugation with azide-containing molecules via SPAAC.
Core Principles: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction between a strained this compound and an azide, proceeding rapidly and selectively without the need for a cytotoxic copper catalyst.[10] This makes it an ideal strategy for conjugating sensitive biomolecules to nanoparticles in biological environments.[11] The high efficiency and specificity of the reaction ensure a high degree of control over the final nanoparticle construct.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
This protocol is based on the well-established Turkevich method for synthesizing spherical AuNPs.[1][12][13]
Materials:
-
Chloroauric acid (HAuCl₄)
-
Trisodium citrate dihydrate
-
Deionized (DI) water
-
Glassware (thoroughly cleaned)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in DI water. For a 50 mL solution, dissolve the appropriate amount of HAuCl₄.
-
Heat the HAuCl₄ solution to a vigorous boil with constant stirring.[1]
-
Rapidly add a pre-prepared 38.8 mM solution of trisodium citrate to the boiling HAuCl₄ solution.[1] The volume of citrate solution added will influence the final nanoparticle size. A common ratio is 1 mL of citrate solution for every 10 mL of HAuCl₄ solution.
-
Continue heating and stirring the solution. A color change from yellow to blue and finally to a deep red indicates the formation of AuNPs.[1] This process typically takes about 10 minutes.[1]
-
After the color change is complete, continue boiling for an additional 15 minutes to ensure the reaction is complete.[12]
-
Allow the solution to cool to room temperature.
-
Store the citrate-stabilized AuNP solution at 4°C for future use.[1]
Characterization: The synthesized AuNPs should be characterized by UV-Vis spectroscopy to determine the surface plasmon resonance (SPR) peak, which is indicative of nanoparticle size and dispersity. For AuNPs around 15-20 nm, the SPR peak is typically observed around 520 nm. Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) can be used to determine the size, shape, and size distribution of the nanoparticles.[12]
Protocol 2: Functionalization of AuNPs with this compound Ligands
This protocol describes the functionalization of citrate-stabilized AuNPs with a thiol-terminated this compound ligand, such as a DBCO-PEG-thiol. The thiol group forms a strong covalent bond with the gold surface.[12]
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
Thiolated this compound ligand (e.g., DBCO-PEG-SH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
To the citrate-stabilized AuNP solution, add the thiolated this compound ligand. The final concentration of the ligand should be optimized, but a starting point is a significant molar excess relative to the AuNPs.
-
Gently mix the solution and allow it to react for several hours (e.g., 2-12 hours) at room temperature with gentle stirring.[1] This allows for the displacement of citrate ions from the AuNP surface by the thiol-containing ligand.
-
To remove excess, unbound ligand, the solution is purified by centrifugation. Centrifuge the solution at a speed and time sufficient to pellet the AuNPs (this will depend on nanoparticle size).
-
Carefully remove the supernatant containing the unbound ligand.
-
Resuspend the AuNP pellet in a suitable buffer, such as PBS.
-
Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound ligand.
-
The final this compound-functionalized AuNPs (AuNP-DBCO) should be stored at 4°C.
Characterization: Successful functionalization can be confirmed by a slight red-shift in the SPR peak observed by UV-Vis spectroscopy. DLS measurements may show an increase in the hydrodynamic diameter of the nanoparticles due to the attached ligand.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) on AuNPs
This protocol details the conjugation of an azide-modified molecule (e.g., a fluorescent dye, drug, or biomolecule) to the this compound-functionalized AuNPs.
Materials:
-
This compound-functionalized AuNPs (AuNP-DBCO from Protocol 2)
-
Azide-modified molecule of interest
-
PBS or other suitable reaction buffer
Procedure:
-
To a solution of AuNP-DBCO in PBS, add the azide-modified molecule. The molar ratio of the azide molecule to the AuNPs should be optimized based on the desired degree of labeling.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. The reaction is typically fast, with significant conjugation occurring within the first 30 minutes.[1]
-
Purify the final conjugate to remove any unreacted azide-modified molecules using centrifugation, following a similar procedure as described in Protocol 2.
-
Resuspend the purified, functionalized AuNPs in the desired buffer for storage or downstream applications.
Characterization: The success of the SPAAC conjugation can be confirmed by various methods depending on the nature of the attached molecule. For example, if a fluorescent molecule was attached, fluorescence spectroscopy can be used to quantify the degree of labeling.[1] Changes in the hydrodynamic size and zeta potential, as measured by DLS, can also indicate successful conjugation.
Data Presentation
Table 1: Physicochemical Properties of Gold Nanoparticles
| Parameter | Citrate-Stabilized AuNPs | This compound-Functionalized AuNPs |
| Core Diameter (TEM) | ~15 nm | ~15 nm |
| Hydrodynamic Diameter (DLS) | ~20 nm | ~30-40 nm (ligand dependent) |
| Zeta Potential | Negative | Near-neutral to slightly negative |
| SPR Peak (UV-Vis) | ~520 nm | ~525-530 nm |
Note: The values presented are typical and may vary depending on the specific synthesis and functionalization conditions.
Visualizations
Experimental Workflow for this compound Functionalization of Gold Nanoparticles
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Logical Relationship of SPAAC on Gold Nanoparticles
Caption: Conceptual diagram of SPAAC for conjugating molecules to AuNPs.
Applications and Future Perspectives
This compound-functionalized gold nanoparticles are powerful tools for a variety of biomedical applications:
-
Targeted Drug Delivery: Therapeutic agents can be attached to the AuNPs via SPAAC. The nanoparticle carrier can then be further modified with targeting ligands to direct the drug to specific cells or tissues, enhancing efficacy and reducing side effects.[2][4]
-
Molecular Imaging: Fluorophores, contrast agents for MRI, or radiolabels can be conjugated to the AuNPs, enabling their use as probes for in vivo imaging and diagnostics.[5][12]
-
Biosensing: The high specificity of the SPAAC reaction allows for the development of sensitive and selective biosensors for the detection of various analytes.[1]
The continued development of novel this compound derivatives and azide-modified biomolecules will further expand the utility of this platform, paving the way for the creation of highly sophisticated and multifunctional nanomedicines and diagnostic agents.
References
- 1. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold nanoparticle (AuNP)-based drug delivery and molecular imaging for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. uwo.scholaris.ca [uwo.scholaris.ca]
- 9. [PDF] Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. | Semantic Scholar [semanticscholar.org]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities | MDPI [mdpi.com]
Site-Specific Protein Modification with Cyclooctyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced biomaterials. Among the bioorthogonal chemistries available, the strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a robust and versatile strategy.[1][2] This copper-free click chemistry reaction occurs between a cyclooctyne and an azide, forming a stable triazole linkage under physiological conditions, thus avoiding the cytotoxicity associated with copper catalysts used in the conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3]
This document provides detailed application notes and protocols for the site-specific modification of proteins using this compound derivatives. It covers the incorporation of unnatural amino acids (UAAs) bearing this compound or azide moieties into proteins and the subsequent bioorthogonal ligation.
Key Applications
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking proteins in living cells.[4][5]
-
Drug Conjugation: Creation of antibody-drug conjugates (ADCs) and other targeted therapeutics.[2]
-
Biophysical Probes: Incorporation of probes to study protein conformation, dynamics, and interactions.
-
Surface Immobilization: Attachment of proteins to surfaces for applications in diagnostics and biomaterials.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to improve the pharmacokinetic properties of therapeutic proteins.
Data Presentation
The choice of this compound derivative is critical as it significantly impacts the reaction kinetics. The table below summarizes the second-order rate constants for commonly used cyclooctynes in their reaction with benzyl azide, a common model azide.
| This compound Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Dibenzothis compound | DBCO / DIBAC | ~0.24 - 1.0 | High reactivity, widely used.[6][7][8] |
| Dibenzoannulated this compound | DIBO | ~0.3 - 0.7 | Good reactivity.[6] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.29 | Smaller, more hydrophilic, but generally slower reaction rate with aliphatic azides.[6][7][9] |
| Biarylazacyclooctynone | BARAC | > 1.0 | Very high reactivity, but can be less stable.[10][11] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the azide and this compound derivatives.[6] While DBCO generally exhibits faster kinetics with aliphatic azides, BCN can show higher reactivity with aromatic azides.[7]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of an Azide-Containing Unnatural Amino Acid via Amber Suppression
This protocol describes the incorporation of an azide-bearing unnatural amino acid, such as p-azidophenylalanine (AzF), into a protein of interest (POI) in E. coli using an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[12][13][14]
Materials:
-
Expression plasmid for the POI with an amber stop codon (TAG) at the desired modification site.
-
Plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL-pAzF).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and Terrific Broth (TB).
-
Appropriate antibiotics.
-
p-Azidophenylalanine (AzF).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-arabinose.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the POI plasmid and the aaRS/tRNA plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight culture.
-
Induction of aaRS/tRNA: When the optical density at 600 nm (OD₆₀₀) reaches 0.4-0.6, add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the aaRS/tRNA pair.
-
Addition of UAA: Immediately after adding L-arabinose, add AzF to a final concentration of 1 mM.
-
Induction of POI Expression: Continue to grow the culture at 37°C until the OD₆₀₀ reaches 0.8-1.0. Then, induce the expression of the POI by adding IPTG to a final concentration of 1 mM.
-
Protein Expression: Reduce the temperature to 20-25°C and continue to express the protein for 12-16 hours.
-
Cell Harvesting and Protein Purification: Harvest the cells by centrifugation and purify the azide-modified protein using standard chromatography techniques appropriate for the POI.
Protocol 2: SPAAC Labeling of an Azide-Modified Protein in vitro
This protocol describes the labeling of a purified azide-containing protein with a this compound-functionalized probe (e.g., a fluorescent dye).
Materials:
-
Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound-functionalized probe (e.g., DBCO-PEG-Fluorophore) dissolved in a compatible solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation: Prepare a stock solution of the this compound probe in DMSO (e.g., 10 mM).
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) with the this compound probe. A 5- to 20-fold molar excess of the this compound probe over the protein is typically used. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can range from 1 to 18 hours, depending on the reactivity of the this compound and the concentrations of the reactants.[9] For some reactions, heating to 98°C for 5 minutes can significantly accelerate the reaction without compromising selectivity.[15]
-
Removal of Excess Probe: After the incubation, remove the unreacted this compound probe using a desalting column, dialysis, or spin filtration.
-
Analysis: Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence imaging, mass spectrometry, or UV-Vis spectroscopy.
Protocol 3: SPAAC Labeling of Proteins on Live Mammalian Cells
This protocol outlines the labeling of cell-surface proteins containing a genetically encoded this compound or azide UAA.[4][5]
Materials:
-
Mammalian cells cultured on coverslips or in plates.
-
Plasmid for the POI with an amber codon and a plasmid for the corresponding orthogonal aaRS/tRNA pair.
-
Transfection reagent.
-
Cell culture medium with and without the UAA (e.g., 1 mM this compound-lysine or azidolysine).
-
Azide- or this compound-functionalized fluorescent dye.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Fluorescence microscope.
Procedure:
-
Transfection: Co-transfect the mammalian cells with the POI plasmid and the aaRS/tRNA plasmid using a suitable transfection reagent.
-
UAA Incorporation: 24 hours post-transfection, replace the medium with fresh medium containing the UAA. Culture the cells for another 24-48 hours to allow for protein expression and UAA incorporation.
-
Labeling: Wash the cells twice with warm PBS. Add the fluorescent dye (conjugated to the complementary bioorthogonal group) dissolved in fresh cell culture medium to the cells. Typical dye concentrations range from 5 to 50 µM.
-
Incubation: Incubate the cells with the dye for 30 minutes to 2 hours at 37°C in a CO₂ incubator.
-
Washing: Wash the cells three times with warm PBS to remove the unbound dye.
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash the cells with PBS and mount them on microscope slides. Image the cells using a fluorescence microscope with the appropriate filter sets.
Potential Side Reactions
While SPAAC is highly bioorthogonal, a potential side reaction to consider is the reaction of some cyclooctynes, particularly BCN, with free thiols, such as those in cysteine residues.[9][16][17] This can lead to non-specific labeling. The inclusion of a low concentration of a reducing agent like β-mercaptoethanol can help to minimize this side reaction while preserving the desired azide-alkyne cycloaddition.[9][18]
Visualizations
Caption: Overall workflow for site-specific protein modification using this compound.
Caption: Mechanism of unnatural amino acid incorporation via amber suppression.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Semantic Scholar [semanticscholar.org]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Method for Enhancing the Bioorthogonality of this compound Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 13. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 15. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 16. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization of Materials using Cyclooctyne Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctyne-based "click chemistry," particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful and versatile tool for the surface functionalization of a wide range of materials. This bioorthogonal reaction proceeds efficiently at room temperature without the need for cytotoxic copper catalysts, making it ideal for applications in biology, medicine, and materials science.[1][2][3] The high stability of the resulting triazole linkage, coupled with the commercial availability of various this compound derivatives, has led to its widespread adoption for immobilizing biomolecules, fabricating sensors, and developing targeted drug delivery systems.[3][4]
This document provides detailed application notes and protocols for the surface functionalization of gold, silica, and polymer brush materials using this compound derivatives. It also includes a quantitative comparison of the reaction kinetics of commonly used cyclooctynes to aid in the selection of the most appropriate reagent for a given application.
Key this compound Derivatives
Several this compound derivatives are commonly employed for surface functionalization, each with distinct reactivity and physicochemical properties. The choice of this compound depends on the specific application requirements, such as reaction speed, stability, and steric considerations.
-
Dibenzothis compound (DBCO): Known for its high ring strain, DBCO exhibits very fast reaction kinetics in SPAAC, making it a popular choice for rapid labeling and conjugation.[5][6]
-
Bicyclo[6.1.0]nonyne (BCN): While exhibiting slower kinetics than DBCO, BCN is a smaller and less hydrophobic molecule, which can be advantageous in certain biological applications to minimize non-specific interactions.[5][6]
-
Dibenzoannulated this compound (DIBO): Another highly reactive this compound derivative often used for fast conjugation reactions.[5]
-
Difluorinated this compound (DIFO): The electron-withdrawing fluorine atoms enhance the reactivity of the alkyne, leading to rapid cycloaddition.[7]
Quantitative Data Summary: SPAAC Reaction Kinetics
The efficiency of SPAAC is best described by the second-order rate constant (k), which allows for a direct comparison of the reactivity of different this compound-azide pairs. The following table summarizes the reported second-order rate constants for the reaction of common cyclooctynes with benzyl azide, a standard reference azide.
| This compound Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference(s) |
| DIBO | ~0.3 - 0.7 | [5] |
| DBCO | ~0.6 - 1.0 | [5] |
| BCN | ~0.06 - 0.1 | [5] |
| OCT | 2.4 x 10⁻³ | [8] |
| BARAC | 6.3 x 10⁻² | [8] |
Note: Reaction rates can be influenced by factors such as the specific azide used, solvent, and temperature.[5] For instance, while DBCO reacts faster with aliphatic azides, BCN can exhibit higher reactivity with aromatic azides.[9]
Experimental Protocols
This section provides detailed protocols for the functionalization of gold, silica, and polymer brush surfaces with this compound moieties and subsequent SPAAC ligation.
Protocol 1: Functionalization of Gold Surfaces and Nanoparticles with DBCO
Gold surfaces and nanoparticles can be readily functionalized with this compound derivatives using thiol-gold chemistry or through the use of more stable N-heterocyclic carbene (NHC) linkers.[1][10]
Materials:
-
Gold substrate (e.g., gold-coated slide, gold electrode) or gold nanoparticles
-
DBCO-PEG-thiol or a DBCO-functionalized NHC
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Azide-modified molecule for conjugation
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen.
-
-
This compound Functionalization (Thiol Linker):
-
Prepare a 1 mM solution of DBCO-PEG-thiol in ethanol.
-
Immerse the cleaned gold substrate in the DBCO-PEG-thiol solution and incubate for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer (SAM).
-
For gold nanoparticles, add an aqueous solution of DBCO-containing polyethylene glycol thiol to a suspension of citrate-stabilized gold nanoparticles and shake for 2 hours.[11]
-
-
This compound Functionalization (NHC Linker):
-
Synthesize a DBCO-functionalized masked NHC (e.g., as a bicarbonate salt) following established literature procedures.[10][12]
-
Deposit the masked NHC onto the gold surface from a solution in a suitable solvent (e.g., dichloromethane) and heat under vacuum to facilitate the formation of the gold-NHC bond.[10]
-
-
Washing:
-
After incubation, remove the substrate from the solution and rinse thoroughly with ethanol and then PBS to remove any non-covalently bound molecules.
-
-
SPAAC Reaction:
-
Prepare a solution of the azide-modified molecule (e.g., protein, DNA, small molecule) in PBS at a suitable concentration (typically in the micromolar to millimolar range).
-
Immerse the DBCO-functionalized substrate in the azide solution and incubate for 1-4 hours at room temperature. For nanoparticles, add the azide-modified molecule to the nanoparticle suspension.[13]
-
The reaction progress can be monitored by tracking the decrease in the characteristic UV absorbance of DBCO at around 310 nm.[14]
-
-
Final Washing and Storage:
-
Rinse the substrate extensively with PBS and deionized water to remove any unreacted azide molecules.
-
Dry the functionalized surface under a nitrogen stream and store it in a desiccator.
-
Protocol 2: Functionalization of Silica Surfaces and Nanoparticles with this compound
Silica surfaces are typically functionalized using silane chemistry to introduce an initial reactive group, which is then coupled to the this compound.
Materials:
-
Silica substrate (e.g., glass slide, silicon wafer) or silica nanoparticles
-
Piranha solution or RCA-1 clean (Ammonium hydroxide, hydrogen peroxide, water)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
DBCO-NHS ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Azide-modified molecule for conjugation
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the silica substrate by immersing it in Piranha solution for 30 minutes or by sonicating in RCA-1 solution to generate surface hydroxyl groups.
-
Rinse thoroughly with deionized water and dry in an oven at 110°C for 1 hour.[2]
-
-
Silanization with APTES:
-
Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the APTES solution and incubate for 2-4 hours at room temperature under an inert atmosphere.
-
Rinse the substrate with toluene and then ethanol to remove excess APTES, and cure in an oven at 110°C for 30 minutes.
-
-
This compound Coupling:
-
Prepare a solution of DBCO-NHS ester (e.g., 10 mg/mL) in anhydrous DMF.
-
Add DIPEA (a non-nucleophilic base) to the solution.
-
Immerse the APTES-functionalized substrate in the DBCO-NHS ester solution and incubate for 2-4 hours at room temperature to form a stable amide bond.
-
Rinse the substrate with DMF, ethanol, and deionized water.
-
-
SPAAC Reaction:
-
Immerse the DBCO-functionalized silica surface in a solution of the azide-modified molecule in a suitable buffer (e.g., PBS) and incubate for 2-12 hours at room temperature.
-
-
Final Washing:
-
Wash the surface thoroughly with the reaction buffer and deionized water to remove non-specifically bound molecules.
-
Dry under a stream of nitrogen.
-
Protocol 3: Functionalization of Polymer Brushes with this compound
Polymer brushes can be functionalized with cyclooctynes either by co-polymerization with a this compound-containing monomer or by post-polymerization modification of a reactive polymer brush.
Materials:
-
Substrate with pre-grafted polymer brushes containing reactive groups (e.g., N-hydroxysuccinimide esters or azides)
-
DBCO-amine or an azide-functionalized this compound
-
Appropriate solvent (e.g., DMF, dichloromethane)
-
Triethylamine or DIPEA (if modifying NHS esters)
-
Azide- or this compound-modified molecule for conjugation
Procedure (Post-Polymerization Modification):
-
Activation of Polymer Brush (if necessary):
-
If the polymer brush contains carboxyl groups, they can be activated to NHS esters using standard carbodiimide chemistry (e.g., EDC/NHS).
-
-
This compound Immobilization:
-
Prepare a solution of DBCO-amine in a suitable solvent like DMF.
-
If modifying an NHS-activated brush, add a non-nucleophilic base like DIPEA.
-
Immerse the polymer brush substrate in the DBCO-amine solution and react for 4-24 hours at room temperature.[4]
-
-
Washing:
-
Thoroughly wash the substrate with the reaction solvent and then with a solvent in which the polymer brush is soluble to remove unreacted reagents.
-
-
SPAAC Reaction:
-
Immerse the DBCO-functionalized polymer brush in a solution of the azide-modified molecule in a compatible buffer.
-
Incubate for 2-12 hours at room temperature. The efficiency of the reaction can be assessed by fluorescence microscopy if a fluorescently tagged molecule is used.[4]
-
-
Final Washing:
-
Wash the surface extensively to remove any unbound molecules.
-
Characterization of Functionalized Surfaces
Successful surface functionalization can be confirmed using a variety of surface-sensitive analytical techniques:
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and chemical state information of the surface, confirming the presence of elements specific to the this compound and the conjugated molecule (e.g., nitrogen from the triazole ring).[15][16]
-
Contact Angle Goniometry: Measures the surface wettability. Successful functionalization steps will lead to predictable changes in the water contact angle.[4][16]
-
Atomic Force Microscopy (AFM): Can be used to characterize changes in surface morphology and roughness after each functionalization step.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect the characteristic vibrational modes of the functional groups introduced onto the surface.
-
Electrochemical Methods: Techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are particularly useful for characterizing modified electrode surfaces.[17][18][19][20] Changes in the electrochemical response can confirm the successful immobilization of molecules.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for Gold Surface Functionalization.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition.
Applications in Drug Development and Research
The ability to precisely modify surfaces with biological molecules opens up numerous possibilities in drug development and fundamental research:
-
High-Throughput Screening: Immobilize drug targets (e.g., proteins, enzymes) onto surfaces for screening large libraries of small molecule inhibitors.
-
Targeted Drug Delivery: Functionalize nanoparticles with targeting ligands (e.g., antibodies, peptides) to enhance drug delivery to specific cells or tissues.[1]
-
Biosensors: Develop sensitive and selective biosensors for the detection of disease biomarkers by immobilizing capture probes (e.g., antibodies, aptamers) on sensor surfaces.[10][21]
-
Cell-Surface Engineering: Modify the surfaces of living cells with specific functionalities to study cell adhesion, signaling, and other biological processes.[22]
-
Tissue Engineering: Create bioactive scaffolds that promote cell attachment, growth, and differentiation by functionalizing them with cell-adhesive peptides or growth factors.
References
- 1. hiyka.com [hiyka.com]
- 2. benchchem.com [benchchem.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and Engineering of Semiconductor–Organic Interfaces: Multilayer Synthesis on the Si(001) Surface Based on this compound Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 14. broadpharm.com [broadpharm.com]
- 15. XPS Clicks: Characterization of Surfaces Modified with Click Chemistry [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Electrochemical Characterization of Modified Glassy Carbon Electrodes for Non-Enzymatic Glucose Sensors [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound-Functionalized N-Heterocyclic Carbenes for Click Coupling of Sensing Oligonucleotides to Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Radiolabeling Biomolecules with Cyclooctyne Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the radiolabeling of biomolecules using cyclooctyne derivatives via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This bioorthogonal reaction enables the efficient and specific covalent conjugation of a radiolabeled probe to a biomolecule of interest under mild, biocompatible conditions, making it a powerful tool in the development of radiopharmaceuticals for imaging and therapy.[1][2][3]
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal ligation reaction between a strained this compound and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][3] This characteristic makes it particularly suitable for radiolabeling sensitive biomolecules and for in vivo applications.[2][3] The reaction's high efficiency and specificity are driven by the release of ring strain in the this compound moiety.[2] Dibenzothis compound (DBCO or ADIBO) is one of the most commonly used this compound derivatives due to its high reactivity and stability.[4][5][6]
The general principle involves two main strategies:
-
Labeling of an azide-modified biomolecule with a radiolabeled this compound.
-
Labeling of a this compound-modified biomolecule with a radiolabeled azide.[4][7]
A particularly impactful application of this chemistry is in pretargeted imaging . In this approach, a biomolecule (e.g., an antibody) conjugated to a this compound is administered and allowed to accumulate at the target site (e.g., a tumor). After clearance of the unbound conjugate from circulation, a small, radiolabeled azide is administered, which rapidly reacts with the this compound-tagged biomolecule at the target site, leading to a high signal-to-background ratio.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the radiolabeling of biomolecules using this compound derivatives.
Table 1: Radiolabeling of Peptides with Various Radionuclides via SPAAC
| Peptide | This compound Derivative | Radiolabeled Probe | Radionuclide | Radiochemical Yield (RCY) | Reference |
| Bombesin derivative | Aza-DBCO | [¹⁸F]F-Azide | ¹⁸F | 60-70% | [1] |
| cRGD | DBCO | [¹²⁵I]I-Azide | ¹²⁵I | 67-95% | [9] |
| cRGD | DBCO | [⁶⁸Ga]Ga-DOTA-Azide | ⁶⁸Ga | High (not specified) | [7] |
| αvβ6 integrin-targeting peptide | DBCO | [¹⁸F]F-Azide | ¹⁸F | 11% (isolated) | [7] |
Table 2: Radiolabeling of Other Biomolecules via SPAAC
| Biomolecule | This compound Derivative | Radiolabeled Probe | Radionuclide | Radiochemical Yield (RCY) | Reference |
| Gold Nanoparticles | DBCO | [¹²⁵I]I-Azide | ¹²⁵I | >95% | [10] |
| Human Serum Albumin (HSA) | ADIBO | [⁹⁹mTc]Tc-DPA-Azide | ⁹⁹mTc | 76-99% | [11] |
| Cetuximab (antibody) | DBCO-PEG₄-CB-TE1K1P | Azide-Cetuximab | ⁶⁴Cu | >95% | [7] |
| Liposomes | Alkyne-DOPE | [¹⁸F]Fluoroazide | ¹⁸F | ~76% (CuAAC) | [12] |
Table 3: Reaction Kinetics of Common Cyclooctynes
| This compound Derivative | Reaction Partner | Second-Order Rate Constant (k₂) | Reference |
| Dibenzothis compound (DBCO) | Azides | 1–2 M⁻¹s⁻¹ | [4] |
| Oxa-dibenzothis compound (ODIBO) | Azides | 45 M⁻¹s⁻¹ | [4] |
Experimental Protocols
Protocol 1: General Procedure for Modifying a Biomolecule with a DBCO-NHS Ester
This protocol describes the initial step of introducing the this compound moiety onto a biomolecule containing primary amines (e.g., lysine residues in proteins and antibodies).
Materials:
-
Biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., PBS, pH 7.4-8.5). Avoid amine-containing buffers like Tris.
-
DBCO-NHS ester (or other amine-reactive DBCO derivative).
-
Anhydrous DMSO.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size exclusion chromatography, dialysis).
Procedure:
-
Prepare the biomolecule solution: Dissolve the biomolecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare the DBCO-NHS ester solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of ~10 mM.
-
Conjugation reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the biomolecule solution. The final concentration of DMSO should be kept below 20% (v/v) to avoid denaturation of the biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted DBCO derivative and other small molecules by size exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (number of DBCO molecules per biomolecule) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO).[5]
Protocol 2: Radiolabeling of a DBCO-Modified Biomolecule with an ¹⁸F-Labeled Azide
This protocol outlines the radiolabeling of a this compound-functionalized biomolecule.
Materials:
-
DBCO-modified biomolecule (from Protocol 1).
-
¹⁸F-labeled azide prosthetic group (e.g., [¹⁸F]fluoroethylazide).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., size exclusion chromatography, radio-TLC).
Procedure:
-
Reaction setup: In a microcentrifuge tube, combine the DBCO-modified biomolecule (typically in the low micromolar range) with the ¹⁸F-labeled azide in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. Reaction times and temperatures may need to be optimized depending on the specific reactants and their concentrations.[13]
-
Monitoring the reaction: The progress of the radiolabeling can be monitored by radio-TLC.
-
Purification: Purify the radiolabeled biomolecule from unreacted ¹⁸F-labeled azide using size exclusion chromatography or a suitable spin column.
-
Quality control: Determine the radiochemical purity and specific activity of the final product using radio-HPLC and by measuring the radioactivity and the concentration of the biomolecule.
Protocol 3: Radiolabeling of DBCO-Modified Gold Nanoparticles with a ¹²⁵I-Labeled Azide
This protocol is adapted for nanomaterials and demonstrates the versatility of the SPAAC reaction.[10][14]
Materials:
-
DBCO-group-modified gold nanoparticles (2 µM).
-
[¹²⁵I]-labeled azide prosthetic group in DMSO (e.g., 4.1 MBq in 5 µl).
-
Radio-TLC system with silica-coated plates.
-
Mobile phase (e.g., ethyl acetate).
Procedure:
-
Reaction: To 50 µl of the 2 µM DBCO-modified gold nanoparticle suspension, add 5 µl of the [¹²⁵I]-labeled azide solution (4.1 MBq).[10]
-
Incubation: Incubate the reaction mixture at 40°C for 60 minutes.[10]
-
Reaction Monitoring: Withdraw a small aliquot (0.2 µl) and spot it onto a silica-coated TLC plate. Develop the plate using ethyl acetate as the mobile phase.[10]
-
Analysis: Analyze the TLC plate using a radio-TLC scanner to determine the radiochemical yield. The radiolabeled nanoparticles will remain at the origin, while the unreacted [¹²⁵I]-labeled azide will move with the solvent front. A radiochemical yield of >95% is expected.[10]
-
Purification (if necessary): The radiolabeled gold nanoparticles can be purified by centrifugation (e.g., 11,400 x g for 15 minutes) to remove any unreacted azide.[10]
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General workflow of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for pretargeted in vivo imaging using SPAAC.
Caption: Logical workflow for the synthesis of a radiolabeled probe.
References
- 1. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient method for iodine radioisotope labeling of this compound-containing molecules using strain-promoted copper-free click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging [frontiersin.org]
- 13. interchim.fr [interchim.fr]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclooctyne in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has been significantly advanced by the advent of bioorthogonal chemistry. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, utilizing cyclooctyne derivatives, has emerged as a powerful tool for the precise and stable conjugation of cytotoxic payloads to monoclonal antibodies. This copper-free click chemistry approach offers high efficiency and selectivity under physiological conditions, minimizing damage to the antibody structure and function.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound reagents, specifically dibenzothis compound (DBCO) and bicyclo[6.1.0]nonyne (BCN), in the development of ADCs.
Principle of the Method
The synthesis of an ADC using this compound-azide chemistry involves a two-stage process:
-
Antibody Modification: The antibody is functionalized with either a this compound or an azide moiety. A common approach involves the reaction of an N-hydroxysuccinimide (NHS) ester of a this compound linker with the primary amines of lysine residues on the antibody surface.[4]
-
Payload Conjugation: The modified antibody is then reacted with a payload (e.g., a cytotoxic drug) that has been functionalized with the complementary reactive group (azide or this compound, respectively). The SPAAC reaction forms a stable triazole linkage, covalently attaching the payload to the antibody.[4][]
Quantitative Data
The choice of this compound linker can significantly impact the efficiency and kinetics of the conjugation reaction. The following tables summarize key quantitative data related to the use of DBCO and BCN in ADC development.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| This compound | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | Acetonitrile:Water |
| BCN | Benzyl Azide | ~0.06 - 0.1 | Acetonitrile:Water |
| DBCO | Phenyl Azide | 0.033 | Acetonitrile:Water (3:1) |
| BCN | Phenyl Azide | 0.2 | Acetonitrile:Water (3:1) |
Note: Reaction rates can vary depending on the specific derivatives of the this compound and azide, solvent, and temperature.[6][7][8] Generally, DBCO exhibits faster reaction kinetics with aliphatic azides compared to BCN, which can be advantageous for rapid conjugations.[9][10] Conversely, BCN can show higher reactivity with certain aromatic azides.[6]
Table 2: Representative Drug-to-Antibody Ratios (DARs) and In Vitro Cytotoxicity (IC50) of ADCs Synthesized via SPAAC
| Antibody Target | This compound Linker | Payload | Average DAR | Cell Line | IC50 (nM) |
| HER2 | DBCO | MMAE | ~2 | SK-BR-3 (HER2-positive) | ~0.055 |
| DLL3 | DBCO | Camptothecin derivative | ~4 | SHP-77 (SCLC) | 39.74 |
| CD79b | Not Specified | MMAE | 2 | Granta-519 | 7 |
| HER2 | Not Specified | DM1 | 4 or 8 | HER2-positive cells | Proportional to DAR |
Note: DAR and IC50 values are highly dependent on the specific antibody, payload, linker, and experimental conditions.[11][12][13][14]
Experimental Protocols
Protocol 1: Antibody Modification with DBCO-NHS Ester
This protocol describes the functionalization of an antibody with DBCO groups by targeting lysine residues.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Desalting column or spin filtration device (10 kDa MWCO).
-
Tris buffer (1 M, pH 8.0).
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into PBS, pH 7.4.
-
DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Reaction Setup: Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.[4]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[15]
-
Quenching (Optional): To quench any unreacted DBCO-NHS ester, add a small volume of 1 M Tris buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.[15]
-
Purification: Remove excess, unreacted DBCO-NHS ester and any quenching reagents by purifying the DBCO-functionalized antibody using a desalting column or spin filtration. The purified antibody is now ready for payload conjugation.
Protocol 2: Payload Conjugation via SPAAC
This protocol details the conjugation of an azide-functionalized payload to the DBCO-modified antibody.
Materials:
-
Purified DBCO-functionalized antibody in PBS, pH 7.4.
-
Azide-functionalized payload (e.g., Azide-PEG4-MMAE).
-
DMSO.
-
Desalting column or other suitable chromatography system (e.g., HIC-HPLC) for ADC purification.
Procedure:
-
Payload Stock Solution: Prepare a stock solution of the azide-functionalized payload in DMSO. The concentration will depend on the specific payload's solubility.
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the azide-payload solution to the DBCO-functionalized antibody solution.[4][16]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[2][15][16] The reaction time may need to be optimized depending on the specific reactants.
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using a desalting column or, for more rigorous purification and characterization of different DAR species, hydrophobic interaction chromatography (HIC).[17][18][19]
Protocol 3: Characterization of the Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated per antibody (DAR) is a critical quality attribute of an ADC. HIC-HPLC and Mass Spectrometry are common methods for its determination.
Method 1: Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Principle: HIC separates proteins based on their hydrophobicity. Since the payload is often hydrophobic, ADC species with different numbers of conjugated drugs will have different retention times on a HIC column.
-
Instrumentation: An HPLC system equipped with a HIC column and a UV detector.
-
Procedure:
-
Equilibrate the HIC column with a high-salt mobile phase.
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload if available.
-
The different peaks in the chromatogram correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).
-
The average DAR can be calculated from the relative peak areas of the different species.[17][18][19]
-
Method 2: Mass Spectrometry (MS)
-
Principle: Mass spectrometry can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains). The mass difference between the unconjugated and conjugated species allows for the calculation of the number of attached drug-linker molecules.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled with an LC system.
-
Procedure:
-
The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains.
-
The sample is introduced into the mass spectrometer, and the mass spectrum is acquired.
-
Deconvolution of the mass spectrum provides the molecular weights of the different species present.
-
The DAR is calculated based on the mass shift observed for each conjugated species.[20][21][22]
-
Visualizations
ADC Synthesis and Characterization Workflow
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. hpst.cz [hpst.cz]
- 21. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Cyclooctyne Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of cyclooctyne derivatives for use in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of many this compound derivatives inherently low?
A1: this compound derivatives, particularly those with a dibenzothis compound (DBCO) core, possess a rigid, hydrophobic carbocyclic and aromatic structure. This lipophilic nature leads to poor solubility in aqueous buffers, which can limit their application in biological systems.[1]
Q2: What are the primary strategies for increasing the aqueous solubility of this compound derivatives?
A2: The most common and effective strategies involve the covalent attachment of hydrophilic moieties to the this compound scaffold. The three primary methods are:
-
PEGylation: Conjugation of polyethylene glycol (PEG) chains.[2]
-
Sulfonation: Introduction of sulfonate (-SO₃⁻) groups.[3][4]
-
Glycosylation: Attachment of carbohydrate molecules.
Q3: How does PEGylation improve the solubility of cyclooctynes?
A3: Polyethylene glycol (PEG) is a highly hydrophilic and biocompatible polymer.[2] When attached to a this compound, the PEG chain disrupts the hydrophobic surface of the molecule and forms hydrogen bonds with water, thereby increasing its overall aqueous solubility.[5][6] PEGylation can also reduce non-specific binding and improve the pharmacokinetic properties of the molecule.[2]
Q4: What is the role of sulfonation in enhancing this compound solubility?
A4: Sulfonate groups (-SO₃⁻) are anionic and highly polar. Introducing these charged groups onto the this compound structure significantly increases its polarity and, consequently, its solubility in water. Sulfonated cyclooctynes, such as sulfo-DBCO, often exhibit excellent water solubility.[3][7]
Q5: Can glycosylation be used to improve the aqueous solubility of cyclooctynes?
A5: Yes, glycosylation, the attachment of sugar molecules, is another effective strategy. Carbohydrates are rich in hydroxyl groups, which can participate in hydrogen bonding with water, thereby enhancing the hydrophilicity and aqueous solubility of the this compound derivative.
Q6: What are the benefits of using water-soluble cyclooctynes in bioorthogonal chemistry?
A6: Using water-soluble cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions offers several advantages:
-
Improved Reaction Efficiency: Enhanced solubility ensures that the this compound is readily available for reaction in aqueous biological media, leading to faster and more efficient conjugation.
-
Reduced Non-Specific Binding: Hydrophilic modifications can minimize non-specific interactions with proteins and cell membranes, resulting in lower background signal in imaging applications.[8]
-
Enhanced Bioavailability: For in vivo applications, improved water solubility is crucial for efficient distribution and reduced sequestration in hydrophobic compartments.[1]
-
Simplified Experimental Procedures: Water-soluble reagents eliminate the need for organic co-solvents, which can be detrimental to biological samples.[8]
Q7: How do I choose the most suitable solubilization strategy for my this compound derivative?
A7: The choice of solubilization strategy depends on several factors, including the specific application, the required degree of solubility, and potential effects on the molecule's reactivity and biological function. PEGylation is a versatile and widely used method that can also improve pharmacokinetic properties. Sulfonation is very effective for achieving high water solubility. Glycosylation can also be a suitable option, particularly when specific interactions with biological systems are desired.
Troubleshooting Guides
Problem: My this compound derivative is precipitating out of my aqueous reaction buffer.
-
Possible Cause: The this compound derivative has insufficient aqueous solubility.
-
Solution 1: Introduce a solubilizing group. If you are using an unmodified this compound, consider synthesizing or purchasing a derivative with a PEG chain (PEGylated) or a sulfonate group (sulfonated).
-
Solution 2: Use a co-solvent. If modifying the this compound is not feasible, you may be able to use a small percentage of a water-miscible organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), to aid in solubilization.[6] However, be mindful that organic solvents can negatively impact the stability and function of biological molecules like proteins.
-
Solution 3: Check the buffer composition. Ensure that the buffer components are compatible with your this compound derivative. High salt concentrations can sometimes decrease the solubility of certain organic molecules.
Problem: The efficiency of my strain-promoted azide-alkyne cycloaddition (SPAAC) reaction in an aqueous medium is low.
-
Possible Cause 1: Poor solubility of the this compound. Even if not visibly precipitating, the this compound may be forming aggregates, reducing its effective concentration for the reaction.
-
Solution: Switch to a more water-soluble this compound derivative (PEGylated or sulfonated).
-
-
Possible Cause 2: Instability of the this compound. Some highly strained cyclooctynes can be unstable in aqueous solutions over long periods.
-
Solution: Check the stability of your specific this compound derivative under your reaction conditions. It may be necessary to use a more stable this compound or adjust the reaction time.
-
-
Possible Cause 3: Incompatible reaction conditions.
-
Solution: Optimize the pH and temperature of the reaction. While SPAAC is generally robust, extreme pH values can affect the stability of the reactants.
-
Problem: How can I experimentally verify that my modifications have improved the solubility of my this compound derivative?
-
Solution 1: Visual Inspection. A simple method is to compare the dissolution of the unmodified and modified cyclooctynes in an aqueous buffer. A significant improvement in solubility should be visually apparent.
-
Solution 2: UV-Vis Spectroscopy. Prepare saturated solutions of both the modified and unmodified cyclooctynes. After centrifugation to remove any undissolved material, measure the absorbance of the supernatant at a wavelength where the this compound absorbs (e.g., around 310 nm for DBCO).[9] A higher absorbance for the modified this compound indicates greater solubility.
-
Solution 3: High-Performance Liquid Chromatography (HPLC). Similar to UV-Vis spectroscopy, you can analyze saturated solutions by HPLC and compare the peak areas of the modified and unmodified compounds to quantify the increase in solubility.
Data Presentation
Table 1: Qualitative Solubility of Different this compound Derivatives
| This compound Derivative | Modification | Typical Solubility in Aqueous Buffers | Reference |
| DBCO | None | Poor | [1] |
| PEG-DBCO | Polyethylene Glycol (PEG) | Good to Excellent | [2][] |
| Sulfo-DBCO | Sulfonate Group | Excellent, often completely water-soluble | [3][7] |
| DIMAC | Dimethoxyazathis compound | Improved compared to standard cyclooctynes | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Tetra-PEG-DBCO Derivative
This protocol describes a one-step amidation reaction to conjugate a DBCO acid to a tetra-PEG-amine.[11]
Materials:
-
DBCO acid
-
Tetra-PEG-amine (e.g., 40 kDa)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Cold diethyl ether (Et₂O)
-
Dry reaction flask and magnetic stirrer
Procedure:
-
In a dry flask, dissolve DBCO acid (1 equivalent) and HATU (1 equivalent) in anhydrous DMF under stirring to form a light-yellow solution.
-
In a separate flask, dissolve Tetra-PEG-amine (0.125 equivalents) in anhydrous DMF.
-
Cool the DBCO acid/HATU solution to 0 °C and add the Tetra-PEG-amine solution.
-
Add anhydrous DIEA (catalytic amount) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature (25 °C) and stir for 36 hours.
-
Precipitate the product by adding the reaction mixture dropwise into cold diethyl ether with stirring. A white solid powder should form.
-
Collect the solid product and wash it three times with cold diethyl ether.
-
Dry the final product under vacuum to obtain a light-yellow powder.
-
Confirm the structure and purity of the product using ¹H NMR.
Protocol 2: General Procedure for Labeling an Amine-Containing Molecule with Sulfo-DBCO-NHS Ester
This protocol outlines the general steps for conjugating a water-soluble sulfo-DBCO moiety to a primary amine on a biomolecule, such as a protein.[12]
Materials:
-
Amine-containing molecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sulfo-DBCO-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare a stock solution of Sulfo-DBCO-NHS Ester in anhydrous DMSO (e.g., at a concentration of 5.2 mg per 60 µL).
-
Dissolve the amine-containing molecule in an appropriate conjugation buffer (e.g., sodium carbonate/bicarbonate buffer, pH 9).
-
Add the Sulfo-DBCO-NHS Ester solution to the solution of the amine-containing molecule. A molar excess of the NHS ester (e.g., 6-fold) is typically used.
-
Vortex the mixture gently and incubate at room temperature for 2-4 hours, or overnight at 4 °C.
-
Remove the unreacted Sulfo-DBCO-NHS Ester and salts using a desalting column.
Visualizations
Caption: Strategies for improving the aqueous solubility of cyclooctynes.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medkoo.com [medkoo.com]
- 5. DBCO-amine & DBCO-PEG-amine | AxisPharm [axispharm.com]
- 6. Dbco-peg24-dbco | Benchchem [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. docs.aatbio.com [docs.aatbio.com]
- 11. Synthesis and characterization of Tetra-PEG-DBCO [bio-protocol.org]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting Low Yields in Cyclooctyne Bioconjugation
Welcome to the technical support center for cyclooctyne bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a focus on resolving issues of low reaction yield.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a frequent challenge in this compound bioconjugation, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC). This guide provides a systematic approach to identifying and resolving the underlying causes.
Problem: My this compound bioconjugation reaction has a low or no yield.
This common issue can arise from several factors related to the reagents, reaction conditions, or the biomolecules themselves. Follow this step-by-step guide to troubleshoot the problem.
Step 1: Evaluate Reagent and Biomolecule Quality and Storage
The quality and proper handling of your starting materials are critical for a successful conjugation reaction.
-
Possible Cause: Degradation of this compound or azide reagents.
-
Recommended Solution: this compound reagents, especially those with high ring strain, can be susceptible to degradation over time, even when stored at low temperatures.[1] Ensure that all reagents are stored under the recommended conditions, typically at -20°C or -80°C in a desiccated, inert atmosphere.[2] Before use, allow reagents to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis.[2] It is advisable to use fresh, high-quality reagents whenever possible. Some this compound derivatives, like BARAC, are not particularly stable at room temperature.[1]
-
-
Possible Cause: Presence of interfering substances in the biomolecule buffer.
-
Recommended Solution: Verify the formulation of your biomolecule solution.[3] Common additives like Tris, glycine, or sodium azide can interfere with conjugation chemistries.[3] Amine-containing buffers will compete with the desired reaction when using amine-reactive crosslinkers to introduce the this compound or azide moiety.[3] Sodium azide, often used as a preservative, will directly compete with your azide-labeled molecule for reaction with the this compound.[2] If interfering substances are present, perform a buffer exchange using methods like dialysis, ultrafiltration, or gel filtration chromatography.[3]
-
-
Possible Cause: Low purity or concentration of the starting biomolecule.
-
Recommended Solution: It is recommended to use a biomolecule that is greater than 95% pure.[3] Impurities can compete with the target molecule for the label, reducing conjugation efficiency.[3] Ensure the starting concentration of your biomolecule is adequate, as low concentrations can hinder reaction kinetics.[3]
-
Step 2: Optimize Reaction Conditions
The reaction parameters must be carefully controlled to favor the desired conjugation reaction.
-
Possible Cause: Suboptimal reaction conditions such as pH, temperature, or reaction time.
-
Recommended Solution:
-
pH: SPAAC reactions are generally effective over a wide pH range (typically 4-10). However, the optimal pH can be biomolecule-dependent. For protein conjugations, a pH range of 7-9 is commonly employed.[2][4]
-
Temperature: Reactions are often performed at room temperature or 4°C.[2] Increasing the temperature (e.g., to 37°C) can sometimes increase the reaction rate, but this must be balanced with the thermal stability of the biomolecule.[2]
-
Reaction Time: Reaction times can vary from a few hours to overnight (2-24 hours).[2] If yields are low, extending the incubation period may improve the conjugation efficiency.[2]
-
-
Step 3: Address Steric Hindrance and Accessibility
The accessibility of the reactive moieties on the biomolecules can significantly impact conjugation efficiency.
-
Possible Cause: Steric hindrance around the this compound or azide group.
-
Recommended Solution: If the reactive groups are buried within the biomolecule's structure, the reaction rate will be significantly reduced.[2] Consider introducing a flexible spacer, such as a polyethylene glycol (PEG) linker, between the reactive moiety and the biomolecule to improve accessibility.[2][5]
-
Step 4: Investigate Potential Side Reactions
Unwanted side reactions can consume your reagents and reduce the yield of the desired conjugate.
-
Possible Cause: Reaction of cyclooctynes with thiols.
-
Recommended Solution: Some this compound derivatives, such as BCN, can react with free cysteine residues in proteins via a thiol-yne addition reaction.[6][7] This side reaction can be minimized by pre-incubating the protein with a thiol-blocking agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) before adding the this compound reagent.[4][8] Alternatively, adding a low concentration of a reducing agent like β-mercaptoethanol (βME) has been shown to reduce the cross-reactivity between BCN and cysteine.[6][7]
-
Step 5: Re-evaluate the Choice of this compound
The reactivity of the this compound itself is a major determinant of the reaction rate and overall yield.
-
Possible Cause: Use of a low-reactivity this compound.
-
Recommended Solution: The choice of this compound significantly impacts the kinetics of a SPAAC reaction.[9] If the reaction is too slow, consider switching to a more reactive this compound derivative. The reactivity is largely driven by the ring strain of the this compound.[10][11] Derivatives like DBCO generally exhibit higher reaction rates compared to BCN.[2] Second-generation cyclooctynes with even higher reactivity are also available.[12]
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my this compound and azide reagents are active?
A1: Before proceeding with a large-scale bioconjugation, it is prudent to perform a small-scale test reaction with model compounds. For example, you can react your this compound reagent with a simple azide-containing molecule (e.g., benzyl azide or an azide-functionalized fluorescent dye) and monitor the reaction progress by LC-MS or TLC. This will confirm the reactivity of your this compound. Similarly, the azide-functionalized biomolecule can be tested with a known reactive this compound.
Q2: My protein precipitates out of solution during the conjugation reaction. What can I do?
A2: Protein precipitation can occur if the conjugation process alters the protein's solubility. This compound reagents are often hydrophobic, and attaching too many of them to a protein can lead to aggregation.[2] To mitigate this, you can:
-
Reduce the molar excess of the this compound reagent used in the reaction.
-
Incorporate hydrophilic linkers, such as PEG, into your this compound reagent to increase the solubility of the final conjugate.[2]
-
Optimize the buffer conditions (pH, ionic strength) or add solubility-enhancing excipients.
-
Keep the concentration of organic co-solvents (like DMSO or DMF, used to dissolve the this compound reagent) to a minimum, ideally below 15%, to avoid denaturing the protein.[2]
Q3: I am seeing a heterogeneous mixture of products. How can I improve the homogeneity of my conjugate?
A3: Heterogeneity often arises from non-specific conjugation to multiple sites on the biomolecule. To achieve more homogeneous conjugates, consider site-specific conjugation methods. This can be achieved by targeting a unique functional group, such as a single cysteine residue or an unnatural amino acid incorporated into the protein sequence.[3]
Q4: Can I use a copper catalyst to speed up my this compound-azide reaction?
A4: The primary advantage of strain-promoted alkyne-azide cycloaddition (SPAAC) is that it is "copper-free," avoiding the cytotoxicity associated with copper catalysts. Therefore, adding a copper catalyst is not recommended for SPAAC reactions and would fundamentally change the reaction to a copper-catalyzed azide-alkyne cycloaddition (CuAAC). If your reaction is too slow, the preferred solution is to use a more reactive this compound.[12]
Q5: What is the expected stability of the triazole linkage formed in a SPAAC reaction?
A5: The 1,2,3-triazole ring formed during the SPAAC reaction is highly stable under a wide range of physiological and chemical conditions, making it an ideal linkage for bioconjugates.[13]
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in the selection of reagents and optimization of reaction conditions.
Table 1: Relative Reactivity of Common Cyclooctynes
| This compound | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) with Benzyl Azide | Source |
| DBCO | 0.24 - 0.31 | [2] |
| BCN | 0.07 | [2] |
| DIFO | 0.076 | [2] |
| BARAC | 0.96 | [2] |
This table highlights the relative reactivity of different cyclooctynes. DBCO shows a significantly higher reaction rate compared to BCN.[2]
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a this compound-NHS Ester
Objective: To introduce a this compound moiety onto a protein via reaction with primary amines (lysine residues and the N-terminus).
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS ester (e.g., DBCO-NHS ester)
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., Tris-HCl or glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve your protein in an amine-free buffer to a concentration of 1-10 mg/mL.[2] Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide.[2]
-
Prepare this compound-NHS Ester Solution: Immediately before use, dissolve the this compound-NHS ester in an anhydrous organic solvent to a high concentration (e.g., 10-100 mM). NHS esters are moisture-sensitive.[2]
-
Reaction: Add a calculated molar excess of the this compound-NHS ester solution to the protein solution. A 10-20 fold molar excess is a common starting point. The final concentration of the organic solvent should ideally be below 15% to avoid protein precipitation.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quench and Purify: Quench the reaction by adding a quenching reagent to a final concentration of 50-100 mM and incubate for 15 minutes.[2] Purify the this compound-labeled protein using a suitable chromatography method, such as size-exclusion chromatography, to remove unreacted this compound and quenching reagent.[2]
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate a this compound-labeled molecule to an azide-labeled molecule.
Materials:
-
This compound-labeled molecule in a suitable buffer
-
Azide-labeled molecule in a suitable buffer
-
Reaction buffer (e.g., PBS, pH 7.0-8.0)
Procedure:
-
Prepare Reactants: Ensure both the this compound-labeled and azide-labeled molecules are in a compatible reaction buffer.
-
Conjugation Reaction: Mix the this compound-labeled and azide-labeled molecules in the desired molar ratio (a 1:1 to 1:1.5 ratio is a common starting point).
-
Incubation: Incubate the reaction mixture at room temperature or 4°C. Reaction times can range from 2 to 24 hours, depending on the reactivity of the this compound and the concentrations of the reactants.[2]
-
Purification: Purify the resulting bioconjugate using an appropriate chromatography method (e.g., size-exclusion chromatography, affinity chromatography) to remove any unreacted starting materials.
Visualizations
Caption: Troubleshooting workflow for low yields in this compound bioconjugation.
Caption: Key factors influencing the rate and yield of SPAAC reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method for enhancing the bioorthogonality of this compound reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A Simple Method for Enhancing the Bioorthogonality of this compound Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for enhancing the bioorthogonality of this compound reagent. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Bioorthogonal Reactivity — Welcome to the Gold Lab at NMSU [goldchemistry.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclooctyne-Azide Ligation
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your cyclooctyne-azide ligation experiments for enhanced reaction rates, yields, and product purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound-azide ligation?
A1: this compound-azide ligation, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a highly efficient and bioorthogonal click chemistry reaction. It involves the reaction of a strained this compound with an azide to form a stable triazole linkage.[1][2][3] The reaction is driven by the release of ring strain in the this compound, allowing it to proceed rapidly at physiological temperatures without the need for a toxic copper catalyst.[4][5]
Q2: What are the main advantages of using SPAAC over copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
A2: The primary advantage of SPAAC is its biocompatibility, as it eliminates the need for a cytotoxic copper catalyst, making it ideal for experiments in living cells and whole organisms.[1][6] This also simplifies product purification by avoiding the need to remove residual copper.[1]
Q3: My SPAAC reaction is slow or has a low yield. What are the common causes?
A3: Several factors can contribute to slow or low-yielding SPAAC reactions. Key areas to investigate include:
-
Choice of this compound: The reactivity of the this compound is critical. More strained cyclooctynes generally react faster.[7]
-
Reagent Stability: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage.[1]
-
Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced reaction rates.[1]
-
Steric Hindrance: Bulky functional groups near the azide or this compound can impede the reaction.[1]
-
Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly influence reaction kinetics.[1]
Q4: How does the choice of this compound affect the reaction rate?
A4: The structure of the this compound significantly impacts the reaction rate. Generally, increased ring strain leads to a faster reaction. For example, bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO).[7] The inclusion of electron-withdrawing groups, such as fluorine atoms, can also enhance reactivity.[8]
Q5: Can I use organic co-solvents to improve the solubility of my reagents?
A5: Yes, organic co-solvents like DMSO or DMF can be used to improve the solubility of hydrophobic reactants.[1] However, the use of organic co-solvents should be carefully considered as they can impact the reaction rate.[9] It is advisable to keep the percentage of the organic co-solvent as low as possible, especially when working with proteins that may denature.[1]
Troubleshooting Guide
Problem 1: Slow or Incomplete Reaction
Symptoms:
-
Low product yield after an extended reaction time.
-
Presence of significant amounts of unreacted starting materials.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Choice | The selected this compound may not be reactive enough. Consider switching to a more strained and reactive this compound, such as a BCN or a difluorinated this compound (DIFO) derivative.[7][8] |
| Unfavorable Reaction Conditions | The pH, buffer, or temperature may not be optimal. Screen a range of pH values (typically pH 7-9).[10] Consider trying different buffer systems, as some buffers can affect reaction rates (e.g., HEPES has been shown to have higher rate constants than PBS at pH 7).[11][12] Increasing the temperature (e.g., from room temperature to 37°C) can also increase the reaction rate.[11][12] |
| Low Reagent Concentration | Increase the concentration of the limiting reagent. If solubility is a constraint, explore different solvent systems or the use of a minimal amount of a co-solvent like DMSO.[7] |
| Steric Hindrance | If bulky groups are near the reactive sites, consider redesigning the linker to increase the distance between the bulky group and the azide or this compound. |
Problem 2: Side Product Formation
Symptoms:
-
Multiple spots on TLC or multiple peaks in LC-MS analysis that do not correspond to starting materials or the desired product.
-
Difficulty in purifying the final product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Instability of Reactants | The this compound or azide derivative may be degrading under the reaction conditions. Ensure the purity of your starting materials. Some cyclooctynes are sensitive to air and acids, so they should be handled under an inert atmosphere and in neutral or slightly basic conditions.[13] |
| Non-specific Reactions | Although less common with SPAAC, the this compound may react with other functional groups, such as thiols.[14] If your system contains free thiols, consider using a thiol-capping agent. |
| This compound Homotrimerization | Highly reactive cyclooctynes can undergo self-reaction.[5] This can be minimized by using lower concentrations or by adding the this compound solution slowly to the azide solution. |
Quantitative Data Summary
The rate of the this compound-azide ligation is highly dependent on the specific reactants and reaction conditions. The following tables summarize second-order rate constants for various cyclooctynes and the effect of different buffers on the reaction rate.
Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide
| This compound Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent |
| [9+1]CPP | 2.2 x 10⁻³ | Deuterated DMSO |
| [11+1]CPP | 4.5 x 10⁻⁴ | Deuterated DMSO |
| fluor[11+1]CPP | 5.0 x 10⁻³ | Deuterated DMSO |
| m[9+1]CPP | 9.6 x 10⁻³ | Deuterated DMSO |
| DIBO (Dibenzocyclooctynol) | ~0.3 | Methanol |
| DIFO (Difluorinated this compound) | ~0.3 | Methanol |
Data sourced from multiple studies for comparative purposes.[15][16]
Table 2: Effect of Buffer and pH on SPAAC Rate Constants (sulfo-DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside at 37°C)
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 0.32 - 0.85 |
| HEPES | 7 | 0.55 - 1.22 |
| DMEM | 7.4 | 0.59 - 0.97 |
| RPMI | 7.4 | 0.27 - 0.77 |
| Borate | 10 | up to 1.18 |
Data from a study investigating the effects of buffer, pH, and temperature on SPAAC kinetics.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Small Molecule this compound-Azide Ligation
This protocol provides a general starting point for the ligation of a small molecule azide to a small molecule this compound.
Materials:
-
Azide-containing molecule
-
This compound-containing molecule
-
Reaction solvent (e.g., DMSO, DMF, acetonitrile, or a mixture with water)
-
Analytical tools (TLC, LC-MS)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in the chosen reaction solvent to a stock concentration of 10-100 mM.
-
Dissolve the this compound-containing molecule in a compatible solvent to a stock concentration of 10-100 mM.[1]
-
-
Reaction Setup:
-
In a clean reaction vial, add the azide solution.
-
Add the this compound solution. A slight excess (1.1-1.5 equivalents) of one reagent can be used to drive the reaction to completion.[1]
-
The final concentration of each reactant should typically be in the range of 1-10 mM for small molecules.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25°C).
-
If the reaction is slow, gentle heating (e.g., 37-50°C) can be applied, provided the reactants are stable at that temperature.[7]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any unreacted reagents if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Protocol 2: Labeling a Protein with a this compound-NHS Ester
This protocol describes the labeling of a protein with a this compound moiety, preparing it for subsequent conjugation to an azide-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester (e.g., DBCO-NHS ester)
-
DMSO or DMF
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the NHS ester.[10] A suitable buffer is PBS at pH 7.2-8.0.
-
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-NHS ester in anhydrous DMSO or DMF at a concentration of 10-100 mM immediately before use.
-
-
Labeling Reaction:
-
Add the this compound-NHS ester stock solution to the protein solution. The molar ratio of the NHS ester to the protein will depend on the number of available primary amines (N-terminus and lysine residues) and the desired degree of labeling. A starting point is to use a 5-20 fold molar excess of the NHS ester.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[10]
-
-
Purification:
-
Remove the excess, unreacted this compound-NHS ester and byproducts by size exclusion chromatography, dialysis, or spin filtration.
-
Visualizations
Caption: Troubleshooting workflow for low-yield SPAAC reactions.
Caption: General experimental workflow for SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. 无铜点击化学 [sigmaaldrich.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions of cyclooctynes with thiols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions between cyclooctynes and thiols during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the side reaction between cyclooctynes and thiols?
The primary side reaction is a thiol-yne addition, where the thiol group (-SH) of a cysteine residue adds across the triple bond of the cyclooctyne.[1][2] This is an undesired reaction that can lead to non-specific labeling of proteins and other biomolecules, compromising the specificity of strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]
Q2: Which cyclooctynes are most susceptible to this side reaction?
While many strained cyclooctynes can react with thiols, the reactivity varies. Highly strained and activated cyclooctynes, such as dibenzothis compound (DIBO), azadibenzothis compound (DIBAC), and bicyclo[6.1.0]nonyne (BCN), have all been shown to react with peptidylcysteines.[2][5][6] More activated cyclooctynes like DIBAC and BCN may show more pronounced labeling of proteins containing free thiols.[2]
Q3: How significant is the thiol-yne side reaction compared to the desired azide-alkyne cycloaddition (SPAAC)?
The desired SPAAC reaction is significantly faster and more efficient than the thiol-yne side reaction. The second-order rate constant for the reaction of BCN with azides is approximately three orders of magnitude higher than its reaction with thiols.[4][6] However, in biological systems where thiol-containing molecules like glutathione or cysteine residues on proteins are present in high concentrations, the side reaction can become significant.[6][7]
Q4: Can experimental conditions like pH influence the side reaction?
Yes, the pH of the reaction buffer can influence the reactivity of thiols. Thiol-ene and thiol-yne reactions are generally more efficient at a pH range of 6.5-7.5.[8] It is crucial to choose a buffer system that is optimal for the SPAAC reaction while minimizing the reactivity of thiols. Buffers like HEPES have been shown to yield higher SPAAC reaction rates compared to PBS in some systems.[9][10]
Troubleshooting Guide
This section addresses common issues encountered during this compound-based bioconjugation and provides actionable solutions.
Problem 1: High background signal or non-specific labeling of proteins.
-
Possible Cause: Your this compound reagent is reacting with free thiol groups on cysteine residues of your protein of interest or other proteins in a complex mixture (e.g., cell lysate).[2]
-
Solution 1: Thiol Alkylation. Pre-treat your sample with a thiol-alkylating agent like iodoacetamide (IAM) to block the free cysteine residues before adding the this compound. This method has been shown to reduce non-specific labeling by 70-80%.[2]
-
Solution 2: Competitive Inhibition. Add a low concentration of a small-molecule thiol, such as β-mercaptoethanol (βME), to the reaction mixture. This small molecule will compete with the peptidylcysteines for reaction with the this compound, thereby reducing the non-specific labeling of your target protein.[7][11]
Problem 2: Low yield of the desired azide-labeled product.
-
Possible Cause: The this compound reagent is being consumed by side reactions with thiols present in high concentrations in the reaction buffer or on non-target biomolecules.
-
Solution: Implement one of the mitigation strategies described above (thiol alkylation or competitive inhibition). Additionally, ensure that your reaction buffers do not contain thiol-based reducing agents like DTT or βME, unless used strategically for competitive inhibition at a controlled low concentration.[8]
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in the oxidation state of cysteine residues in your protein samples. Oxidized cysteines (disulfides) are unreactive, while reduced cysteines (free thiols) are prone to the side reaction.
-
Solution: Standardize the pre-treatment of your samples. If your protein requires reducing conditions to maintain its function, consider a mild reducing agent like TCEP, and be aware of the potential for subsequent reaction with the this compound. If possible, perform the reaction in a controlled, non-reducing environment after a standardized reduction and buffer exchange step.
Experimental Protocols
Protocol 1: Thiol Alkylation using Iodoacetamide (IAM)
This protocol is designed to block free thiol groups on proteins before performing the SPAAC reaction.
-
Sample Preparation: Prepare your protein sample in a suitable buffer (e.g., PBS, pH 7.4). If the protein has been stored in a buffer containing reducing agents, they must be removed by dialysis or buffer exchange.
-
IAM Stock Solution: Prepare a fresh stock solution of iodoacetamide (e.g., 100 mM in water or buffer).
-
Alkylation Reaction: Add IAM to your protein sample to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quenching (Optional): If necessary, quench any unreacted IAM by adding a small amount of a thiol-containing buffer component, followed by buffer exchange to remove the quenching agent and excess IAM.
-
SPAAC Reaction: Proceed with the addition of your this compound reagent to initiate the SPAAC reaction.
Protocol 2: Competitive Inhibition with β-mercaptoethanol (βME)
This protocol uses a low concentration of βME to reduce the non-specific reaction of cyclooctynes with proteins.
-
Sample Preparation: Prepare your protein sample in the desired reaction buffer.
-
βME Addition: Add β-mercaptoethanol to the reaction mixture to a final concentration of approximately 10-15 mM.[7]
-
This compound Addition: Immediately add your this compound reagent to the mixture containing the protein and βME.
-
Incubation: Proceed with your standard incubation time and temperature for the SPAAC reaction. Note that a small fraction of the this compound (around 9% after 18 hours with 14 mM βME) will be consumed by the βME, which should not significantly impact the efficiency of the SPAAC reaction.[7]
Data and Diagrams
Quantitative Data Summary
Table 1: Comparison of Reaction Kinetics
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Reference |
|---|---|---|---|
| SPAAC | BCN + Azide | ~ 10⁻¹ M⁻¹s⁻¹ | [6] |
| Thiol-yne Side Reaction | BCN + Thiol | ~ 10⁻⁴ M⁻¹s⁻¹ | [6][7] |
| Thiol-Maleimide | Thiol + Maleimide | ~ 700 M⁻¹s⁻¹ |[6] |
This table illustrates that the desired SPAAC reaction is about 1000-fold faster than the thiol-yne side reaction.
Table 2: Effectiveness of Thiol Alkylation
| This compound | Treatment | Reduction in Non-specific Labeling | Reference |
|---|
| DIBO, DIBAC, BCN | 5 mM Iodoacetamide | ~ 70-80% |[2] |
Diagrams
Caption: Desired SPAAC reaction vs. undesired thiol-yne side reaction.
Caption: Workflow for choosing a mitigation strategy.
Caption: Mechanisms of mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Method for Enhancing the Bioorthogonality of this compound Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple method for enhancing the bioorthogonality of this compound reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Cyclooctyne-Labeled Proteins
Welcome to the technical support center for the purification of cyclooctyne-labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the experimental workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of proteins labeled with this compound derivatives, such as DBCO (dibenzothis compound) or BCN (bicyclo[6.1.0]nonyne).
| Problem | Possible Cause | Recommended Solution |
| Low Protein Recovery After Labeling/Purification | Protein Precipitation/Aggregation: The increased hydrophobicity from the this compound moiety can lead to aggregation. | - Optimize buffer conditions by including stabilizers like arginine or glycerol.[1] - Perform purification steps at a lower protein concentration (e.g., 1-5 mg/mL).[2] - If aggregation occurs after the click reaction, consider using a PEGylated this compound reagent to enhance solubility.[2] - For insoluble proteins, purification under denaturing conditions may be necessary.[3] |
| Inefficient Labeling: The initial protein labeling with the this compound reagent may be incomplete. | - Increase the molar excess of the this compound-NHS ester during the labeling reaction (a 10- to 40-fold molar excess is a common starting point).[4][5] - Optimize reaction time and temperature. Incubating for 1 hour at room temperature is typical, but extending the time or performing the reaction at 4°C overnight may improve stability for some proteins.[2][4] - Ensure the protein buffer is amine-free (e.g., PBS) during labeling with NHS esters.[4] | |
| Inefficient Click Reaction (SPAAC): The strain-promoted azide-alkyne cycloaddition (SPAAC) may not have gone to completion. | - Increase the molar excess of the azide-containing probe (e.g., azide-biotin). A 2-4 fold molar excess is a good starting point.[6] - Optimize reaction time and temperature. While many SPAAC reactions proceed well at room temperature or 4°C, some can be accelerated by gentle heating (e.g., 37°C or even 98°C for a short duration for some systems).[7][8] - Ensure the azide group on your protein has not been reduced, especially if reducing agents like DTT were used in upstream purification steps.[9] | |
| Loss of Protein During Removal of Excess Reagent: Significant protein loss can occur during size-exclusion chromatography (SEC) or dialysis. | - For SEC, ensure the column is properly equilibrated and the chosen resin is appropriate for the molecular weight of your protein to effectively separate it from the smaller unreacted this compound.[2][10] - When using spin desalting columns, ensure the correct molecular weight cutoff (MWCO) is used and follow the manufacturer's protocol for centrifugation speed and time to maximize protein recovery.[5] | |
| Non-Specific Labeling or High Background | Side Reaction with Cysteine Residues: Some strained cyclooctynes can react with the thiol groups of cysteine residues, leading to azide-independent labeling.[11][12][13] | - Before the SPAAC reaction, pre-incubate the protein with a thiol-blocking agent like iodoacetamide (IAM) to alkylate free cysteines.[11][12] |
| Hydrophobic Interactions: The this compound moiety can cause non-specific binding to purification resins or other proteins. | - Include a mild non-ionic detergent (e.g., 0.1% Tween-20) in your wash buffers during affinity purification. - Increase the salt concentration (e.g., up to 0.5 M NaCl) in wash buffers to disrupt ionic interactions. | |
| Difficulty Eluting Protein from Affinity Resin (e.g., Streptavidin) | Very Strong Biotin-Streptavidin Interaction: This interaction is one of the strongest non-covalent bonds, making elution difficult without harsh, denaturing conditions.[14] | - Use harsh elution buffers such as 8 M guanidine-HCl at pH 1.5 or buffers containing SDS.[14] Note that this will likely denature the protein. - A milder alternative is to use a biotin analog like 2-iminobiotin, which binds at high pH and elutes at a lower pH of 4. - Another strategy is to use a cleavable linker in your azide-biotin reagent. |
| Inefficient Elution Conditions: The elution buffer may not be optimal for disrupting the interaction with the affinity resin. | - For affinity tags other than biotin-streptavidin, optimize the concentration of the competing ligand in the elution buffer. - Increase the incubation time with the elution buffer or perform a gradient elution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for removing unreacted this compound reagent after labeling my protein?
A1: The most common and effective methods for removing small molecule reagents like excess this compound are size-exclusion chromatography (SEC) and dialysis. Spin desalting columns are a form of SEC that is particularly useful for rapid buffer exchange and cleanup of small-scale reactions.[2][4][5] For larger volumes, tangential flow filtration (TFF) can be an efficient option.[2]
Q2: My this compound-labeled protein is precipitating. What can I do to improve its solubility?
A2: Protein aggregation is a common issue due to the hydrophobicity of many this compound reagents.[2] To improve solubility, you can:
-
Optimize the buffer: Add stabilizing agents such as arginine (e.g., 0.5-1 M) or glycerol (e.g., 5-20%).[1]
-
Use a PEGylated linker: Incorporating a polyethylene glycol (PEG) spacer into your this compound reagent can significantly increase the hydrophilicity and reduce aggregation.[2]
-
Adjust pH: Ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI).[2]
-
Lower protein concentration: Work with more dilute protein solutions during labeling and purification steps.[2]
Q3: How can I confirm that my protein has been successfully labeled with the this compound?
A3: You can confirm labeling using techniques that detect the change in mass or the presence of the new chemical group. Mass spectrometry (e.g., ESI-MS) is a direct way to observe the mass shift corresponding to the addition of the this compound moiety.[4] If your this compound reagent has a characteristic UV absorbance (e.g., DBCO at around 310 nm), you can use UV-Vis spectroscopy to help determine the degree of labeling.[4]
Q4: I am seeing non-specific binding of my this compound-labeled protein to surfaces and other proteins. How can I minimize this?
A4: Non-specific binding is often due to the hydrophobic nature of the this compound. To mitigate this, you can add a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, to your buffers. Increasing the salt concentration in your buffers can also help to reduce non-specific ionic interactions.
Q5: What are the key differences between various this compound reagents (e.g., DBCO, BCN, DIFO)?
A5: The main differences lie in their reaction kinetics and stability. Generally, more strained cyclooctynes react faster in SPAAC. For example, dibenzoannulated cyclooctynes like DBCO and cyclopropanated variants like BCN have significantly faster reaction rates than the parent this compound.[6] Fluorinated versions like DIFO can exhibit even faster kinetics. However, highly reactive cyclooctynes may also be less stable and more prone to side reactions, such as with thiols.[12] The choice of reagent will depend on the specific application, balancing the need for rapid kinetics with stability and specificity.
Quantitative Data Summary
The efficiency of the labeling and purification process can be evaluated by reaction kinetics and final protein yield.
Table 1: Comparison of Second-Order Rate Constants for a SPAAC Reaction
| This compound Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| This compound (OCT) | ~0.0024 | The parent, unsubstituted this compound. |
| Monofluorinated this compound (MOFO) | ~0.045 | Fluorination increases reactivity. |
| Difluorinated this compound (DIFO) | ~0.3 | Further fluorination enhances the reaction rate. |
| Dibenzothis compound (DBCO/DIBO) | 0.1 - 0.9 | A commonly used this compound with good reactivity. |
| Bicyclo[6.1.0]nonyne (BCN) | 0.15 - 1.0 | Another widely used this compound with excellent kinetics. |
| Biarylazacyclooctynone (BARAC) | ~0.9 | One of the faster cyclooctynes reported. |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.
Experimental Protocols
Protocol 1: General Workflow for Labeling and Purification
This protocol outlines the general steps for labeling a protein with a this compound-biotin conjugate for subsequent affinity purification.
Caption: General workflow for purification of this compound-labeled proteins.
Protocol 2: Detailed Methodology for Streptavidin Affinity Purification
This protocol provides a more detailed procedure for the affinity purification step using streptavidin resin.
-
Resin Preparation:
-
Resuspend the streptavidin agarose resin and transfer the required amount to a column.
-
Equilibrate the resin by washing with 10 column volumes of a binding buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5).
-
-
Sample Loading:
-
Apply the reaction mixture containing the biotinylated protein to the equilibrated column.
-
For optimal binding, use a low flow rate (e.g., 0.1–0.5 mL/min).
-
-
Washing:
-
Wash the column with at least 10 column volumes of binding buffer to remove unbound and non-specifically bound proteins.
-
Monitor the UV absorbance at 280 nm until it returns to baseline.
-
-
Elution (Denaturing):
-
Apply an elution buffer of 8 M guanidine-HCl, pH 1.5 to the column.
-
Collect fractions and monitor the protein elution via UV absorbance at 280 nm.
-
Note: This will result in a denatured protein product.
-
-
Elution (Mild - for Iminobiotin):
-
If using an iminobiotin-labeled protein (bound at pH >9.5), apply an elution buffer of 50 mM ammonium acetate, 0.5 M NaCl, pH 4.0.
-
Collect fractions as described above.
-
Protocol 3: Purification via Size-Exclusion Chromatography (SEC)
SEC is an alternative to affinity purification, especially for removing excess small molecules or for proteins that are sensitive to the harsh elution conditions of streptavidin chromatography.
-
Column and Buffer Selection:
-
Choose a SEC column with a fractionation range appropriate for the molecular weight of your protein.[15]
-
Prepare a running buffer that is compatible with your protein's stability (e.g., PBS or Tris-buffered saline). The buffer should contain at least 0.15 M NaCl to prevent ionic interactions with the resin.[15]
-
-
Sample Preparation:
-
Ensure your sample is clear and free of precipitates by centrifugation or filtration (0.22 µm filter).[15]
-
The sample volume should be a small fraction of the total column volume for optimal resolution.
-
-
Chromatography:
-
Equilibrate the column with at least one column volume of running buffer.[15]
-
Load the sample onto the column.
-
Begin isocratic elution with the running buffer at an appropriate flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The labeled protein should elute in the earlier fractions, well-separated from the smaller, unreacted this compound or azide reagents.
-
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues.
Caption: A decision tree for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. neb.com [neb.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 7. Optimization of Chemoenzymatic Mass Tagging by Strain-Promoted Cycloaddition (SPAAC) for the Determination of O‑GlcNAc Stoichiometry by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA [mdpi.com]
- 9. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 10. goldbio.com [goldbio.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. researchgate.net [researchgate.net]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
Technical Support Center: Enhancing Slow Cyclooctyne Click Reactions
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or cyclooctyne click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for faster reaction times and higher yields.
Troubleshooting Guides
This section addresses specific issues you might encounter during your SPAAC experiments.
Issue: Slow or Incomplete Reaction
Potential Causes and Solutions
-
Suboptimal this compound Choice: The reactivity of the this compound is a primary driver of the reaction rate. Less strained cyclooctynes will react more slowly.
-
Solution: Switch to a more reactive this compound derivative. For example, bicyclononyne (BCN) derivatives are often more reactive than some dibenzocyclooctynes (DBCO).[1] Biarylazacyclooctynone (BARAC) has been reported to react with azides faster than other reported cyclooctynes.[2][3] The choice of this compound can lead to significant differences in reaction times.[1]
-
-
Unfavorable Reaction Conditions: The reaction environment, including pH, buffer composition, and temperature, can significantly impact the kinetics.
-
Solution:
-
pH: Screen a range of pH values, typically between 7 and 9, to find the optimal condition for your specific system.[4][5] Higher pH values generally increase reaction rates, though there can be exceptions depending on the buffer used.[6][7]
-
Buffer: The choice of buffer can influence reaction rates. For some reactions, HEPES buffer at pH 7 has been shown to provide higher reaction rates than PBS at the same pH.[4][6][8]
-
Temperature: Increasing the reaction temperature, for instance, from room temperature to 37°C, can increase the reaction rate.[1][4] However, be mindful of the stability of your biomolecules at higher temperatures.
-
-
-
Steric Hindrance: Bulky functional groups near the azide or this compound can physically impede the reaction.[1][8]
-
Low Reagent Concentration: The concentration of one or both reactants may be too low.
-
Solution: Increase the concentration of the limiting reagent. If solubility is a concern, explore the use of organic co-solvents.[1]
-
-
Solubility Issues: Poor solubility of reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.[8]
Issue: Side Product Formation
Potential Causes and Solutions
-
Instability of Reactants: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage, leading to degradation.[8]
-
Solution: Ensure the purity of your starting materials. Store this compound reagents under recommended conditions (typically cold and protected from light) and use them promptly after reconstitution.[8]
-
-
Non-specific Reactions: While less common in SPAAC, the this compound may react with other functional groups in your system, especially if harsh reaction conditions are used.[4]
-
Solution: To enhance selectivity, consider lowering the reaction temperature and reducing the reaction time. Monitor the reaction's progress to stop it once the desired product has formed.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a slow SPAAC reaction?
A1: Several factors can contribute to slow SPAAC reactions. The most common include the choice of a less reactive this compound, suboptimal reaction conditions (pH, buffer, temperature), steric hindrance around the azide or alkyne, and low reagent concentrations.[1][4][8]
Q2: Which this compound should I choose for a faster reaction?
A2: For faster reaction rates, consider using more strained cyclooctynes. The reactivity generally increases with ring strain.[9][10] For example, BARAC and DIBAC are known for their high reactivity.[3][11] The choice of this compound can result in reaction rate differences of several orders of magnitude.
Q3: How does the electronic nature of the azide affect the reaction rate?
A3: The electronic properties of the azide can influence its reactivity. Aryl azides with electron-withdrawing groups tend to decrease the reaction rate.[11] Conversely, pairing these with electron-rich cyclooctynes can enhance reactivity.[11]
Q4: What is the optimal pH for a SPAAC reaction?
A4: SPAAC reactions are generally performed in aqueous buffers at or near physiological pH (pH 7-9).[4][5] It is advisable to screen a pH range to determine the optimal condition for your specific reactants.[4]
Q5: Can I use organic co-solvents, and how will they affect the reaction?
A5: Yes, organic co-solvents like DMSO or methanol can be used to improve the solubility of hydrophobic reactants. However, the presence and concentration of these co-solvents can significantly impact the reaction rate.[1]
Q6: I am seeing multiple products. What could be the cause?
A6: This could be due to impure starting materials or potential side reactions.[4] Ensure the purity of your this compound and azide reagents. While SPAAC is highly selective, using harsh conditions might lead to non-specific reactions.[4]
Data Presentation
Table 1: Comparison of Second-Order Rate Constants for Various Cyclooctynes with Benzyl Azide.
| This compound | Abbreviation | Rate Constant (M⁻¹s⁻¹) | Notes |
| This compound | OCT | 2.4 x 10⁻³ | First generation this compound for bioorthogonal reactions.[3][12] |
| Monofluorinated this compound | MOFO | 4.3 x 10⁻³ | 1.8-fold faster than OCT.[3][12] |
| Difluorinated this compound | DIFO | 7.6 x 10⁻² | 32-fold faster than OCT.[3][12] |
| Dibenzothis compound | DIBO | 6.1 x 10⁻² | Measured in methanol.[3][12] |
| Dibenzoazathis compound | DIBAC | - | Reacts 24-fold to 375-fold faster than OCT.[3][11] |
| Biarylazacyclooctynone | BARAC | - | Reacts faster than any other reported this compound.[2][3] |
| Bicyclononyne | BCN | - | Often more reactive than DBCO in certain contexts.[1] |
Rate constants were measured at room temperature in CD3CN unless otherwise noted.
Table 2: Effect of Reaction Conditions on SPAAC Reaction Rates.
| Parameter | Condition 1 | Rate Constant (M⁻¹s⁻¹) | Condition 2 | Rate Constant (M⁻¹s⁻¹) | Notes |
| Buffer (pH 7) | PBS | 0.32 - 0.85 | HEPES | 0.55 - 1.22 | HEPES buffer can lead to higher reaction rates.[6] |
| Cell Culture Media | RPMI | 0.27 - 0.77 | DMEM | 0.59 - 0.97 | DMEM showed faster reaction rates than RPMI.[6] |
| Temperature | 25°C | - | 37°C | - | Increasing temperature generally increases the reaction rate.[4][6] |
| pH | 5 | - | 10 | - | Higher pH values generally increased reaction rates (exception in HEPES buffer).[6][7] |
Data is for the reaction of sulfo-DBCO-amine with 3-azido-L-alanine or 1-azido-1-deoxy-β-D-glucopyranoside.
Experimental Protocols
General Protocol for a Small-Scale Test Reaction
This protocol is designed to verify the reactivity of your azide and this compound reagents under optimal conditions.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of your azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
Prepare a 100 mM stock solution of your this compound-containing molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide solution.
-
Add the this compound stock solution to the azide solution. A slight excess (1.5-2 equivalents) of the this compound is often used.
-
The final concentration of the limiting reagent should typically be in the range of 100-500 µM.
-
If necessary, the final percentage of the organic co-solvent should be kept low (e.g., <5%) to avoid denaturation of biomolecules.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C.
-
Protect the reaction from light if any of the components are light-sensitive.
-
-
Monitoring:
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS, HPLC, or TLC to confirm the formation of the triazole product.
-
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for a SPAAC reaction.
Caption: Troubleshooting decision tree for slow SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Cu-free click cycloaddition reactions in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling guidelines for reactive cyclooctyne compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage and handling of reactive cyclooctyne compounds. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store my reactive this compound compounds?
A1: Reactive this compound compounds should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.[1][2] For long-term stability, it is crucial to keep the container tightly sealed to avoid exposure to air and moisture.[3] Some derivatives, like DBCO-functionalized antibodies, can be stored at -20°C for up to a month, though reactivity may decrease over time.[4][5]
Q2: What solvents are recommended for dissolving and storing this compound reagents?
A2: this compound compounds are generally soluble in most organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and tetrahydrofuran (THF).[1][2] For long-term storage in solution, anhydrous solvents are recommended to prevent hydrolysis. PEGylated cyclooctynes exhibit enhanced aqueous solubility.[1]
Q3: What are the primary safety precautions I should take when handling this compound compounds?
A3: Always handle this compound compounds in a well-ventilated area or a fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[6]
Q4: My strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is giving a low yield. What are the potential causes?
A4: Low yields in SPAAC reactions can stem from several factors:
-
Reagent Instability: Strained cyclooctynes can degrade upon improper storage or exposure to incompatible conditions.[7]
-
Steric Hindrance: Bulky functional groups near the azide or this compound can impede the reaction.
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.
-
Incorrect Stoichiometry: An improper ratio of azide to this compound can result in the incomplete consumption of the limiting reagent.[7]
-
Side Reactions: Some cyclooctynes can react with thiols, which may be present in your biological sample.[8][9]
Q5: How can I quench the reaction and remove unreacted this compound?
A5: Unreacted this compound can be quenched by adding a small molecule azide, such as sodium azide.[10] The resulting triazole product is generally stable and can be removed through standard purification techniques like chromatography or dialysis.[7][10] For NHS ester reactions, a quenching buffer containing Tris or another primary amine can be used to consume the unreacted NHS ester.[5][8]
Storage and Stability Data
The stability of this compound compounds is critical for successful experiments. The following table summarizes key quantitative data on their storage and reactivity.
| Parameter | Guideline | Notes | Source(s) |
| Storage Temperature | -20°C (long-term) | Essential for minimizing degradation and maintaining reactivity. | [1][2][4] |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation and reaction with atmospheric moisture. | [2] |
| Light Sensitivity | Store in the dark | Prevents light-induced degradation. | [2] |
| DBCO Stability in Storage | Reactivity may decrease after 1 month at -20°C | It is recommended to use DBCO-functionalized molecules within a month for best results. | [4][5] |
| BCN-functionalized Antibody Stability | Can be stored at -20°C for up to a month | Offers good stability for prepared bioconjugates. | [8] |
| Reaction pH | Typically neutral (pH 7-8) | Optimal for most SPAAC reactions, especially in biological systems. | [7] |
Experimental Protocols
General Protocol for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
This protocol provides a general guideline for conjugating an azide-modified molecule to a this compound-modified molecule.
-
Reagent Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution with the this compound stock solution.
-
The final concentration of each reactant should typically be in the range of 50-500 µM.[7]
-
If necessary, add a co-solvent like DMSO to ensure solubility, keeping the final organic solvent percentage as low as possible for reactions with proteins.[7]
-
A slight excess (e.g., 1.5-2 equivalents) of one reagent can be used to drive the reaction to completion.[7]
-
-
Incubation:
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for proteins).[7]
-
Once the reaction is complete, purify the conjugate using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.[7]
-
Protocol for Quenching Unreacted this compound with Sodium Azide
This protocol is for quenching excess this compound reagent after a SPAAC reaction.
-
Prepare Quenching Solution:
-
Prepare a stock solution of sodium azide (e.g., 1 M in water).
-
-
Quenching Reaction:
-
Add a molar excess of the sodium azide solution to the reaction mixture containing the unreacted this compound. The exact excess will depend on the initial concentration of the this compound.
-
Incubate the quenching reaction for a sufficient time (e.g., 1-2 hours) at room temperature to ensure complete reaction.
-
-
Purification:
-
Remove the resulting triazole and excess sodium azide using an appropriate purification method, such as dialysis or size-exclusion chromatography, suitable for your product.[10]
-
Visual Guides
Experimental Workflow for SPAAC
Caption: General experimental workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Troubleshooting Guide for Low Reaction Yield
Caption: A troubleshooting decision tree for addressing low yields in SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. A simple method for enhancing the bioorthogonality of this compound reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent degradation of cyclooctyne reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of cyclooctyne reagents and ensure the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound reagents inherently unstable?
A1: The instability of this compound reagents stems from significant ring strain. An ideal alkyne triple bond has a linear geometry of 180°. Forcing this bond into an eight-membered ring distorts this angle, creating high strain energy.[1][2][3][4] This inherent strain makes the molecule highly reactive and susceptible to degradation pathways that relieve this strain.[3]
Q2: What are the common causes of this compound reagent degradation during storage?
A2: Degradation of this compound reagents during storage is primarily caused by:
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidation and polymerization of the reagent.[2]
-
Acidic Impurities: Trace amounts of acid can catalyze decomposition pathways.[2][5]
-
Elevated Temperatures: Many strained this compound derivatives are not stable at room temperature for extended periods.[2]
-
Light Exposure: Photochemical degradation can occur, especially for more reactive derivatives.[2]
-
Moisture: The presence of water can lead to hydrolysis of sensitive functional groups on the this compound molecule, such as NHS esters.[6]
Q3: My strain-promoted azide-alkyne cycloaddition (SPAAC) reaction has a low yield. Could this compound degradation be the cause?
A3: Yes, low yield in SPAAC reactions is a common consequence of this compound reagent degradation.[5] Several factors related to reagent stability can contribute:
-
Reagent Instability: The this compound may be degrading either in the stock solution or under the reaction conditions before it can react with the azide.[5] Some cyclooctynes are known to be unstable in acidic environments (e.g., 90% TFA) or during prolonged storage.[5]
-
Intracellular Degradation: If you are working in a cellular context, some cyclooctynes can be degraded by intracellular components, such as reactive oxygen species or thiols.[7][8][9]
-
Solubility Issues: Poor solubility of the this compound reagent in the reaction buffer can lead to a heterogeneous mixture and reduced reaction rates, which can be mistaken for degradation.[5]
Q4: How does the structure of the this compound affect its stability?
A4: There is a trade-off between reactivity and stability in this compound design.[5] Highly strained cyclooctynes, such as some difluorinated or dibenzo-fused derivatives, are more reactive but can also be less stable.[10][11] Conversely, more stable cyclooctynes like BCN may exhibit slower reaction kinetics.[5] The choice of this compound should be tailored to the specific experimental requirements, balancing the need for rapid reaction with the stability required for the duration of the experiment.[5]
Troubleshooting Guides
Issue 1: Degradation of Solid this compound Reagent
| Symptom | Potential Cause | Recommended Action |
| Discoloration of the powder (e.g., yellowing) | Oxidation or polymerization | Discard the reagent. Ensure future purchases are stored under an inert atmosphere (e.g., argon or nitrogen). |
| Incomplete dissolution in recommended solvent | Polymerization or presence of insoluble degradation products | The reagent may be compromised. It is best to use a fresh vial. |
Issue 2: Degradation of this compound Stock Solutions
| Symptom | Potential Cause | Recommended Action |
| Decreased performance in control reactions over time | Degradation in solution | Prepare fresh stock solutions immediately before use. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[12][13] |
| Precipitation in the stock solution upon storage | Poor solubility or degradation leading to insoluble byproducts | Ensure the solvent is anhydrous and of high quality. If using NHS esters, be aware they are not stable for more than a few hours in solution.[6] Store solutions at the recommended temperature. |
Issue 3: Low Reaction Yield or Inconsistent Results
| Symptom | Potential Cause | Recommended Action |
| Low or no product formation | Reagent degradation under reaction conditions | Optimize reaction conditions: ensure the pH is not harshly acidic, and consider degassing solutions to remove oxygen.[5] If working with biological samples, be aware of potential degradation by cellular components.[7][8] |
| Steric hindrance | Incorporate a PEG linker between the this compound and the molecule of interest to reduce steric hindrance.[5] | |
| Incorrect stoichiometry | Titrate your reagents to determine the optimal ratio of this compound to azide. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound Reagents
| Format | Temperature | Duration | Atmosphere | Notes |
| Solid Powder | -20°C | Up to 2 years | Inert Gas (Ar/N₂) | Protect from light. |
| Solid Powder | -80°C | Up to 3 years | Inert Gas (Ar/N₂) | For long-term storage. |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Up to 1 month[12] | Inert Gas (Ar/N₂) | Aliquot to avoid freeze-thaw cycles.[12][13] |
| Stock Solution (in anhydrous DMSO/DMF) | -80°C | Up to 6 months[12] | Inert Gas (Ar/N₂) | Aliquot to avoid freeze-thaw cycles.[12] |
Table 2: Comparative Stability of Cyclooctynes in a Cellular Environment
| This compound | Cell Line | Incubation Time | Degradation (%) | Reference |
| BCN | RAW 264.7 | 24 hours | 79 ± 1.8 | [7] |
| DBCO | RAW 264.7 | 24 hours | 36 ± 0.8 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparing this compound Stock Solutions
Objective: To prepare a stable stock solution of a this compound reagent for use in click chemistry reactions.
Materials:
-
This compound reagent (e.g., DBCO-NHS ester)
-
Anhydrous, high-purity solvent (e.g., DMSO or DMF)
-
Inert gas (Argon or Nitrogen)
-
Low-adhesion microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound reagent to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under a stream of inert gas, add the required volume of anhydrous solvent to the vial to achieve the desired stock concentration (typically 10-100 mM).[5]
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in low-adhesion microcentrifuge tubes.[12][13]
-
Store the aliquots at -20°C or -80°C, protected from light.[5][12]
Protocol 2: Stability Assessment of a this compound Reagent via a Control SPAAC Reaction
Objective: To determine if a this compound reagent is active and stable under specific reaction conditions using a control azide.
Materials:
-
This compound reagent stock solution (from Protocol 1)
-
A simple, reliable azide-containing molecule (e.g., Benzyl azide or an azide-functionalized fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Analytical instrument for detection (e.g., LC-MS, HPLC, or fluorometer)
Procedure:
-
Prepare a solution of the control azide in the reaction buffer.
-
In a microcentrifuge tube, combine the azide solution with the this compound stock solution. The final concentration of each reactant should typically be in the 50-500 µM range.[5]
-
If a co-solvent is needed to ensure solubility, keep the final percentage of the organic solvent as low as possible, especially for reactions involving proteins.[5]
-
Incubate the reaction at room temperature or 37°C for a specified time (e.g., 1-2 hours).
-
At various time points, take aliquots of the reaction mixture and analyze for product formation and consumption of starting materials using the chosen analytical method.
-
Interpretation:
-
Successful Control Reaction: If the reaction proceeds with high efficiency, the issue in your main experiment likely lies with your specific biomolecules (e.g., steric hindrance, insolubility) rather than the this compound reagent itself.[5]
-
Failed Control Reaction: If the control reaction also fails, the problem is likely with the general reaction conditions (e.g., buffer, pH) or the integrity of your this compound stock solution.[5]
-
Visualizations
Caption: Troubleshooting flowchart for low SPAAC reaction yields.
Caption: Workflow for minimizing this compound degradation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - Why is cyclopentyne unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A simple method for enhancing the bioorthogonality of this compound reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Cyclooctyne Stability in Biological Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclooctynes in biological applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my strain-promoted azide-alkyne cycloaddition (SPAAC) reaction showing low yield or failing completely?
A1: Low yields in SPAAC reactions can stem from several factors related to cyclooctyne stability and experimental conditions.[1]
-
Reagent Instability: Strained cyclooctynes, particularly highly activated ones, can degrade during storage or under certain experimental conditions.[1][2] For instance, some cyclooctynes are sensitive to acidic environments and prolonged storage.[1] Highly reactive derivatives like biarylazacyclooctynone (BARAC) may not be stable at room temperature.[2]
-
Degradation in Biological Media: The complex environment of biological media can lead to the degradation of cyclooctynes. Strained alkynes have been shown to degrade rapidly in the harsh environment of phagosomes.[3][4]
-
Incorrect Stoichiometry: An improper ratio of azide to this compound can lead to the incomplete consumption of the limiting reagent, resulting in a lower yield.[1]
-
Solubility Issues: Poor solubility of either the azide or this compound in the reaction buffer can create a heterogeneous mixture and significantly reduce reaction rates.[1]
-
Steric Hindrance: Bulky molecules or functional groups near the azide or this compound can physically obstruct the reactive sites, impeding the reaction.[1]
Q2: I'm observing high background signal or non-specific labeling in my experiments. What is the likely cause?
A2: A significant source of background signal in SPAAC reactions is the undesired reaction of cyclooctynes with endogenous nucleophiles, most notably thiols.
-
Reaction with Thiols: Strained cyclooctynes such as bicyclononyne (BCN), dibenzothis compound (DIBO), and dibenzocyclooctynol (DBCO) can react with free thiols present in biological systems, such as cysteine residues in proteins and the antioxidant glutathione.[5][6][7][8] This thiol-yne addition reaction leads to azide-independent labeling of biomolecules.[7] The reactivity towards thiols is a known limitation to the bioorthogonality of some cyclooctynes.[5][8]
-
Highly Reactive Cyclooctynes: More activated cyclooctynes are often more prone to reacting with off-target functionalities in proteins.[7]
Q3: How can I improve the stability of my this compound reagents?
A3: Several strategies can be employed to enhance the stability of cyclooctynes, both during storage and within biological experiments.
-
Proper Storage: Store this compound reagents under an inert gas atmosphere at low temperatures (e.g., -20°C) and protected from light to prevent degradation.[9]
-
Use of Stabilized Formulations: For highly reactive cyclooctynes that are prone to spontaneous degradation, stabilized formulations can be used. For example, the highly reactive difluorobenzothis compound (DIFBO) can be stabilized by forming an inclusion complex with β-cyclodextrin, which can be stored as a lyophilized powder.[10][11]
-
Structural Modification: Consider using this compound derivatives that have been specifically designed for enhanced stability. For example, SNO-OCTs incorporate endocyclic σ-acceptors to increase stability through electronic effects without compromising reactivity.[12]
-
Silver(I) Complexation: For trans-cyclooctenes, which share some stability challenges with cyclooctynes, complexation with silver(I) has been shown to greatly extend their shelf-life.[13][14]
Q4: Are there experimental strategies to minimize non-specific reactions of cyclooctynes in biological media?
A4: Yes, several experimental approaches can help to improve the specificity of SPAAC labeling.
-
Pre-blocking of Thiols: To prevent the undesired thiol-yne reaction, you can pre-incubate your biological sample (e.g., cell lysate or proteins) with a thiol-alkylating agent like iodoacetamide (IAM).[7] IAM will covalently modify free cysteine residues, preventing them from reacting with the this compound.
-
Use of Thiol Scavengers: A low concentration of a competing thiol, such as β-mercaptoethanol (βME), can be added to the reaction mixture. This can reduce the undesirable side reaction between BCN and cysteine residues while preserving the free cysteines.[5][8]
-
Choice of this compound: Select a this compound derivative with a better balance of reactivity and stability for your specific application. While highly reactive cyclooctynes can provide faster kinetics, they may also exhibit more off-target reactivity.[7]
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Degraded this compound Reagent | 1. Check the storage conditions and age of the this compound. 2. Test the reagent in a simple control reaction with a known azide. 3. If degradation is suspected, use a fresh batch of the reagent. |
| Inappropriate Reaction Buffer | 1. Ensure the pH of the buffer is within the optimal range for SPAAC (typically pH 7-8).[1] 2. Screen different buffer systems (e.g., PBS, HEPES) to find the most suitable one for your specific reactants.[1] |
| Poor Solubility of Reactants | 1. If using a co-solvent like DMSO, ensure its final concentration is compatible with your biological sample. 2. Consider using a more hydrophilic this compound derivative if solubility in aqueous media is an issue.[8] |
| Steric Hindrance | 1. If possible, redesign the azide- or this compound-labeled biomolecule to increase the accessibility of the reactive group. 2. Increase the reaction time or the concentration of the reactants. |
Problem: High Background Signal
| Possible Cause | Troubleshooting Step |
| Thiol-Yne Side Reaction | 1. Pre-treat the protein sample with iodoacetamide (IAM) to block free cysteine residues.[7] 2. Add a low concentration of β-mercaptoethanol (βME) to the reaction to compete for reaction with the this compound.[5][8] |
| Non-specific Binding | 1. Include appropriate washing steps in your experimental protocol to remove unbound this compound probes. 2. Run a control experiment without the azide to quantify the level of azide-independent labeling. |
| Inherent Reactivity of this compound | 1. Switch to a this compound derivative known for higher bioorthogonality and lower off-target reactivity. 2. Reduce the concentration of the this compound probe and/or the incubation time. |
Quantitative Data Summary
Stability of Cyclooctynes in Phagocytic Cells
The following table summarizes the degradation of different bioorthogonal groups on fluorescent beads after a 24-hour incubation in RAW 264.7 macrophage-like cells.
| Bioorthogonal Group | % Degraded after 24h in RAW 264.7 cells |
| BCN | 79% ± 1.8% |
| DBCO | 36% ± 0.8% |
| Acetylenyl (terminal alkyne) | < 6% |
| Data from: Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes.[3] |
Key Experimental Protocols
Protocol 1: Assessment of this compound Stability in Phagocytic Cells via Flow Cytometry
This protocol outlines a method to quantify the stability of this compound-modified particles within phagocytic cells.[3][4]
-
Preparation of Alkyne-Modified Fluorescent Beads: Covalently attach the this compound of interest to fluorescent latex beads.
-
Cell Culture and Incubation: Culture phagocytic cells (e.g., RAW 264.7 or DC2.4) and incubate them with the alkyne-modified beads for various time points (e.g., 0, 4, 24 hours).
-
Bioorthogonal Labeling: After incubation, fix the cells and perform a SPAAC reaction with an azide-functionalized fluorophore (with a different emission spectrum than the beads).
-
Flow Cytometry Analysis: Analyze the cells using flow cytometry.
Protocol 2: Minimizing Thiol-Yne Reactions with Iodoacetamide (IAM)
This protocol describes how to reduce non-specific labeling of proteins by blocking free thiols before the SPAAC reaction.[7]
-
Sample Preparation: Prepare your protein sample (e.g., cell lysate) in a suitable buffer.
-
IAM Pre-incubation: Add iodoacetamide (IAM) to the sample to a final concentration of 1-5 mM.
-
Incubation: Incubate the sample for 30 minutes at room temperature to allow for the alkylation of free cysteine residues.
-
SPAAC Reaction: Proceed with the strain-promoted azide-alkyne cycloaddition by adding the this compound reagent to the IAM-treated sample.
-
Analysis: Analyze the results (e.g., by Western blot with a labeled NeutrAvidin to detect a biotinylated this compound). Compare the background labeling to a sample that was not pre-treated with IAM.[7]
Visualizations
Caption: Key reaction pathways of cyclooctynes in biological media.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A simple method for enhancing the bioorthogonality of this compound reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. A Simple Method for Enhancing the Bioorthogonality of this compound Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 12. Bioorthogonal Reactivity — Welcome to the Gold Lab at NMSU [goldchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the Stability and Stabilization of trans- Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclooctyne Selection & Experimental Optimization: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the optimal cyclooctyne for their specific biological applications and to provide troubleshooting guidance for common issues encountered during strain-promoted azide-alkyne cycloaddition (SPAAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is copper-free click chemistry and why is it preferred for biological applications?
Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that enables the covalent joining of two molecules without the need for a cytotoxic copper catalyst.[1] The reaction's driving force is the high ring strain of a this compound, which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage.[1][2][3] This method is particularly advantageous for in vivo and live-cell applications where copper toxicity is a significant concern.[1][4]
Q2: Which this compound should I choose for my experiment?
The choice of this compound depends on the specific requirements of your experiment, such as the need for rapid kinetics, high stability, or cell permeability. The reactivity of cyclooctynes in SPAAC reactions is primarily governed by the degree of ring strain and electronic factors.[5] More strained cyclooctynes generally exhibit faster reaction kinetics, which is crucial for applications requiring rapid labeling at low concentrations.[5]
Here is a summary of commonly used cyclooctynes and their key features:
| This compound | Key Features | Common Applications |
| DBCO (Dibenzothis compound) | High reaction rates, good stability.[5][6] | Fast labeling reactions, bioconjugation.[5] |
| DIBO (Dibenzothis compound) | Robust reactivity, good stability.[5][7] | General bioconjugation, imaging.[5] |
| BCN (Bicyclo[6.1.0]nonyne) | Smaller size, lower lipophilicity, moderate reactivity.[5][6][7] | Applications where size and solubility are critical.[5][8] |
| DIFO (Difluorinated this compound) | Enhanced reaction kinetics due to fluorine substituents.[9][10] | Dynamic in vivo imaging.[9] |
| BARAC (Biarylazacyclooctynone) | Very fast reaction rates.[10] | Applications requiring extremely rapid kinetics.[10] |
| DIMAC (Azathis compound) | Enhanced water solubility.[11] | Aqueous-based bioconjugation.[11] |
Q3: What are the main advantages of copper-free click chemistry over copper-catalyzed click chemistry (CuAAC)?
The primary advantage is its biocompatibility due to the absence of a toxic copper catalyst, making it suitable for experiments in living systems.[1] It also simplifies the purification process as there is no need to remove residual copper from the final product.[1]
Troubleshooting Guide
This guide addresses common problems encountered during SPAAC reactions and provides potential solutions.
Low Reaction Yield
Problem: My SPAAC reaction has a low yield. What are the potential causes?
Several factors can contribute to low reaction yields in copper-free click chemistry:
-
Reagent Instability: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage, leading to degradation.[1]
-
Steric Hindrance: Bulky molecules or functional groups near the azide or this compound can physically block the reactive sites, slowing down or preventing the reaction.[1]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[1][12]
-
Incorrect Stoichiometry: An inappropriate ratio of azide to this compound can result in the incomplete consumption of the limiting reagent.[1]
-
Suboptimal pH: The pH of the reaction buffer can significantly impact reaction kinetics.[1]
Solutions:
-
Optimize Stoichiometry: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[1]
-
Improve Solubility: If solubility is an issue, consider adding a co-solvent like DMSO.[1] Keep the final percentage of the organic solvent as low as possible, especially for reactions involving proteins that may denature.[1] For aqueous applications, consider using a more hydrophilic this compound like DIMAC.[11]
-
Adjust pH: It is generally recommended to perform the reaction at a pH between 7 and 8.[1] Screening different buffer systems may be necessary to find the optimal conditions for your specific reactants.[1]
-
Introduce Linkers: Consider using linkers between the azide or this compound and the interacting molecules to minimize steric hindrance and potentially improve solubility.[1]
-
Check Reagent Quality: Ensure your this compound and azide reagents have not degraded. Store them properly according to the manufacturer's instructions and avoid harsh acidic conditions if your this compound is known to be unstable.[1]
Off-Target Labeling
Problem: I am observing non-specific labeling in my experiment. What could be the cause?
-
Reaction with Thiols: Some cyclooctynes, like DBCO, can react with cysteine residues in proteins, leading to off-target labeling.[1][13]
-
Reaction with Inorganic Azides: Inorganic azides, such as sodium azide used as a preservative, can react with and quench cyclooctynes.[1][14]
Solutions:
-
Block Free Thiols: To prevent reaction with cysteine residues, consider blocking free thiols with an alkylating agent.[13]
-
Remove Preservatives: Ensure that all solutions and reagents are free from sodium azide or other inorganic azides.[14]
Quantitative Data Summary
The selection of a this compound is often guided by its reaction rate. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide.
| This compound | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DBCO | ~0.6 - 1.0 | [5] |
| DIBO | ~0.3 - 0.7 | [5] |
| BCN | ~0.06 - 0.1 | [5] |
| DIFO | 7.6 x 10⁻² | [10] |
| MOFO | 4.3 x 10⁻³ | [10] |
| OCT | 2.4 x 10⁻³ | [10] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the this compound and azide used.[5]
Experimental Protocols
Protocol 1: General Procedure for a SPAAC Reaction
This protocol provides a general guideline for conjugating an azide-modified molecule to a this compound-modified molecule.
1. Reagent Preparation:
- Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.[1]
- Dissolve the this compound-containing molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.[1]
2. Reaction Setup:
- In a microcentrifuge tube, combine the azide solution with the this compound stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.[1]
- If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible.[1]
- Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component.[1]
3. Incubation:
- Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the this compound and the concentrations of the reactants.
- Protect the reaction from light if either of the molecules is light-sensitive.[1]
4. Analysis:
- Monitor the reaction progress using an appropriate analytical technique such as LC-MS, SDS-PAGE, or fluorescence imaging.
Protocol 2: Determining SPAAC Reaction Rates using ¹H NMR
This protocol describes a method to determine the second-order rate constant of a SPAAC reaction.
1. Sample Preparation:
- Prepare stock solutions of the this compound and a non-reactive internal standard (e.g., durene) of known concentration in a deuterated solvent (e.g., CD₃CN).
- Prepare a stock solution of the azide in the same deuterated solvent.
2. NMR Measurement:
- In an NMR tube, mix the this compound and internal standard solutions.
- Acquire a ¹H NMR spectrum to determine the initial concentrations.
- Add the azide solution to the NMR tube to initiate the reaction and immediately start acquiring spectra at regular time intervals.[5]
3. Data Analysis:
- Integrate the signals corresponding to a unique proton on the this compound and the internal standard in each spectrum.[5]
- Calculate the concentration of the this compound at each time point by comparing its integral to that of the internal standard.[5]
- Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').[5]
- The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the azide (if the azide is in large excess).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 4. A Bodipy-Cyclooctyne for Protein Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 7. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 8. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cyclooctyne vs. Bicyclononyne (BCN): A Kinetics Comparison Guide for Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, cellular imaging, and the development of targeted therapeutics, the choice of bioorthogonal reaction partners is critical. The strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful tool for these applications due to its high selectivity and ability to proceed in complex biological environments without the need for a toxic copper catalyst. Within the diverse family of cyclooctynes, bicyclo[6.1.0]nonyne (BCN) is often considered for its unique properties. This guide provides an objective comparison of the kinetics of a generic cyclooctyne scaffold with BCN, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate reagent for specific research needs.
The reactivity of cyclooctynes in SPAAC reactions is primarily dictated by the degree of ring strain and electronic factors.[1] More strained cyclooctynes generally exhibit faster reaction kinetics, a crucial attribute for applications requiring rapid labeling at low reactant concentrations. This guide focuses on comparing the kinetic performance of a representative this compound with BCN, a synthetically accessible and widely used this compound derivative.
Quantitative Comparison of Reaction Kinetics
The efficacy of different cyclooctynes is best evaluated by comparing their second-order rate constants (k₂) for the reaction with a standard azide, such as benzyl azide. The following table summarizes the reported reaction rates for a generic this compound and BCN.
| This compound | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| This compound (OCT) | Benzyl Azide | ~0.0012 | [2] |
| Bicyclononyne (BCN) | Benzyl Azide | ~0.06 - 0.1 | [1] |
Note: Reaction rates can be influenced by the specific derivatives of the this compound and azide used, as well as the solvent and temperature of the reaction.[1]
From the data, it is evident that BCN exhibits a significantly faster reaction rate compared to the parent, unsubstituted this compound. This enhanced reactivity is attributed to the fusion of a cyclopropane ring, which increases the ring strain of the this compound.
Experimental Protocols
The determination of second-order rate constants for SPAAC reactions is essential for the quantitative comparison of different cyclooctynes. The most common techniques for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible (UV-Vis) spectrophotometry, and Infrared (IR) spectroscopy.
I. Determination of SPAAC Kinetics by ¹H NMR Spectroscopy
This method involves monitoring the change in concentration of reactants or products over time.
Materials:
-
This compound derivative (e.g., BCN)
-
Benzyl azide
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the this compound derivative (e.g., 5 mM) and the internal standard (e.g., 5 mM) in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the mixture to determine the initial concentration of the this compound relative to the internal standard.
-
Reaction Initiation: Add a known concentration of benzyl azide (e.g., 2-12 equivalents) to the NMR tube.[3]
-
Time-Course Monitoring: Quickly mix the contents and place the tube in the NMR spectrometer maintained at a constant temperature (e.g., 25 °C). Acquire a series of ¹H NMR spectra at regular time intervals.[3][4]
-
Data Analysis: Determine the concentrations of the reactants and/or products at each time point by integrating their characteristic peaks relative to the internal standard.
-
Rate Constant Calculation: Under pseudo-first-order conditions (with a large excess of one reactant), a plot of the natural logarithm of the concentration of the limiting reactant versus time will yield a straight line. The slope of this line is the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is then calculated by dividing k' by the initial concentration of the reactant in excess.
II. Determination of SPAAC Kinetics by UV-Vis Spectrophotometry
This method is particularly suitable for cyclooctynes that possess a distinct chromophore that changes upon reaction, such as dibenzocyclooctynes (DBCO). While BCN lacks a strong chromophore, this method can be adapted by monitoring the disappearance of an azide with a suitable UV-Vis signature.
Materials:
-
This compound derivative (e.g., BCN)
-
Azide with a UV-Vis active chromophore
-
Appropriate buffer solution (e.g., PBS, HEPES)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the this compound and azide in the chosen buffer.
-
Spectra Acquisition: Record the UV-Vis spectra of the individual reactants to identify a wavelength where the absorbance change upon reaction is maximal.
-
Kinetic Measurement: In a quartz cuvette, mix the this compound and azide solutions (with one reactant in large excess for pseudo-first-order conditions).
-
Data Monitoring: Immediately begin monitoring the change in absorbance at the chosen wavelength over time.
-
Data Analysis: Plot the absorbance versus time. The data can be fitted to an appropriate kinetic model to determine the rate constant.
III. Determination of SPAAC Kinetics by IR Spectroscopy
This method leverages the strong and distinct stretching vibration of the azide functional group (~2100 cm⁻¹), which disappears upon cycloaddition.
Materials:
-
This compound derivative (e.g., BCN)
-
Benzyl azide
-
Appropriate solvent (e.g., acetonitrile, DMSO)
-
Reaction vessel compatible with an in-line ATR-IR probe
Procedure:
-
Setup: Assemble the reaction vessel with an in-line Attenuated Total Reflectance (ATR)-IR probe and a temperature controller.
-
Background Spectrum: Acquire a background spectrum of the pure solvent.
-
Reaction Initiation: Add a known concentration of the azide solution to the vessel. Once the temperature has equilibrated, add a concentrated solution of the this compound to initiate the reaction.[1]
-
Data Acquisition: Monitor the decrease in the intensity of the azide peak in the IR spectrum over time.[1]
-
Data Analysis: The concentration of the azide at each time point can be determined from the peak height or area. This data is then used to calculate the reaction rate constant as described for the NMR method.
Experimental Workflow and Reaction Comparison
The following diagrams illustrate a typical experimental workflow for determining SPAAC reaction rates and the relationship between the structures of this compound and BCN and their reactivity.
Caption: Experimental workflow for determining SPAAC reaction rates.
Caption: Relationship between this compound structure and reaction rate.
Stability and Biocompatibility
While reaction kinetics are a primary consideration, the stability and biocompatibility of the this compound are also crucial for in vivo applications. BCN is generally considered to be stable and its synthesis is relatively straightforward. However, it has been reported to exhibit some cross-reactivity with thiols, which could be a consideration in biological systems with high concentrations of free cysteine residues.
Conclusion
References
- 1. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry for Validating Cyclooctyne Conjugation
For Researchers, Scientists, and Drug Development Professionals
The precise and efficient validation of bioconjugation reactions is a cornerstone of modern drug development and biological research. Cyclooctyne conjugation, a key reaction in copper-free click chemistry, offers a powerful tool for linking molecules in complex biological environments. The validation of these covalent linkages is critical to ensure the efficacy, safety, and batch-to-batch consistency of novel therapeutics and research agents. This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols.
At a Glance: Comparing Validation Techniques
Mass spectrometry stands out for its ability to provide precise mass information, confirming the covalent attachment of the this compound-containing molecule. However, a multi-faceted approach utilizing complementary techniques often yields the most comprehensive validation.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | UV-Vis Spectroscopy |
| Primary Information | Molecular weight confirmation of conjugate | Separation and quantification of conjugate, reactants, and byproducts | Assessment of molecular weight shift and purity | Indirect measure of conjugation via chromophore absorbance |
| Sensitivity | High (fmol to pmol) | Moderate (pmol to nmol) | Low (ng to µg)[1] | Low to Moderate |
| Resolution | High (can resolve small mass differences) | High (excellent separation of species) | Low (limited by gel matrix) | Not applicable for separation |
| Quantitative Accuracy | Good with internal standards | Excellent | Semi-quantitative | Good for bulk measurements |
| Throughput | Moderate to High | High | High | High |
| Expertise Required | High | Moderate | Low | Low |
| Cost (Instrument) | High | Moderate | Low | Low |
In-Depth Analysis and Experimental Protocols
Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing unambiguous confirmation of successful conjugation by detecting the precise mass of the resulting bioconjugate.[2] Both "top-down" (intact mass analysis) and "bottom-up" (peptide mapping) approaches are employed.[2]
Intact Mass Analysis
This approach measures the molecular weight of the entire, intact conjugate. It is invaluable for determining the degree of conjugation (i.e., the number of molecules attached) and assessing the heterogeneity of the sample.[2]
Experimental Protocol: Intact Mass Analysis of a this compound-Conjugated Protein
-
Sample Preparation:
-
Desalt the protein conjugate sample using a suitable method, such as a spin desalting column or dialysis, to remove non-volatile salts and buffers. The ideal solvent is 5% acetonitrile in water with 0.1% formic acid.
-
Dilute the desalted sample to a final concentration of 0.1-1.0 mg/mL in a mass spectrometry-compatible solvent (e.g., 50% acetonitrile, 0.1% formic acid in water).
-
-
LC-MS Analysis:
-
LC System: Utilize a reversed-phase column (e.g., C4) suitable for protein separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein conjugate.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact protein and its conjugated forms.
-
Compare the observed mass with the theoretical mass of the conjugate to confirm successful conjugation and determine the conjugation efficiency.
-
Peptide Mapping
This "bottom-up" approach involves the enzymatic digestion of the conjugated protein into smaller peptides. Subsequent analysis by LC-MS/MS can identify the specific site(s) of conjugation.[2]
Experimental Protocol: Peptide Mapping of a this compound-Conjugated Protein
-
Sample Preparation:
-
Denature the protein conjugate in a buffer containing a denaturant (e.g., 6 M urea or guanidine hydrochloride).
-
Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).
-
Alkylate free cysteine residues with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.
-
Perform buffer exchange to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Digest the protein with a specific protease, most commonly trypsin, overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
LC System: Use a reversed-phase column (e.g., C18) suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 5% to 40% Mobile Phase B over 30-60 minutes.
-
MS System: An ESI source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in data-dependent acquisition (DDA) mode, where the instrument automatically selects the most abundant peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a database search engine to identify the peptides from the MS/MS spectra.
-
Identify the conjugated peptide(s) by searching for the expected mass shift corresponding to the attached this compound and its payload.
-
Diagram: Mass Spectrometry Workflow for this compound Conjugation Validation
Caption: Workflow for validating this compound conjugation using mass spectrometry.
High-Performance Liquid Chromatography (HPLC): Separation and Quantification
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture. For this compound conjugation, it can be used to monitor the disappearance of starting materials and the appearance of the conjugated product. Different HPLC modes can be employed:
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. Conjugation often alters the hydrophobicity of a biomolecule, allowing for separation of the conjugate from the unconjugated starting material.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. This is useful for detecting aggregation that may result from the conjugation process.
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC for proteins, separating based on hydrophobicity under non-denaturing conditions.
Experimental Protocol: RP-HPLC Analysis of this compound Conjugation
-
Sample Preparation:
-
Quench the conjugation reaction at various time points.
-
If necessary, dilute the samples in the initial mobile phase.
-
-
HPLC Analysis:
-
Column: A C4 or C18 reversed-phase column appropriate for the size of the biomolecule.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the protein and/or the conjugated molecule absorb (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Integrate the peak areas of the unconjugated starting material and the conjugated product.
-
Calculate the percentage of conversion to the final product.
-
Diagram: HPLC-Based Monitoring of a Conjugation Reaction
Caption: Workflow for monitoring conjugation efficiency using HPLC.
SDS-PAGE: A Visual Assessment of Conjugation
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[3] Successful conjugation of a molecule to a protein will result in an increase in its molecular weight, which can be visualized as a shift in the band migration on the gel.[4]
Experimental Protocol: SDS-PAGE Analysis of Protein Conjugation
-
Sample Preparation:
-
Mix the protein conjugate sample with an equal volume of 2x Laemmli sample buffer.
-
If reducing conditions are desired to separate subunits, add a reducing agent like β-mercaptoethanol or DTT.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage for the protein size.
-
Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.
-
Destain the gel to visualize the protein bands.
-
Image the gel and compare the migration of the conjugated protein to the unconjugated control.
-
Diagram: SDS-PAGE for Conjugation Confirmation
References
Cyclooctyne-Based Chemistry: A Superior Alternative to Copper-Catalyzed Click Reactions for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the ability to precisely and efficiently conjugate molecules in complex biological environments is paramount. While copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been instrumental, its reliance on a cytotoxic copper catalyst has limited its application in living systems. This guide provides a comprehensive comparison of CuAAC with a powerful alternative: cyclooctyne-based strain-promoted azide-alkyne cycloaddition (SPAAC). We present supporting experimental data, detailed protocols, and visual workflows to demonstrate the significant advantages of SPAAC for in vivo imaging, drug delivery, and the development of novel therapeutics.
The fundamental difference between these two powerful ligation techniques lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][2] In contrast, SPAAC is a catalyst-free reaction that employs a strained this compound, which readily reacts with an azide to release ring strain, driving the reaction forward.[1][3] This distinction has profound implications for their utility in biological applications.
Key Advantages of this compound Chemistry (SPAAC)
The primary advantage of SPAAC is its exceptional biocompatibility. By eliminating the need for a toxic copper catalyst, SPAAC is ideally suited for applications within living cells and whole organisms.[2][4][5] This opens the door to a wide range of in vivo experiments that are not feasible with CuAAC due to concerns about copper-induced cytotoxicity and interference with cellular processes.[6][7]
Additional benefits of SPAAC include:
-
Mild Reaction Conditions: SPAAC proceeds efficiently under physiological conditions, including neutral pH and ambient temperature, ensuring the preservation of biomolecule structure and function.[4]
-
Simplified Protocols: The absence of a catalyst and associated ligands simplifies experimental design and execution, reducing the potential for side reactions and interference with biological systems.[4]
-
High Bioorthogonality: Cyclooctynes and azides are highly selective reaction partners and do not interact with naturally occurring functional groups in biological systems, ensuring that the ligation is specific to the intended targets.[3][4]
Quantitative Performance Comparison: SPAAC vs. CuAAC
While SPAAC offers superior biocompatibility, CuAAC has historically been favored for its faster reaction kinetics.[8][9] However, the development of increasingly reactive this compound reagents has narrowed this gap. The following tables summarize key quantitative data for a direct comparison of the two methods.
| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Key Takeaway |
| Second-Order Rate Constant (k₂) | 10⁻³ to 1 M⁻¹s⁻¹ (with DBCO)[2] | 10 to 10⁴ M⁻¹s⁻¹[2] | CuAAC is typically 100 to 1000 times faster than SPAAC.[2] |
| Catalyst Requirement | No (Metal-free)[2] | Yes (Copper (I))[2] | SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst.[2] |
| Biocompatibility | High[2] | Limited (Copper is cytotoxic)[2] | SPAAC is the preferred method for in vivo and live-cell applications. |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers[10] | Exclusively 1,4-isomer[2] | CuAAC offers higher regioselectivity. |
Experimental Protocols
To provide practical guidance, we have outlined detailed methodologies for typical cell labeling experiments using both SPAAC and CuAAC.
Protocol 1: Live-Cell Labeling using SPAAC
This protocol is based on studies utilizing SPAAC for in vivo imaging.[1]
-
Metabolic Labeling: Administer an azide-modified precursor molecule to the cells or organism of interest. For example, an azide-modified sugar can be used for labeling glycans. The precursor is administered for a duration sufficient for its incorporation into the target biomolecules (e.g., daily for 7 days).[1]
-
Reagent Preparation: Prepare a stock solution of a this compound-functionalized probe (e.g., DBCO-fluorophore) in a biocompatible solvent such as DMSO.
-
Labeling Reaction: Introduce the this compound probe to the cells or organism. The concentration of the probe should be optimized for the specific application (e.g., 0.14 nmol/g for in vivo imaging).[1]
-
Incubation: Allow the SPAAC reaction to proceed for a designated period (e.g., 1-4 hours) at physiological temperature (37°C).
-
Washing: Remove excess, unreacted probe by washing the cells with fresh media or allowing for clearance in an in vivo setting.
-
Analysis: Visualize the labeled biomolecules using an appropriate imaging modality, such as fluorescence microscopy.[1]
Protocol 2: Cell Surface Labeling using CuAAC
This protocol is adapted from studies performing CuAAC on live cells.[11]
-
Metabolic Labeling: Similar to the SPAAC protocol, incorporate an alkyne-modified precursor into the cellular biomolecules of interest.
-
Reagent Preparation: Prepare the following stock solutions:
-
Azide-functionalized probe in a suitable buffer.
-
Copper(II) sulfate (CuSO₄).
-
A reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.[12]
-
A copper-chelating ligand to improve catalyst stability and reduce cytotoxicity.
-
-
Labeling Reaction: Add the CuAAC reagents to the cells in the following order: azide probe, copper(II) sulfate, and finally the reducing agent. Typical concentrations for live-cell labeling are kept low to minimize toxicity (e.g., 10-50 µM copper).[1]
-
Incubation: The CuAAC reaction is typically much faster than SPAAC. Incubate for a short period (e.g., 5-30 minutes) at room temperature or 37°C.[1][13]
-
Washing: Quench the reaction and remove the copper catalyst and excess reagents by washing the cells multiple times with a chelating buffer (e.g., PBS containing EDTA).
-
Analysis: Proceed with the desired downstream analysis, such as fluorescence imaging or flow cytometry.
Visualizing the Chemistries and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. jpt.com [jpt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 11. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
A Comparative Analysis of DIFO, DBCO, and Other Cyclooctynes for Bioorthogonal Chemistry
In the realm of bioorthogonal chemistry, the selection of a suitable chemical reporter and ligation strategy is paramount for the successful labeling and tracking of biomolecules in living systems. Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, has emerged as a powerful tool for researchers in drug development and chemical biology.[1][2] This guide provides a comprehensive comparison of commonly used cyclooctynes, including difluorinated cyclooctyne (DIFO), dibenzothis compound (DBCO), and others, with a focus on their reaction kinetics, stability, and experimental utility.
The reactivity of cyclooctynes in SPAAC is primarily driven by the ring strain inherent in their structures.[3][4] This strain is released upon the [3+2] cycloaddition with an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][] This key advantage makes SPAAC ideal for in vivo applications.[1]
Quantitative Comparison of Reaction Kinetics
The efficacy of different cyclooctynes is best evaluated by comparing their second-order rate constants (k) for the reaction with a standard azide, such as benzyl azide. The following table summarizes the reported reaction rates for several common cyclooctynes. It is important to note that reaction rates can be influenced by factors such as the solvent, temperature, and the specific structures of both the this compound and the azide reactant.[6][7]
| This compound | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzothis compound | DBCO / ADIBO | ~0.3 - 1.0[8] | High reactivity, commercially available with various linkers. |
| Difluorinated this compound | DIFO | ~0.076[9] | Electron-withdrawing fluorine substituents enhance reactivity.[10] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.14[6][9] | Smaller size and lower lipophilicity compared to DBCO.[11] |
| Dibenzoannulated this compound | DIBO | ~0.17 - 0.7[6][9] | Robust reactivity.[6] |
| Biarylazacyclooctynone | BARAC | ~0.96[12] | One of the fastest reacting cyclooctynes.[4] |
| trans-Cyclooctene | TCO | Reacts with tetrazines, not azides in SPAAC.[13] | Used in inverse-electron-demand Diels-Alder (iEDDA) reactions.[14] |
Note: The reaction rates presented are approximate and can vary based on experimental conditions.
From the data, DBCO and its derivatives generally exhibit high reaction rates, making them a popular choice for applications where rapid conjugation is crucial.[6][15] BARAC displays even faster kinetics.[4][12] While BCN has a slower reaction rate, its smaller size and reduced hydrophobicity can be advantageous in certain biological contexts.[11] DIFO's reactivity is enhanced by its fluorine substituents, which lower the energy of the transition state.[16]
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing experimental results. Below are protocols for determining SPAAC reaction rates and for a general protein labeling procedure.
Protocol 1: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
This method involves monitoring the disappearance of a reactant over time in the presence of an excess of the other reactant to establish pseudo-first-order kinetics.
-
Preparation of Reactants: Prepare stock solutions of the this compound and an azide (e.g., benzyl azide) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN:D₂O). An internal standard with a known concentration and a distinct NMR signal that does not overlap with reactant or product signals should be added to the this compound solution.
-
Reaction Initiation: Mix the this compound solution with a significant excess (at least 10-fold) of the azide solution in an NMR tube.
-
NMR Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular time intervals until the reaction is complete or has proceeded sufficiently.
-
Data Analysis:
-
Integrate the signals of a characteristic proton on the this compound and the internal standard in each spectrum.
-
Calculate the concentration of the this compound at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k = k' / [Azide]₀).[6]
-
Protocol 2: General Protein Labeling via SPAAC
This protocol describes the labeling of a protein that has been functionalized with an azide group using a DBCO-containing fluorescent probe.
-
Protein Preparation: Dissolve the azide-modified protein in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS). Avoid buffers containing azides.[17]
-
Probe Preparation: Dissolve the DBCO-fluorophore conjugate in a compatible solvent like DMSO to create a stock solution.
-
Conjugation Reaction: Add the DBCO-fluorophore solution to the protein solution. A molar excess of the DBCO reagent (e.g., 1.5 - 3 equivalents) is often used to ensure efficient labeling.[17]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactants and their concentrations.[2][17]
-
Purification: Remove the unreacted DBCO-fluorophore and other small molecules using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[2][17]
-
Characterization: Confirm the successful conjugation using techniques like SDS-PAGE (observing a shift in the protein's molecular weight), mass spectrometry (to determine the exact mass of the conjugate), and UV-Vis spectroscopy (to detect the fluorophore).[2]
Visualizing SPAAC Chemistry
To better understand the processes involved in SPAAC, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Conclusion
The choice of this compound for a specific bioorthogonal application depends on a careful consideration of several factors. For applications requiring very fast kinetics, DBCO and BARAC are excellent choices.[4][6] In situations where smaller, less hydrophobic probes are needed, BCN may be more suitable despite its slower reaction rate.[11] DIFO offers a good balance of reactivity and stability.[10] The experimental protocols and comparative data presented here serve as a guide for researchers to select the optimal this compound for their studies and to design robust and reproducible bioconjugation experiments. As the field of bioorthogonal chemistry continues to evolve, the development of new cyclooctynes with even more desirable properties is anticipated, further expanding the toolkit for scientists and drug developers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 11. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 12. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medium.com [medium.com]
- 16. Optimizing the selectivity of DIFO-based reagents for intracellular bioorthogonal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. interchim.fr [interchim.fr]
A Comparative Guide to the Bioorthogonality of Novel Cyclooctyne Probes
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. At the heart of this field lies the strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction prized for its high selectivity and biocompatibility. Cyclooctynes, as the strained alkyne component, are critical reagents in this reaction. The choice of a cyclooctyne probe can significantly impact the outcome of an experiment, with factors such as reaction kinetics, stability, and cell permeability playing crucial roles. This guide provides an objective comparison of novel and established this compound probes to aid researchers in selecting the most appropriate tool for their specific application.
Data Presentation: Quantitative Comparison of this compound Probes
The performance of different this compound probes can be quantitatively assessed by comparing their second-order rate constants, stability in biologically relevant conditions, and their ability to permeate cell membranes.
Table 1: Reaction Kinetics of Common this compound Probes with Benzyl Azide
The second-order rate constant (k₂) is a direct measure of the reaction speed between a this compound and an azide. Higher k₂ values indicate faster reactions, which are advantageous for labeling low-abundance biomolecules or for rapid imaging applications.
| This compound Probe | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Bicyclo[6.1.0]nonyne | BCN | 0.06 - 0.1 |
| Dibenzothis compound | DBCO / DIBO | ~0.3 - 1.0 |
| Difluorinated this compound | DIFO | ~0.076 |
| Biarylazacyclooctynone | BARAC | ~0.96 |
| Stabilized trans-Cyclooctene | sTCO | Reacts with tetrazines, not azides |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.
Table 2: Stability of this compound Probes
The stability of a this compound probe is critical for its successful application in complex biological environments. Instability can lead to off-target reactions or degradation of the probe before it reaches its intended target. A key consideration is the reactivity of cyclooctynes with endogenous thiols, such as glutathione, which are abundant in the cellular environment.
| This compound Probe | Stability in Presence of Thiols (e.g., Glutathione) | Stability in Serum/Plasma |
| BCN | More stable than DBCO.[1] | Generally stable. |
| DBCO / DIBO | Less stable, can react with thiols.[1][2] | Shows some degradation and interaction with serum albumin.[3] |
| DIFO | Generally stable. | Can bind to serum albumin, affecting bioavailability.[4] |
| BARAC | Data not readily available in a comparative format. | Generally stable for pretargeting applications with half-lives of 12-19h.[3] |
| sTCO | Can isomerize to the unreactive cis-cyclooctene in the presence of high thiol concentrations.[5] | Stability can be an issue.[5] |
Table 3: Cell Permeability of this compound Probes
For intracellular labeling, the ability of a probe to cross the cell membrane is essential. Cell permeability is often influenced by factors such as size, charge, and lipophilicity.
| This compound Probe | General Cell Permeability | Notes |
| BCN | Generally good due to its smaller size and lower lipophilicity. | Can be used for intracellular labeling. |
| DBCO / DIBO | Generally good, but hydrophobicity can sometimes lead to non-specific binding. | Widely used for intracellular labeling. |
| DIFO | Good cell permeability. | Has been used for in vivo imaging in organisms. |
| BARAC | Good cell permeability. | Effective for live cell labeling. |
| sTCO | Good cell permeability. | Used for intracellular labeling. |
Experimental Protocols
To aid in the independent verification and application of these probes, detailed methodologies for key assessment experiments are provided below.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential toxicity of a this compound probe to cultured cells.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound probe dissolved in a biocompatible solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound probe in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the probe. Include a vehicle control (medium with the same concentration of solvent used to dissolve the probe) and a positive control for cytotoxicity (e.g., a known toxin).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol for Cellular Labeling Efficiency
This protocol quantifies the extent of labeling of a target biomolecule within cells.
Materials:
-
Cells expressing an azide-modified biomolecule of interest
-
This compound probe conjugated to a fluorescent reporter (e.g., a fluorescent dye)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells expressing the azide-modified target.
-
Treat the cells with the fluorescently labeled this compound probe at a desired concentration for a specific time.
-
Wash the cells three times with PBS to remove the excess probe.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
(Optional, for intracellular targets) Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells twice with PBS.
-
Analyze the fluorescence intensity of the labeled cells using a fluorescence microscope or quantify the percentage of labeled cells and the mean fluorescence intensity using a flow cytometer.
Protocol for In-Cell Competition Assay
This protocol assesses the specificity of a this compound probe for its azide target by competing with an unlabeled version of the probe.
Materials:
-
Cells expressing an azide-modified biomolecule of interest
-
Fluorescently labeled this compound probe
-
Unlabeled this compound probe (the competitor)
-
PBS
-
Flow cytometer
Procedure:
-
Culture cells expressing the azide-modified target.
-
Pre-incubate the cells with increasing concentrations of the unlabeled this compound probe for 30 minutes.
-
Without washing, add a fixed, non-saturating concentration of the fluorescently labeled this compound probe to the cells.
-
Incubate for a time sufficient for the labeling reaction to occur.
-
Wash the cells three times with PBS to remove unbound probes.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
A decrease in fluorescence intensity with increasing concentrations of the unlabeled competitor indicates specific binding to the azide target.
Mandatory Visualization
To visually represent the concepts and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for assessing this compound probe bioorthogonality.
Caption: EGFR signaling pathway with bioorthogonal labeling of the receptor.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of strained alkynes for Cu-free click reaction in live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of Cyclooctyne Labeling Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. Among the most powerful tools in this field is the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "copper-free click chemistry." This reaction's biocompatibility and high specificity make cyclooctyne-bearing reagents indispensable for labeling and tracking proteins, glycans, lipids, and nucleic acids in living systems.[1][2][3] However, accurately quantifying the efficiency of this labeling is critical for reliable experimental outcomes and the development of novel diagnostic and therapeutic agents.
This guide provides a comprehensive comparison of the primary quantitative methods used to determine this compound labeling efficiency. We will delve into the principles, protocols, and data outputs of each technique, offering a clear framework for selecting the most appropriate method for your research needs.
Comparison of Quantitative Methods
The choice of method for quantifying this compound labeling efficiency depends on several factors, including the nature of the biomolecule, the type of this compound probe, the required sensitivity, and the available instrumentation. The following table summarizes the key characteristics of the most common techniques.
| Method | Principle | Sample Type | Throughput | Key Advantages | Key Limitations |
| Flow Cytometry | Measures the fluorescence of individual cells labeled with a fluorescent this compound. | Cell suspensions | High | Single-cell analysis, population heterogeneity assessment, multiplexing capabilities. | Requires fluorescently labeled cyclooctynes, potential for spectral overlap, indirect measure of labeling. |
| Fluorescence Microscopy | Visualizes and quantifies fluorescence intensity on a subcellular or tissue level. | Adherent cells, tissues | Low to Medium | Spatial resolution, subcellular localization information, qualitative and semi-quantitative data. | Photobleaching, background fluorescence, complex image analysis. |
| Fluorescence Spectroscopy | Measures the bulk fluorescence of a sample in solution. | Purified biomolecules, cell lysates | Medium | High sensitivity, real-time kinetic analysis, straightforward data acquisition. | Provides an average measurement, susceptible to quenching effects, requires purified samples for accurate quantification. |
| Mass Spectrometry (MS) | Identifies and quantifies labeled biomolecules based on their mass-to-charge ratio. | Purified proteins, complex protein mixtures (cell lysates) | Low to Medium | High specificity and accuracy, can identify modification sites, label-free and stable isotope labeling options.[4][5] | Complex sample preparation, requires specialized instrumentation and expertise, potential for ion suppression. |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies labeled and unlabeled biomolecules based on their physicochemical properties. | Purified biomolecules, reaction mixtures | Medium | High resolution and reproducibility, can separate isomers, suitable for reaction monitoring. | Requires chromophore or UV-active label, can be time-consuming, potential for sample loss. |
Experimental Workflows and Logical Relationships
To visualize the experimental process, the following diagrams illustrate the general workflows for this compound labeling and subsequent analysis.
References
- 1. labinsights.nl [labinsights.nl]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioorthogonal Titans: Cyclooctyne vs. Trans-cyclooctene
A comprehensive guide for researchers navigating the dynamic landscape of bioorthogonal chemistry, this document provides a detailed comparison of cyclooctyne and trans-cyclooctene, two of the most powerful tools for studying biological systems. We delve into their reaction kinetics, stability, and applications, supported by quantitative data and detailed experimental protocols to inform your experimental design.
In the realm of bioorthogonal chemistry, the ability to perform specific chemical reactions within a living system without interfering with native biochemical processes is paramount.[1] Among the arsenal of bioorthogonal reagents, cyclooctynes and trans-cyclooctenes have emerged as workhorses, each with a unique set of strengths and ideal use cases. Cyclooctynes are renowned for their role in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[1][2][3] Trans-cyclooctenes, on the other hand, are celebrated for their exceptionally rapid kinetics in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[4][5][6]
This guide offers a direct comparison of these two classes of molecules, providing researchers, scientists, and drug development professionals with the necessary information to select the optimal tool for their specific application, be it in cellular imaging, proteomics, or therapeutic development.
At a Glance: Key Performance Metrics
To facilitate a rapid and clear comparison, the following table summarizes the key quantitative data for the bioorthogonal reactions of cyclooctynes and trans-cyclooctenes.
| Feature | This compound (SPAAC with Azide) | Trans-cyclooctene (IEDDA with Tetrazine) |
| Reaction Type | Strain-Promoted Azide-Alkyne [3+2] Cycloaddition | Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition |
| Second-Order Rate Constant (k₂) | 10⁻³ - 10² M⁻¹s⁻¹ (up to ~34 M⁻¹s⁻¹ for some derivatives)[7][8] | 10³ - 10⁷ M⁻¹s⁻¹[4][9][10][11] |
| Primary Reaction Partner | Azide | 1,2,4,5-Tetrazine |
| Catalyst Requirement | None (Copper-free)[1][2] | None[4][12] |
| Key Stability Concerns | Balancing ring strain for reactivity vs. stability[13][14] | Isomerization to the less reactive cis-cyclooctene, especially in the presence of thiols or copper[15] |
Reaction Mechanisms: A Tale of Two Cycloadditions
The fundamental difference between the bioorthogonal reactions of cyclooctynes and trans-cyclooctenes lies in their reaction mechanisms.
This compound: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a [3+2] cycloaddition between a this compound and an azide.[1] The driving force for this reaction is the significant ring strain of the this compound, which is released upon forming the more stable triazole product.[2][3] This reaction is highly specific and does not require a cytotoxic copper catalyst, making it well-suited for live-cell applications.[1][2][16]
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From mechanism to mouse: a tale of two bioorthogonal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Bioorthogonal Reactivity — Welcome to the Gold Lab at NMSU [goldchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
Confirming Cyclooctyne Reaction Products: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, the successful confirmation of reaction products is paramount. In the context of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions involving cyclooctynes, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for unambiguous structure elucidation. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques, supported by experimental data and detailed protocols, to aid in the confident characterization of cyclooctyne reaction products.
The defining characteristic of the SPAAC reaction is the formation of a triazole ring from a this compound and an azide. This transformation leads to significant changes in the chemical environment of the atoms involved, which can be readily detected by NMR spectroscopy. Both ¹H and ¹³C NMR provide critical information for confirming the successful formation of the desired product.
The Power of NMR in Product Confirmation
NMR spectroscopy offers a detailed atomic-level view of molecular structures, making it exceptionally well-suited for confirming the conversion of a this compound to a triazole product. Key spectral changes serve as definitive evidence of the reaction's success.
A primary indicator in ¹H NMR is the disappearance of the characteristic proton signals of the this compound moiety and the emergence of new signals corresponding to the protons on the newly formed triazole ring and its substituents.[1] Similarly, ¹³C NMR is instrumental in confirming the reaction by showing the disappearance of the distinctive alkyne carbon signals of the this compound and the appearance of new signals for the triazole ring carbons.[1] For more complex structures or when stereochemistry is a factor, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for complete structural assignment.[2]
Quantitative NMR Data for this compound Reactions
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for common this compound starting materials and their corresponding triazole products. These values can serve as a useful reference for researchers analyzing their own reaction products.
Table 1: Typical ¹H NMR Chemical Shifts (ppm)
| Functional Group | Reactant (this compound Moiety) | Product (Triazole Moiety) |
| Alkyne Protons | ~2.0 - 3.5[1] | N/A |
| Triazole Ring Proton | N/A | ~7.5 - 8.5 |
| Protons adjacent to N in triazole | N/A | ~4.0 - 5.0 |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm)
| Functional Group | Reactant (this compound Moiety) | Product (Triazole Moiety) |
| Alkyne Carbons | ~90 - 115[1] | N/A |
| Triazole Ring Carbons | N/A | ~120 - 150[1] |
Experimental Protocol: NMR Analysis of a this compound Reaction Product
This protocol outlines the general steps for preparing and analyzing a sample from a this compound reaction by NMR spectroscopy.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the solubility of the compound.
- Filter the solution into a clean NMR tube.
2. NMR Data Acquisition:
- Record a ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- Record a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
- If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to resolve complex spin systems and confirm connectivity.[2][3]
3. Data Analysis:
- Process the spectra (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Compare the chemical shifts of the product with those of the starting materials. Confirm the disappearance of this compound signals and the appearance of triazole signals.[1]
- Use 2D NMR data to establish the full structure of the product.
Visualizing the Workflow and Reaction
The following diagrams illustrate the SPAAC reaction and the analytical workflow for product confirmation.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: NMR analysis workflow for product confirmation.
Comparison with Alternative Methods
While NMR is a powerful tool, other analytical techniques can also be employed to confirm the formation of this compound reaction products.
Table 3: Comparison of Analytical Methods
| Method | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed structural information, connectivity, stereochemistry.[2] | Unambiguous structure determination. | Requires soluble sample, relatively low sensitivity. |
| Mass Spectrometry | Molecular weight of the product. | High sensitivity, small sample amount needed. | Does not provide detailed structural information on its own. |
| Infrared (IR) Spectroscopy | Presence or absence of functional groups (e.g., azide, alkyne).[4] | Fast, non-destructive. | Can be ambiguous for complex molecules. |
| X-ray Crystallography | Absolute 3D structure of the molecule. | Definitive structural confirmation. | Requires a single crystal of the product. |
The relationship between these methods in a typical characterization workflow is illustrated below.
Caption: Relationship between different analytical methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 3. rsc.org [rsc.org]
- 4. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of Cyclooctyne-Linked Therapeutics
For researchers, scientists, and drug development professionals, the journey of a therapeutic from conception to clinical application is fraught with challenges. A critical hurdle is ensuring the stability of the drug conjugate in the complex in vivo environment. This guide provides an objective comparison of cyclooctyne-based linkers with other common alternatives used in antibody-drug conjugates (ADCs), supported by experimental data, to inform the selection of the most robust and effective linker technologies.
The linker, a small molecule that connects a targeting moiety like an antibody to a therapeutic payload, is a pivotal component influencing the efficacy and safety of targeted therapies.[1][2][3] Its stability in circulation is paramount to prevent premature drug release, which can lead to off-target toxicity and a diminished therapeutic window.[4][5] Conversely, the linker must be designed for efficient cleavage and payload release upon reaching the target site.[6][7]
This compound-based linkers, utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry," have gained prominence for their bioorthogonality, enabling conjugation under physiological conditions without the need for a toxic copper catalyst.[8][9][10] This guide delves into the in vivo stability of these linkers and compares them against established alternatives.
Comparative Stability of Linker Technologies
The choice of linker chemistry significantly impacts the in vivo stability and pharmacokinetic profile of an ADC.[11][12][13] The following tables summarize quantitative data on the stability of various linker types, providing a framework for comparison. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and animal models used.[2][14]
| Linker Type | Specific Linker Example | System | Stability Metric | Result | Reference |
| This compound (SPAAC) | Dibenzothis compound (DBCO) | Mouse Plasma | Half-life of conjugate | > 5 days | [12] |
| Bicyclo[6.1.0]nonyne (BCN) | Cellular (in presence of GSH) | Relative Stability | More stable than DBCO | [15] | |
| Maleimide-based | Maleimidocaproyl (mc) | Mouse Plasma | Half-life of conjugate | ~144 hours (6 days) | [16] |
| Bromoacetamidecaproyl (bac) | Mouse Plasma | Systemic drug release | No measurable release for 2 weeks | [17] | |
| Disulfide | SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) | Human Lymphoma Xenograft Mouse Model | Tumor regression | Effective at 3 mg/kg | [2] |
| Peptide | Valine-Citrulline (Val-Cit) | Rat Serum | Conjugate Stability | Stable over 7 days | [5] |
| Valine-Citrulline (Val-Cit) | Mouse Plasma | Stability | Susceptible to cleavage by carboxylesterase 1c | [18] | |
| Triglycyl peptide (CX) | Mouse Plasma | Half-life (t1/2) | 9.9 days | [2] | |
| Non-Cleavable | SMCC | Mouse Plasma | Half-life (t1/2) | 10.4 days | [2] |
Table 1: In Vivo and In Vitro Stability of Various Linker Technologies. This table provides a comparative overview of the stability of different linker types under various experimental conditions. The data highlights the generally high stability of this compound and next-generation maleimide-based linkers.
| Linker Type | Specific Linker Example | In Vitro System | Time Point | % Payload Remaining/DAR | Reference |
| This compound (SPAAC) | Dihydropyridazine linkage | Human Serum/Plasma | 5 days | >80% | [4] |
| Maleimide-based | mc-vc-MMAE | Human Plasma | 7 days | DAR decreased from ~3.5 to ~2.5 | [19] |
| Peptide | Val-Cit-PABC-MMAE | Rat Plasma | 7 days | ~80% conjugate remaining | [5] |
| Peptide | Val-Cit-PABC-MMAE | CD1 Mouse Plasma | 6 days | ~75% released payload | [19] |
| Hydrophilic Glycopeptide | mavg-MMAU | Mouse Plasma | 7 days | Improved stability over Val-Cit | [14] |
Table 2: In Vitro Plasma Stability of Different ADC Linkers. This table focuses on the stability of ADCs in plasma from different species, a critical predictor of in vivo performance. The data illustrates the species-specific differences in linker stability, particularly for peptide linkers.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of stability data, detailed and standardized experimental protocols are essential.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma, mimicking its journey through the circulatory system.
Objective: To determine the rate of drug deconjugation or linker cleavage of an ADC in plasma from different species.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, rat, and cynomolgus monkey plasma (frozen)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoaffinity capture
-
LC-MS grade water, acetonitrile, and formic acid
-
Reducing agent (e.g., DTT or TCEP) for DAR analysis (optional)
-
Internal standard for released payload analysis (optional)
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Spike the ADC into the plasma at a final concentration of approximately 1 mg/mL. Also, prepare a control sample of ADC in PBS. Incubate all samples at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, 96, 120, 144, and 168 hours). Immediately freeze the collected aliquots at -80°C to stop the reaction.[19]
-
Immunoaffinity Capture: Thaw the plasma samples. To isolate the ADC from plasma proteins, add Protein A or G magnetic beads to each sample and incubate to allow for antibody binding.
-
Washing: Wash the beads with PBS to remove unbound plasma proteins.
-
Sample Preparation for Analysis:
-
For Drug-to-Antibody Ratio (DAR) Analysis: Elute the ADC from the beads. The sample can be analyzed intact or after reduction of the antibody to separate heavy and light chains.
-
For Released Payload Analysis: Precipitate the protein from the supernatant (containing the released drug) using a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Data Analysis: Plot the average DAR or the concentration of the released payload over time to determine the stability of the ADC.
Lysosomal Stability Assay
This assay assesses the ability of the linker to be cleaved within the lysosome, a critical step for payload release in many ADC designs.
Objective: To evaluate the rate of payload release from an ADC in the presence of lysosomal enzymes.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Isolated liver lysosomes or S9 fractions (human or other species)[23][24]
-
Catabolic buffer to maintain lysosomal enzyme activity
-
LC-MS grade water, acetonitrile, and formic acid
-
Internal standard for the payload
Procedure:
-
ADC Incubation: Incubate the ADC with the lysosomal fraction at 37°C in the catabolic buffer.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Stop the enzymatic reaction, for example, by adding a cold organic solvent like acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the proteins and other cellular debris. Collect the supernatant which contains the released payload.
-
LC-MS Analysis: Quantify the amount of released payload in the supernatant using a validated LC-MS method.[24]
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of lysosomal cleavage.[25]
Visualizing the Pathways
Understanding the cellular journey of an ADC is crucial for interpreting stability data and designing more effective therapeutics.
Caption: Cellular processing of an antibody-drug conjugate (ADC).
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Contribution of linker stability to the activities of anticancer immunoconjugates. | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. bioivt.com [bioivt.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. iphasebiosci.com [iphasebiosci.com]
Navigating the Maze: A Comparative Guide to Cyclooctyne Reagent Cross-Reactivity in Cellular Lysates
For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, the specificity of chemical probes is paramount. Cyclooctyne reagents, key players in strain-promoted azide-alkyne cycloaddition (SPAAC), offer a powerful tool for labeling biomolecules in complex biological samples. However, their utility can be compromised by off-target reactions, leading to background signal and potentially confounding results. This guide provides an objective comparison of commonly used this compound reagents, focusing on their cross-reactivity in cellular lysates and supported by established experimental methodologies.
The selection of an appropriate this compound reagent is a critical decision in experimental design. While the primary reaction with an azide-modified target is highly efficient, the inherent strain that drives this "click" reaction can also render the this compound susceptible to reactions with other nucleophiles present in the cellular environment. A primary source of this off-target labeling is the reaction with free thiols on cysteine residues, a known limitation of some this compound-based reagents.[1] Furthermore, the physicochemical properties of these reagents, such as hydrophobicity, can contribute to non-specific binding to proteins and cellular membranes, further increasing background noise.[2]
Comparing this compound Reagents: A Data-Driven Overview
| Reagent | Structure | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics & Reported Cross-Reactivity |
| BCN (Bicyclo[6.1.0]nonyne) | Bicyclo[6.1.0]non-4-yne | ~0.14 | Good reactivity and stability. Known to exhibit background labeling in cell lysates and live cells, likely due to thiol reactivity.[2] The addition of β-mercaptoethanol has been shown to reduce this side reaction. |
| DIBO (Dibenzothis compound) | Dibenzo[b,f]azocine-6(5H)-yne | ~0.057 | Increased strain and reactivity compared to simple cyclooctynes. Can exhibit significant background protein labeling.[2] |
| ADIBO/DBCO (Azadibenzothis compound) | Dibenzo[b,f][3]azocin-6(5H)-yne | Not consistently reported, but generally high | Widely used due to its high reactivity and commercial availability. Like other cyclooctynes, it is susceptible to thiol-yne side reactions. |
| DIMAC (6,7-dimethoxyazacyclooct-4-yne) | 6,7-dimethoxyazacyclooct-4-yne | Not consistently reported | Designed for increased hydrophilicity to reduce non-specific binding. Showed reduced non-specific protein labeling compared to more hydrophobic cyclooctynes. |
| BARAC (Biarylazacyclooctynone) | Biarylazacyclooctynone | ~1.0 | Exceptionally high reaction kinetics. High signal-to-background ratio reported in live-cell imaging, suggesting potentially lower off-target reactivity at the low concentrations required. |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate and compare the cross-reactivity of different this compound reagents in your specific experimental context, a quantitative chemoproteomic approach is recommended. Below is a detailed protocol for such a study.
Protocol: Comparative Chemoproteomic Profiling of this compound Reagent Cross-Reactivity
1. Preparation of Cellular Lysates: a. Culture cells of interest to ~80-90% confluency. b. Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS). c. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) on ice for 30 minutes with intermittent vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). f. Aliquot the lysate and store at -80°C until use.
2. Thiol-Blocking (Optional but Recommended): a. To specifically assess non-thiol-mediated cross-reactivity, a thiol-blocking step can be included. b. Treat a subset of the lysate with a thiol-alkylating agent, such as iodoacetamide (IAM), at a final concentration of 10 mM for 30 minutes at room temperature in the dark. c. Quench excess IAM with dithiothreitol (DTT) at a final concentration of 20 mM.
3. Labeling with this compound Reagents: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with PBS. b. Add the this compound reagents to be tested (e.g., BCN-biotin, DIBO-biotin, ADIBO-biotin) to separate aliquots of the lysate at a final concentration of 10-50 µM. Include a vehicle control (e.g., DMSO). c. Incubate for 1 hour at room temperature with gentle rotation.
4. Enrichment of Labeled Proteins: a. Add streptavidin-agarose beads (or magnetic beads) to each sample and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., PBS with 0.1% SDS, followed by PBS with 1 M NaCl, and finally PBS).
5. On-Bead Digestion: a. Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). b. Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 56°C. c. Alkylate free thiols with IAM (20 mM) for 30 minutes at room temperature in the dark. d. Add sequencing-grade trypsin and incubate overnight at 37°C.
6. Mass Spectrometry and Data Analysis: a. Collect the supernatant containing the digested peptides. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. Identify and quantify the enriched proteins using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer). d. Compare the list and abundance of proteins identified in each this compound-treated sample to the vehicle control to determine the off-target interactome for each reagent.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
A common off-target interaction for this compound reagents involves the modification of proteins involved in cellular redox regulation, such as thioredoxin. The signaling pathway below illustrates the central role of this system.
References
Safety Operating Guide
Proper Disposal of Cyclooctyne: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly reactive reagents like cyclooctyne are critical for ensuring a secure laboratory environment and maintaining regulatory compliance. Due to its significant ring strain, this compound is a highly reactive alkyne, necessitating meticulous disposal procedures.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound and its associated waste streams.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, adhere to the following safety protocols. All handling and disposal operations should be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Safety goggles with side shields
-
Flame-resistant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
Incompatible Materials to Avoid:
-
Strong oxidizing agents[2]
-
Strong bases (unless part of a controlled quenching procedure)[3]
-
Heavy metal salts[3]
Operational Disposal Plan
The appropriate disposal pathway for this compound depends on whether it is in its pure, unused form or part of a reaction mixture. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[3][5]
Pathway 1: Disposal of Unused or Expired this compound
Pure or residual this compound in its original container should not be opened or quenched. The high reactivity of the compound requires direct disposal as hazardous waste.
Step-by-Step Procedure:
-
Secure the Container: Ensure the container is tightly sealed and the exterior is clean and free of contamination.
-
Proper Labeling: Label the container clearly as "Hazardous Waste: Unused this compound." Include the chemical name and any other information required by your institution.
-
EHS Pickup: Arrange for the disposal of the securely sealed and labeled container through your institution's EHS office.[3]
Pathway 2: Disposal of Reaction Mixtures Containing this compound
Reaction mixtures must be carefully and completely quenched to neutralize any residual reactive species before collection for waste disposal. This is a critical step to ensure safety.[3]
Experimental Protocol for Quenching Reaction Mixtures:
This protocol is based on general best practices for neutralizing reactive alkynes. The quantities provided are illustrative and should be adjusted based on the specific scale and concentration of your reaction.
-
Preparation:
-
Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the reaction mixture to 0 °C in an ice bath to control any exothermic reactions during quenching.[3]
-
-
Dilution:
-
Dilute the reaction mixture with an equal volume of an inert solvent, such as tetrahydrofuran (THF), to help dissipate heat.[3]
-
-
Quenching:
-
Slowly add a proton-donating quenching agent, such as isopropanol, dropwise using a syringe or an addition funnel. The slow addition is crucial for temperature control.[3]
-
Continue the dropwise addition until any signs of reaction (e.g., gas evolution) have ceased.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring.[3]
-
-
Waste Collection:
-
Once the quenching process is complete and the mixture has returned to room temperature, transfer it to a designated hazardous waste container.[3]
-
The container must be compatible with all chemical constituents of the quenched mixture.[6]
-
Seal the container and label it accurately with all its contents (e.g., "Quenched this compound Reaction Mixture," listing all solvents and reagents).[3]
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
Arrange for pickup and final disposal by your institution's EHS department.[3]
-
Quantitative Data for an Illustrative Quenching Procedure
The following table provides example quantitative parameters for quenching a hypothetical 50 mL reaction mixture containing this compound. Note: These values are for illustrative purposes and must be adjusted based on the specific conditions of your experiment.[3]
| Parameter | Value | Rationale/Comment |
| Initial Reaction Volume | 50 mL | Assumed laboratory scale.[3] |
| Dilution Solvent (THF) Volume | 50 mL | Equal volume dilution helps to control the exotherm of the quench.[3] |
| Quenching Agent | Isopropanol | A readily available, effective proton source for neutralizing reactive species.[3] |
| Quenching Temperature | 0 °C | Cooling is critical to manage heat generated during the quenching process.[3] |
| Final Storage | Designated Hazardous Waste Container | Must be properly sealed, labeled, and compatible with the chemical waste.[3] |
Disposal of Contaminated Solid Waste and Sharps
Proper segregation of different waste streams is a crucial component of laboratory safety and compliant disposal.
-
Solid Waste (Non-Sharps): Items such as contaminated gloves, pipette tips, and paper towels should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag. The container must be clearly labeled to indicate it contains this compound-contaminated waste.[5]
-
Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes must be placed in a designated, puncture-proof sharps container. This container should be labeled as "Hazardous Chemical Waste - Sharps" and specify the presence of this compound.[5]
This compound Disposal Workflow
The following diagram outlines the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclooctyne
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with highly reactive compounds like cyclooctyne. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and handle this compound with confidence.
Essential Personal Protective Equipment (PPE)
When handling this compound and its derivatives, a comprehensive personal protective equipment (PPE) regimen is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the required PPE, drawing from safety data sheets of related compounds and general best practices for handling reactive chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile). Change gloves immediately if contaminated.[2][4] | To prevent skin contact with the chemical. Nitrile gloves offer broad chemical resistance.[2][4] |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield is necessary if there is a risk of splashing.[2][4] | To protect eyes from splashes of the chemical solution.[2] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned and fitting properly to cover as much skin as possible. A chemical-resistant apron may also be required.[2][4] | To protect skin and clothing from splashes and spills.[2] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] If aerosols may be generated or ventilation is inadequate, use a NIOSH/OSHA-approved respirator.[2] | To prevent inhalation of any vapors or aerosols.[1][2] |
| Footwear | Closed-toe shoes that cover the entire foot.[4] | To protect feet from spills. |
This compound Handling: A Step-by-Step Protocol
Storage and Preparation:
-
Storage: Store this compound under an inert gas atmosphere at -20°C, protected from light.[5] The container should be tightly closed and stored in a cool, dry, and well-ventilated place.[2]
-
Preparation for Use: Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[2]
Handling Procedure:
-
Work Area: Conduct all handling of this compound in a well-ventilated chemical fume hood.[1][5]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.
-
Dispensing: Use only non-sparking tools when handling the liquid.[6][7] Ground/bond the container and receiving equipment to prevent static discharge.[6][7]
-
Reactions: If conducting reactions, be aware that cyclooctynes are highly reactive due to ring strain.[2] Reactions should be carried out with appropriate temperature control and monitoring.
-
Post-Handling: After handling, wash hands thoroughly.[1]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
-
Spills: For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[2] For solid spills, carefully sweep or scoop up the material to avoid creating dust.[2] Dispose of contaminated material as hazardous waste.
Disposal Plan
All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.[9] Ensure the container material is compatible with organic compounds.[9]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the hazardous waste through your institution's approved waste disposal program.[9] Do not attempt to neutralize or dispose of this compound down the drain.
Visualizing the Workflow for Safe this compound Handling
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
